CCR2-RA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-acetyl-1-(4-chloro-2-fluorophenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3/c1-10(22)15-16(11-5-3-2-4-6-11)21(18(24)17(15)23)14-8-7-12(19)9-13(14)20/h7-9,11,16,23H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNLJXWZGVRLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=C(C=C(C=C3)Cl)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The CCL2-CCR2 Signaling Axis: A Core Regulator of Immune Cell Trafficking and a Key Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The C-C motif chemokine ligand 2 (CCL2)-C-C chemokine receptor 2 (CCR2) signaling axis is a critical pathway governing the migration and infiltration of monocytes, macrophages, memory T lymphocytes, and natural killer cells.[1][2] This axis plays a pivotal role in a wide array of physiological and pathological processes, including inflammation, immune responses, cancer progression, metabolic diseases, and neuropathic pain.[3][4][5][6] Given its central role in these conditions, the CCL2-CCR2 pathway has emerged as a significant therapeutic target for a variety of diseases.[7] This technical guide provides a comprehensive overview of the function of the CCL2-CCR2 signaling axis, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Core Functions of the CCL2-CCR2 Signaling Axis
The primary and most well-characterized function of the CCL2-CCR2 axis is the chemoattraction of CCR2-expressing cells.[2] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is produced by a variety of cell types, including tumor cells, endothelial cells, fibroblasts, and immune cells, often in response to inflammatory stimuli such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2] CCR2, a G protein-coupled receptor (GPCR), is predominantly expressed on monocytes, macrophages, and certain lymphocyte subsets.[8]
Upon binding of CCL2 to CCR2, a conformational change in the receptor activates intracellular signaling cascades. These pathways ultimately lead to cellular responses such as chemotaxis, cell survival, proliferation, and differentiation.[9][10] The multifaceted roles of this signaling axis are implicated in numerous disease states:
-
Inflammation and Fibrosis: The CCL2-CCR2 axis is a key driver of inflammatory responses by recruiting monocytes to sites of inflammation, where they can differentiate into macrophages.[11] This process is central to the pathogenesis of various inflammatory and fibrotic diseases affecting organs such as the liver, lungs, kidneys, and heart.[9][11]
-
Cancer: In the tumor microenvironment, CCL2 secreted by cancer cells and stromal cells recruits CCR2-expressing tumor-associated macrophages (TAMs).[1][12] These TAMs can promote tumor growth, angiogenesis, invasion, and metastasis, and contribute to an immunosuppressive environment.[1][13] The CCL2-CCR2 axis can also directly promote the proliferation and survival of cancer cells.[10]
-
Metabolic Diseases: Chronic low-grade inflammation is a hallmark of metabolic diseases like obesity and type 2 diabetes.[3][5] The CCL2-CCR2 pathway contributes to this by mediating macrophage infiltration into adipose tissue, which in turn promotes insulin (B600854) resistance and other metabolic dysfunctions.
-
Neuropathic Pain: In the nervous system, the CCL2-CCR2 axis is implicated in the development and maintenance of neuropathic pain by mediating neuroinflammation and enhancing synaptic transmission in the spinal cord.[4][6]
Quantitative Data on CCL2-CCR2 Signaling
The following tables summarize key quantitative data related to the CCL2-CCR2 signaling axis, providing a valuable resource for researchers in this field.
Table 1: Binding Affinities and Antagonist Potencies
| Ligand/Antagonist | Target | Assay Type | Cell Line/System | IC50/Ki | Reference(s) |
| CCL2 | Human CCR2 | Radioligand Binding | - | Kd = 0.77 nM | [2] |
| INCB3344 | Human CCR2 | Radioligand Binding | - | IC50 = 5.1 nM | [9][11] |
| Mouse CCR2 | Radioligand Binding | WEHI-274.1 | IC50 = 9.5 nM | [11] | |
| Human CCR2 | Chemotaxis | - | IC50 = 3.8 nM | [11] | |
| Mouse CCR2 | Chemotaxis | - | IC50 = 7.8 nM | [11] | |
| RS 504393 | Human CCR2 | Radioligand Binding | Recombinant | IC50 = 89 nM | [9] |
| Human CCR1 | Radioligand Binding | Recombinant | IC50 > 100 µM | ||
| - | MCP-1-induced Chemotaxis | - | IC50 = 330 nM | ||
| JNJ-41443532 | Human CCR2 | Radioligand Binding | - | IC50 = 37 nM | |
| Human CCR2 | Chemotaxis | - | IC50 = 30 nM | ||
| Mouse CCR2 | Radioligand Binding | - | Ki = 9.6 µM | ||
| CCR2 antagonist 4 (Teijin compound 1) | Human CCR2b | Radioligand Binding | - | IC50 = 180 nM | [9][11] |
| Human CCR2 | MCP-1-induced Chemotaxis | - | IC50 = 24 nM | [9][11] |
Table 2: CCL2 and CCR2 Expression in Health and Disease
| Molecule | Cell Type/Tissue | Condition | Expression Level | Reference(s) |
| CCL2 | Breast Cancer Tissue | Cancer | Higher than normal breast tissue | [7] |
| Lung Adenocarcinoma Microenvironment | Cancer | Highly expressed | [5] | |
| Head and Neck Squamous Cell Carcinoma (co-culture with THP1) | Cancer | Increased from ~200 pg/ml to >400 pg/ml | [6] | |
| CCR2 | Monocytes | Hypercholesterolemia | Increased expression | |
| Inflammatory Monocytes (Ly6Chi) | Murine | High expression | ||
| T cells, NK cells, Basophils | Inflammatory conditions | Upregulated protein expression | ||
| Acute Myeloid Leukemia Blasts | Cancer | Expressed in 65% of patients |
Signaling Pathways of the CCL2-CCR2 Axis
Upon CCL2 binding, CCR2 activates several downstream signaling pathways that mediate its diverse biological effects. As a GPCR, CCR2 couples to intracellular G proteins, primarily of the Gαi subtype. This leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate multiple signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying the CCL2-CCR2 signaling axis. The following sections provide step-by-step protocols for three fundamental assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for CCR2 by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells).
-
Radioligand: [¹²⁵I]-CCL2.[3]
-
Test Compound: Unlabeled CCR2 antagonist at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.5 M NaCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Harvest CCR2-expressing cells and prepare cell membranes by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer, 25 µL of [¹²⁵I]-CCL2 (at a concentration near its Kd, e.g., 50 pM), and 50 µL of CCR2 membranes.[3]
-
Non-specific Binding: 25 µL of a high concentration of unlabeled CCL2 (e.g., 1 µM), 25 µL of [¹²⁵I]-CCL2, and 50 µL of CCR2 membranes.[3]
-
Competition: 25 µL of each dilution of the test compound, 25 µL of [¹²⁵I]-CCL2, and 50 µL of CCR2 membranes.[3]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[3]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the filter plate.
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Radioactivity Measurement: Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.[3]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
Boyden Chamber Chemotaxis Assay
This assay measures the chemotactic response of cells to a CCL2 gradient.
Materials:
-
Cells: CCR2-expressing cells (e.g., THP-1 monocytes, primary monocytes, or cancer cell lines).
-
Chemoattractant: Recombinant human CCL2.
-
Boyden Chamber: Transwell inserts with a porous membrane (e.g., 8 µm pore size for monocytes).
-
Culture Medium: Serum-free medium for cell suspension and medium with or without CCL2 for the lower chamber.
-
Fixation and Staining Reagents: Methanol (B129727) and Crystal Violet or DAPI.
-
Microscope.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup: Add medium containing the desired concentration of CCL2 (e.g., 10-100 ng/mL) to the lower wells of the Boyden chamber. Add serum-free medium to control wells.
-
Cell Seeding: Place the Transwell inserts into the wells and add 100 µL of the cell suspension to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration upon CCR2 activation by CCL2.
Materials:
-
Cells: CCR2-expressing cells.
-
Calcium Indicator Dye: Indo-1 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
-
Agonist: Recombinant human CCL2.
-
Flow Cytometer or Fluorescence Plate Reader.
Procedure:
-
Cell Loading: Resuspend cells in assay buffer and load them with a calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with assay buffer to remove excess dye.
-
Cell Resuspension: Resuspend the cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
Baseline Measurement: Acquire a baseline fluorescence reading for a short period (e.g., 30-60 seconds) using a flow cytometer or fluorescence plate reader.
-
Agonist Addition: Add CCL2 at the desired concentration to the cell suspension while continuing to record the fluorescence.
-
Data Acquisition: Continue recording the fluorescence for several minutes to capture the peak response and the return to baseline.
-
Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity is indicative of the magnitude of the calcium flux.
The Role of CCL2-CCR2 in Cancer Metastasis
The CCL2-CCR2 signaling axis is a key player in multiple steps of the metastatic cascade.
Conclusion
The CCL2-CCR2 signaling axis is a fundamental pathway in immunology and pathology. Its intricate involvement in a multitude of diseases, particularly in orchestrating inflammatory responses and shaping the tumor microenvironment, underscores its importance as a therapeutic target. This technical guide provides a foundational understanding of the CCL2-CCR2 axis, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their efforts to further elucidate its functions and develop novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications [frontiersin.org]
- 6. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ibidi.com [ibidi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the CCR2 Gene and Protein Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C motif chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation. Its primary ligand is the monocyte chemoattractant protein-1 (MCP-1), also known as C-C motif chemokine ligand 2 (CCL2). The CCL2-CCR2 signaling axis is implicated in a wide array of inflammatory and neurodegenerative diseases, making it a significant target for therapeutic intervention. This guide provides a comprehensive overview of the CCR2 gene and protein structure, its signaling pathways, and key experimental methodologies for its study.
CCR2 Gene Structure
The human CCR2 gene is located on the short (p) arm of chromosome 3 at position 21.31.[1] It is part of a larger cluster of chemokine receptor genes. The gene spans approximately 7,195 base pairs and gives rise to two main isoforms, CCR2A and CCR2B, through alternative splicing.[1]
| Feature | Description |
| Gene Symbol | CCR2 |
| Full Name | C-C motif chemokine receptor 2 |
| Aliases | CC-CKR-2, CCR-2, CD192, CKR2, CMKBR2, MCP-1-R |
| Chromosomal Location | 3p21.31 |
| Gene Size | ~7,195 bases |
| Isoforms | CCR2A, CCR2B |
Isoform Generation:
The two major isoforms of CCR2, CCR2A and CCR2B, differ in their C-terminal tails due to alternative splicing of the gene's transcripts.[2] CCR2B is the more predominantly expressed isoform on the cell surface, while CCR2A is often found in the cytoplasm.[3] This differential localization suggests distinct functional roles for the two isoforms.
CCR2 Protein Structure
The CCR2 protein is a classic seven-transmembrane (7TM) G protein-coupled receptor. The polypeptide chain is composed of 374 amino acids for the canonical isoform (CCR2A), with a molecular weight of approximately 41.9 kDa.[1]
Key Structural Features:
-
N-terminus: An extracellular domain that plays a role in ligand binding.
-
Seven Transmembrane Helices (TM1-TM7): These alpha-helical domains are embedded within the cell membrane.
-
Three Intracellular Loops (ICL1-ICL3): These loops are crucial for G protein coupling and intracellular signaling.
-
Three Extracellular Loops (ECL1-ECL3): These loops are involved in ligand recognition and binding.
-
C-terminus: An intracellular domain that can be a site for post-translational modifications and interactions with regulatory proteins.
| Domain | Amino Acid Residue Range |
| Extracellular N-terminus | 1-42 |
| Transmembrane Helix 1 | 43-70 |
| Intracellular Loop 1 | 71-77 |
| Transmembrane Helix 2 | 78-101 |
| Extracellular Loop 1 | 102-118 |
| Transmembrane Helix 3 | 119-144 |
| Intracellular Loop 2 | 145-161 |
| Transmembrane Helix 4 | 162-182 |
| Extracellular Loop 2 | 183-202 |
| Transmembrane Helix 5 | 203-227 |
| Intracellular Loop 3 | 228-251 |
| Transmembrane Helix 6 | 252-277 |
| Extracellular Loop 3 | 278-287 |
| Transmembrane Helix 7 | 288-310 |
| Intracellular C-terminus | 311-374 |
Data sourced from UniProt (P41597).[4]
Ligand Binding:
CCR2 binds to several chemokines with varying affinities. The primary and most potent ligand is CCL2. Other ligands include CCL7 (MCP-3), CCL8 (MCP-2), CCL12 (MCP-5, in mice), and CCL13 (MCP-4).[3][5] The binding of these chemokines to the extracellular loops and N-terminus of CCR2 induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways.
Quantitative binding affinity data for all endogenous ligands is a subject of ongoing research and can vary depending on the experimental system used.
Expression Profile:
CCR2 is predominantly expressed on monocytes, macrophages, and activated T cells.[1][2] Its expression levels can be modulated by various stimuli, including inflammatory cytokines and lipids.
A comprehensive quantitative comparison of CCR2 expression across different immune cell subtypes is an active area of investigation.
CCR2 Signaling Pathways
Upon ligand binding, CCR2 couples to intracellular heterotrimeric G proteins, primarily of the Gαi subtype. This initiates a cascade of downstream signaling events that ultimately lead to cellular responses such as chemotaxis, proliferation, and cytokine production.
Major Signaling Cascades:
-
G Protein-Coupled Signaling: Ligand binding causes a conformational change in CCR2, leading to the exchange of GDP for GTP on the Gαi subunit. This results in the dissociation of the Gαi-GTP and Gβγ subunits, which then activate downstream effectors.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunit can activate PI3K, which in turn phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for Akt (also known as Protein Kinase B), leading to its activation. The PI3K/Akt pathway is crucial for cell survival and proliferation.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: CCR2 activation can also trigger the MAPK cascade, including the activation of ERK1/2, p38, and JNK. This pathway is involved in regulating a wide range of cellular processes, including gene expression, cell proliferation, and differentiation.
-
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: CCR2 has been shown to activate the JAK/STAT pathway, which is critical for cytokine signaling and immune cell function.[6] Upon receptor activation, JAKs phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene transcription.
Key Experimental Protocols
Western Blot Analysis for CCR2 Isoform Detection
This protocol describes the detection of CCR2A and CCR2B protein isoforms in cell lysates.
Experimental Workflow:
Methodology:
-
Sample Preparation:
-
Lyse cells expressing CCR2 in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-40 µg of total protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for CCR2 (capable of detecting both isoforms) overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the band intensities to determine the relative expression levels of CCR2A and CCR2B.
-
Note: Specific antibody concentrations and incubation times may need to be optimized.[2][7]
Transwell Migration (Chemotaxis) Assay
This protocol measures the chemotactic response of CCR2-expressing cells to a chemokine gradient.
Experimental Workflow:
Methodology:
-
Cell Preparation:
-
Culture CCR2-expressing cells (e.g., THP-1 monocytes or primary monocytes) to the desired density.
-
Serum-starve the cells for 2-4 hours prior to the assay to reduce basal migration.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a 24-well plate with Transwell inserts (typically with a 5 µm pore size for monocytes).
-
Add 600 µL of serum-free medium containing the chemoattractant (e.g., CCL2 at 10-50 ng/mL) to the lower chamber.
-
Add 100 µL of the cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
For inhibitor studies, pre-incubate the cells with the CCR2 antagonist before adding them to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Remove the non-migrated cells from the top of the membrane using a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) or paraformaldehyde.
-
Stain the migrated cells with a solution such as Crystal Violet or DAPI.
-
Count the number of migrated cells in several fields of view under a microscope or elute the stain and measure the absorbance.
-
Note: Optimal incubation times and chemoattractant concentrations may vary depending on the cell type.[8][9]
Conclusion
The CCR2 gene and its protein product are central players in the inflammatory response. A thorough understanding of their structure, function, and signaling is crucial for the development of novel therapeutics for a wide range of diseases. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted roles of the CCL2-CCR2 axis. Further research into the quantitative aspects of ligand binding and receptor expression will continue to refine our understanding of this important biological system.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. Analysis of CCR2 splice variant expression patterns and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Targeting the CCL2-CCR2 signaling axis in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Dichotomous Role of CCR2 in the Pathogenesis of Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent synovial inflammation, leading to progressive joint destruction. The infiltration of immune cells into the synovial tissue is a critical step in RA pathogenesis, orchestrated by a complex network of chemokines and their receptors. Among these, the C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), have been extensively investigated as key mediators of monocyte and macrophage recruitment to the inflamed synovium. This technical guide provides an in-depth analysis of the role of CCR2 in RA, summarizing key experimental findings, detailing relevant methodologies, and exploring the therapeutic implications of targeting this pathway. While initially considered a promising therapeutic target, the clinical translation of CCR2 antagonists has been met with limited success, revealing a more complex and sometimes contradictory role for this receptor in the immunopathology of RA.
Introduction to Rheumatoid Arthritis and the CCR2-CCL2 Axis
Rheumatoid arthritis affects millions worldwide, causing significant disability and reduced quality of life. The pathology is driven by an aberrant immune response targeting the synovial membrane of joints, leading to synovitis, pannus formation, and the subsequent erosion of cartilage and bone.[1] A hallmark of RA is the massive infiltration of leukocytes, including monocytes, macrophages, T cells, and B cells, into the synovial tissue and fluid.[2]
Chemokines are a family of small, secreted proteins that direct the migration of these immune cells. The CCL2-CCR2 axis is a pivotal pathway in this process.[3][4] CCL2 is highly expressed by various cell types within the inflamed synovium, including synovial fibroblasts, endothelial cells, and macrophages.[4][5] Its receptor, CCR2, is predominantly expressed on monocytes, macrophages, and a subset of T lymphocytes.[6][7] The binding of CCL2 to CCR2 triggers a cascade of intracellular signaling events, culminating in chemotaxis, cellular activation, and the production of pro-inflammatory mediators.[3][4] This axis is therefore central to the amplification and perpetuation of the inflammatory response in the RA joint.
The CCR2 Signaling Pathway
Upon ligand binding, CCR2, a G protein-coupled receptor, activates several downstream signaling pathways that are crucial for its biological effects. The primary pathway involves the activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs).[4] This signaling cascade is a key mechanism by which the CCL2/CCR2 axis promotes inflammation.[4] Additionally, stimulation of CCR2 can activate the p38 mitogen-activated protein kinase (MAPK) and protein kinase C delta (PKCδ) pathways, leading to the activation of the transcription factor AP-1. This, in turn, upregulates the expression of adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1) on synovial fibroblasts, further promoting the recruitment of inflammatory cells.[8]
References
- 1. ovid.com [ovid.com]
- 2. Experimental arthritis in CC chemokine receptor 2–null mice closely mimics severe human rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of CCL2/CCR2 axis in the immunopathogenesis of rheumatoid arthritis: Latest evidence and therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of CCR2 in rheumatoid arthritis: a double-blind, randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of chemokine receptor 2 in rheumatoid arthritis: A research update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discover.library.noaa.gov [discover.library.noaa.gov]
An In-Depth Technical Guide to the Isoforms of the CCR2 Receptor and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor type 2 (CCR2) is a critical G protein-coupled receptor (GPCR) primarily involved in the recruitment of monocytes and macrophages to sites of inflammation. It plays a significant role in a multitude of inflammatory diseases and cancer. The human CCR2 gene undergoes alternative splicing to produce two main isoforms, CCR2A and CCR2B, which differ in their C-terminal intracellular tails. This structural divergence leads to distinct expression patterns, signaling properties, and functional roles. This technical guide provides a comprehensive overview of the current understanding of CCR2A and CCR2B, focusing on their differential functions, signaling pathways, and the experimental methodologies used for their characterization.
Introduction to CCR2 Isoforms
The CCR2 receptor is the primary receptor for the chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] The interaction between CCL2 and CCR2 is a key driver of monocytic cell migration in various pathological conditions, including atherosclerosis, rheumatoid arthritis, and cancer metastasis.[1][2] The two main splice variants, CCR2A and CCR2B, are identical in their ligand-binding extracellular domains and transmembrane regions but possess unique C-terminal tails, which dictates their differential intracellular signaling and regulation.[3][4]
-
CCR2A: This isoform has a longer C-terminal tail and is predominantly expressed in non-immune adherent cells, such as certain cancer cells.[5][6]
-
CCR2B: This isoform has a shorter C-terminal tail and is the predominant form expressed in immune cells, particularly monocytes and macrophages.[5][6]
This guide will delve into the functional distinctions between these two isoforms, presenting quantitative data, detailed signaling pathways, and the experimental protocols required to study them.
Data Presentation: A Comparative Analysis of CCR2A and CCR2B
The functional differences between CCR2A and CCR2B are rooted in their differential expression, signaling efficacy, and regulation. The following tables summarize the available quantitative data comparing these two isoforms.
| Table 1: Expression Profile of CCR2 Isoforms | ||
| Cell Type/Tissue | Predominant Isoform | Observations |
| Human Monocytes | CCR2B | CCR2B is the predominant isoform, with mRNA levels significantly higher than CCR2A.[5][6] |
| Human Monocytic Leukemia Cell Lines (THP-1) | CCR2B | Both isoforms are expressed, but CCR2B mRNA is detected at higher levels.[3] |
| Adherent Cancer Cell Lines (e.g., HeLa) | CCR2A | Most adherent solid cancer-derived cell lines exclusively express CCR2A.[5] |
| Idiopathic Inflammatory Myopathies | CCR2A | CCR2A is upregulated in inflammatory muscle tissues and expressed in vessel walls and some mononuclear cells.[7] |
| Table 2: Functional Comparison of CCR2 Isoforms | ||
| Parameter | CCR2A | CCR2B |
| Ligand (CCL2) Induced Calcium Mobilization (EC50) | 4.24 x 10⁻⁹ M[3] | 1.01 x 10⁻⁸ M[3] |
| Receptor Internalization | Resistant to β-arrestin-mediated internalization.[5] | Undergoes agonist-induced internalization mediated by G protein-coupled receptor kinases (GRKs) and β-arrestin.[5] |
| Signaling Potency | Induces cellular responses at a relatively higher degree.[5] | Standard signaling response. |
| G Protein Coupling | Gαq and Gαi[5] | Gαq and Gαi[5] |
Signaling Pathways of CCR2 Isoforms
Upon ligand binding, both CCR2A and CCR2B activate downstream signaling cascades that lead to cellular responses such as chemotaxis, proliferation, and cytokine production. The primary signaling pathways include the Gαi and Gαq pathways, leading to the activation of Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
CCR2A Signaling Pathway
Due to its resistance to internalization, CCR2A is thought to mediate sustained signaling, which may be particularly relevant in the context of cancer cell proliferation and survival.[5]
CCR2B Signaling Pathway and Regulation
CCR2B signaling is more tightly regulated through receptor internalization, a process initiated by GRK-mediated phosphorylation of the C-terminal tail, followed by β-arrestin recruitment. This leads to receptor desensitization and trafficking to endosomes.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize CCR2 isoforms.
Quantitative Real-Time PCR (qPCR) for Isoform Expression
This protocol allows for the quantification of CCR2A and CCR2B mRNA levels in different cell types.
-
RNA Isolation: Extract total RNA from cell pellets (e.g., 1 x 10⁶ cells) using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
-
qPCR Primers: Design or obtain validated isoform-specific primers.
-
CCR2A Forward: 5'-TCTCTGCTCATTTTCTTTATAC-3'
-
CCR2A Reverse: 5'-GAGGAGGATGAGGAAGATGA-3'
-
CCR2B Forward: 5'-TCTCTGCTCATTTTCTTTATAC-3'
-
CCR2B Reverse: 5'-AGGAGGAGGATGAGGAAGAT-3'
-
Housekeeping Gene (e.g., GAPDH) Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
Housekeeping Gene (e.g., GAPDH) Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad) on a real-time PCR system. A typical reaction setup is as follows:
-
SYBR Green Master Mix (2x): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template: 1 µL
-
Nuclease-free water: to 20 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
Melt Curve Analysis
-
-
Data Analysis: Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the housekeeping gene.
Flow Cytometry for Cell Surface Expression
This protocol quantifies the surface expression of CCR2 isoforms on live cells.
-
Cell Preparation: Harvest cells and resuspend them in ice-cold FACS buffer (PBS with 1% BSA and 0.1% sodium azide) to a concentration of 1 x 10⁷ cells/mL.
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into FACS tubes.
-
Add a primary antibody specific to an extracellular epitope of CCR2 (or isoform-specific antibodies if available) at a pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
If the primary antibody is not fluorophore-conjugated, resuspend the cells in 100 µL of FACS buffer containing a fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the CCR2-positive population compared to an isotype control to quantify surface expression levels.
Boyden Chamber Chemotaxis Assay
This assay measures the migratory response of cells towards a chemokine gradient.
-
Chamber Setup: Use a multi-well chemotaxis chamber with polycarbonate inserts (e.g., 5 µm pore size for monocytes).
-
Chemoattractant: Add media containing various concentrations of a chemokine (e.g., CCL2) to the lower wells of the chamber.
-
Cell Seeding: Resuspend cells (e.g., 1 x 10⁶ cells/mL) in serum-free media and add to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a duration optimized for the cell type (typically 2-4 hours).
-
Cell Staining and Quantification:
-
After incubation, remove the inserts and wipe off the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with a suitable stain (e.g., crystal violet or DAPI).
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation: Plate cells expressing the CCR2 isoform of interest in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 1 hour at 37°C.
-
-
Assay:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence.
-
Inject a solution of the chemokine agonist (e.g., CCL2) at various concentrations.
-
Immediately begin kinetic reading of fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence (peak fluorescence - baseline fluorescence) is plotted against the agonist concentration to determine the EC50 value.
Western Blotting for Signaling Pathway Activation
This protocol detects the phosphorylation of key downstream signaling molecules like ERK and Akt.
-
Cell Stimulation and Lysis:
-
Starve cells in serum-free medium for several hours.
-
Stimulate the cells with the chemokine agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK or anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK or anti-total-Akt).
Conclusion
The two isoforms of the CCR2 receptor, CCR2A and CCR2B, exhibit distinct biological properties that are crucial for their roles in health and disease. CCR2B, the predominant isoform in immune cells, is a key mediator of monocyte trafficking in inflammatory responses. In contrast, CCR2A is more prevalent in non-immune cells and its resistance to internalization suggests a potential role in sustained signaling, particularly in the context of cancer progression. A thorough understanding of the differential functions and signaling of these isoforms is essential for the development of targeted therapeutics for a wide range of inflammatory and neoplastic diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced roles of CCR2A and CCR2B.
References
- 1. CCR2 - Wikipedia [en.wikipedia.org]
- 2. Targeting chemokine (C-C motif) ligand 2 (CCL2) as an example of translation of cancer molecular biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of CCR2 splice variant expression patterns and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of CCR2 splice variant expression patterns and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CCR2A and CCR2B, the two isoforms of the monocyte chemoattractant protein-1 receptor are up-regulated and expressed by different cell subsets in idiopathic inflammatory myopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Biology of the C-C Chemokine Receptor 2 (CCR2): A Technical Guide for Drug Discovery
Abstract
The C-C chemokine receptor 2 (CCR2) is a class A G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of monocytes and other immune cells to sites of inflammation.[1] Its primary endogenous ligand is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1).[2] The CCL2/CCR2 signaling axis is implicated in a wide range of inflammatory and neurodegenerative diseases, including atherosclerosis, multiple sclerosis, neuropathic pain, and cancer, making it a significant therapeutic target.[1][3][4] Despite extensive efforts in drug development, no CCR2-targeted therapy has successfully reached the market.[5] This guide provides an in-depth technical overview of the structural biology of CCR2, focusing on its high-resolution structures, ligand recognition mechanisms, signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CCR2 to facilitate the rational design of novel therapeutics.
Molecular Architecture of the CCR2 Receptor
CCR2 is a member of the beta chemokine receptor family, characterized by a canonical seven-transmembrane (7TM) helical structure connected by three intracellular (ICL) and three extracellular (ECL) loops.[1][6] The N-terminus is located extracellularly and is crucial for chemokine binding, while the C-terminus is intracellular and couples to G proteins for signal transduction.[6] High-resolution structural information is essential for understanding its function and for structure-based drug design.[7]
High-Resolution Structures
Significant breakthroughs in GPCR structural biology have yielded several high-resolution structures of CCR2, determined by both X-ray crystallography and cryo-electron microscopy (cryo-EM).[1][8][9] These structures have captured the receptor in various conformational states, providing snapshots of its inactive and active forms.
-
Inactive State Structures: The first crystal structure of CCR2 was solved in a ternary complex with an orthosteric antagonist (BMS-681) and a negative allosteric modulator (CCR2-RA-[R]) (PDB: 5T1A).[1][4] This structure revealed a conformation representing a deeply inactive state, even more so than other inactive GPCR structures.[1] It highlighted two distinct and druggable binding pockets.[1][4] Later, crystal structures of CCR2A in complex with the orthosteric antagonist MK-0812 (PDB: 5T1A) were determined at resolutions up to 2.7 Å.[10]
-
Active State Structure: A cryo-EM structure of CCR2 bound to its endogenous ligand CCL2 and a Gαi protein (PDB: 7XA3) provided the first view of the fully active receptor complex.[8][11] This structure demonstrated how CCL2 inserts deep into the receptor's transmembrane domain and revealed the extensive interactions between the receptor and the G protein, particularly involving intracellular loop 2 (ICL2).[8][11][12]
The table below summarizes the key publicly available structures of the human CCR2 receptor.
| PDB ID | Experimental Method | Resolution (Å) | Ligand(s) | Conformation State |
| 5T1A [4] | X-ray Crystallography | 2.80 | BMS-681 (Orthosteric Antagonist), this compound-[R] (Allosteric Antagonist) | Inactive |
| 7XA3 [8] | Cryo-Electron Microscopy | 2.90 | CCL2 (Agonist), Gαi protein | Active |
| 2MLO [13] | NMR Spectroscopy | - | None (Membrane-proximal C-terminal region only) | - |
Table 1: High-resolution structures of the human CCR2 receptor deposited in the Protein Data Bank (PDB).
Ligand Recognition and Binding Modalities
CCR2 possesses multiple distinct binding sites that can be targeted by a variety of molecules, including large protein chemokines and small-molecule modulators. Understanding these sites is critical for designing selective and effective drugs.
The Orthosteric Binding Pocket
The orthosteric site is the binding pocket for the endogenous chemokine ligands, such as CCL2.[14] This site is located in the extracellular portion of the receptor, within the transmembrane helix bundle.[1] The cryo-EM structure of the CCL2-CCR2 complex shows the N-terminal region of CCL2 inserting deeply into this pocket, making substantial interactions.[8] This pocket is characterized as being large, open, and highly polar, which presents a challenge for the design of small-molecule inhibitors intended to compete with the extensive chemokine-receptor interface.[1] Several small-molecule antagonists, such as BMS-681 and MK-0812, also target this site.[1][10]
The Intracellular Allosteric Site
A novel, highly druggable allosteric binding site was discovered on the intracellular side of the CCR2 receptor.[1][4] This pocket is located more than 30Å away from the orthosteric site and spatially overlaps with the G protein-binding interface.[1][15] The small molecule this compound-[R] binds to this site and functions as a negative allosteric modulator (NAM).[15][16] It inhibits receptor activation non-competitively by sterically blocking the conformational changes required for G protein coupling.[1][4][14] The discovery of this site, the most intracellular allosteric pocket observed in a Class A GPCR to date, opens new avenues for drug design, potentially offering improved selectivity and different pharmacological profiles compared to orthosteric antagonists.[1]
Ligand Binding Affinities
The binding affinities of various small-molecule antagonists for CCR2 have been characterized using radioligand binding assays. These studies have been instrumental in classifying compounds based on their binding site and mode of inhibition.
| Compound | Assay Type | Radioligand | Affinity Value (Kᵢ / IC₅₀) | Mode of Action |
| INCB3344 [16] | Competition Binding | [¹²⁵I]-CCL2 | 1.3 nM (IC₅₀) | Orthosteric Antagonist (Competitive) |
| This compound [16] | Competition Binding | [¹²⁵I]-CCL2 | 170 nM (IC₅₀) | Allosteric Antagonist (Noncompetitive) |
| Compound 7 (non-covalent) [17] | Competition Binding | [³H]-CCR2-RA | 6 nM (Kᵢ) | Allosteric Antagonist |
| Compound 14 (covalent) [17] | Competition Binding | [³H]-CCR2-RA | 4 nM (apparent Kᵢ) | Allosteric Antagonist |
Table 2: Binding affinities and modes of action for selected CCR2 antagonists.
CCR2-Mediated Signaling Pathways
Upon binding to an agonist like CCL2, CCR2 undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, primarily of the Gαi subtype.[18][19][20] This initiates a cascade of downstream signaling events that ultimately regulate cellular functions such as chemotaxis, proliferation, and survival.[19][21] CCR2 can also function as a chemokine scavenger, a process that appears to be independent of G protein signaling.[18]
G Protein-Dependent Signaling
Activation of the Gαi protein by CCR2 leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6] The dissociation of the Gβγ subunits triggers multiple downstream pathways.
Caption: Canonical CCR2 G protein signaling cascade.
-
PI3K/Akt Pathway: The CCL2/CCR2 axis can activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[19][22][23]
-
MAPK Pathway: CCR2 activation also triggers the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the p38 and ERK pathways.[20][22][24] This pathway is involved in regulating cell migration, differentiation, and cytokine production.[19]
-
JAK/STAT Pathway: The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another key downstream effector of CCR2 signaling.[19][20][24] This pathway plays a role in mediating inflammatory responses and gene expression.[2]
Caption: Major downstream signaling pathways activated by CCR2.
Dual Function: Chemokine Scavenging
In addition to its classical role as a signaling receptor, CCR2 also functions as a chemokine scavenger.[18] It can internalize CCL2 from the extracellular space and recycle back to the cell surface, thereby regulating local chemokine concentrations.[18] This scavenging activity occurs largely independently of G proteins, GPCR kinases (GRKs), and β-arrestins, distinguishing it from its migration-promoting function and from other atypical chemokine receptors.[18]
Experimental Methodologies
The structural and functional characterization of CCR2 relies on a suite of sophisticated biochemical and biophysical techniques.[7][25]
Structure Determination Protocols
Obtaining high-resolution structures of GPCRs like CCR2 is a multi-step process that involves protein engineering, expression, purification, and either crystallization or cryo-EM analysis.[9][26]
-
Expression and Stabilization: CCR2 is typically expressed in insect (e.g., Spodoptera frugiperda, Sf9) or mammalian (e.g., HEK293) cell lines.[8][10] Due to their inherent flexibility, GPCRs often require stabilization for structural studies. This is achieved through methods such as introducing stabilizing mutations or fusing the protein with a stabilizing partner, like T4 Lysozyme (T4L) or rubredoxin, often within ICL3.[1][10]
-
Purification: The receptor is extracted from the cell membrane using detergents and purified via affinity chromatography, utilizing tags engineered onto the protein.[26]
-
X-ray Crystallography: For crystallography, the purified receptor, bound to its ligand(s), is typically reconstituted into a lipidic cubic phase (LCP) for crystallization.[10] Microcrystals are then used for data collection at a synchrotron light source.[10]
-
Cryo-Electron Microscopy (Cryo-EM): For cryo-EM, the purified receptor complex (e.g., with a ligand and G protein) is vitrified in a thin layer of ice.[27] A large dataset of single-particle images is collected and processed to generate a high-resolution 3D reconstruction of the complex.[8][27]
Caption: Generalized workflow for GPCR structure determination.
Ligand Binding and Functional Assays
-
Radioligand Binding Assays: These are the gold standard for determining the affinity (Kᵢ or Kₔ) of unlabeled compounds.[16] The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-CCR2-RA or [¹²⁵I]-CCL2) for binding to the receptor, which is typically expressed in membranes prepared from cell lines.[17][28]
-
Protocol Outline:
-
Prepare cell membranes expressing the CCR2 receptor.
-
Incubate membranes with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze data using non-linear regression to determine the IC₅₀, which can be converted to a Kᵢ value.[28]
-
-
-
[³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G proteins upon receptor stimulation by an agonist.[28] It utilizes a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. When an agonist binds and activates the receptor-G protein complex, GDP is exchanged for [³⁵S]GTPγS on the Gα subunit.
-
Protocol Outline:
-
Incubate cell membranes containing the receptor and G proteins with the test compound (agonist or antagonist).
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
After incubation, terminate the reaction and separate bound from free [³⁵S]GTPγS.
-
Quantify the amount of receptor-stimulated [³⁵S]GTPγS binding. This provides a measure of G protein activation and can be used to determine agonist potency (EC₅₀) or antagonist affinity (IC₅₀).[28]
-
-
Conclusion and Implications for Drug Development
The elucidation of high-resolution structures of the CCR2 receptor in different functional states has profoundly advanced our understanding of its mechanism of action. The detailed molecular architecture of the orthosteric chemokine binding site and the discovery of a novel intracellular allosteric site provide a robust platform for structure-based drug design.[1][8] This structural knowledge, combined with detailed signaling pathway information and robust experimental protocols, equips drug development professionals with the necessary tools to design next-generation CCR2 modulators with improved selectivity, potency, and novel pharmacological properties. Targeting the allosteric site, in particular, may offer a path to overcoming the challenges that have hindered previous clinical candidates, paving the way for new therapies for a host of inflammatory diseases.
References
- 1. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular structure and role of CCL2 (MCP-1) and C-C chemokine receptor CCR2 in skeletal biology and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. rcsb.org [rcsb.org]
- 5. Structural basis of chemokine and receptor interactions: Key regulators of leukocyte recruitment in inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. Crystal Structure of CC Chemokine Receptor 2A in Complex with an Orthosteric Antagonist Provides Insights for the Design of Selective Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7xa3 - Cryo-EM structure of the CCL2 bound CCR2-Gi complex - Summary - Protein Data Bank Japan [pdbj.org]
- 12. EMDB-33086: Cryo-EM structure of the CCL2 bound CCR2-Gi complex - Yorodumi [pdbj.org]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Multiple binding sites for small-molecule antagonists at the CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. CCR2 - Wikipedia [en.wikipedia.org]
- 22. Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Methods used to study the oligomeric structure of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An Online Resource for GPCR Structure Determination and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
The Pivotal Role of CCR2 in Inflammatory Diseases Beyond Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), represent a critical signaling axis in the orchestration of inflammatory responses. While its role in rheumatoid arthritis is well-established, the significance of the CCR2/CCL2 pathway extends to a wide spectrum of other inflammatory and fibrotic diseases. This technical guide provides an in-depth examination of the function of CCR2 in multiple sclerosis, inflammatory bowel disease, atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. It summarizes key quantitative data from preclinical and clinical studies, offers detailed experimental protocols for investigating CCR2, and presents visual diagrams of associated signaling pathways and experimental workflows to facilitate a deeper understanding and aid in the development of novel therapeutic strategies targeting this crucial receptor.
Introduction to the CCL2/CCR2 Axis
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, dendritic cells, and memory T lymphocytes.[1][2][3] Its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is a potent chemoattractant that guides the migration of these immune cells from the bone marrow and circulation to sites of inflammation and tissue injury.[1][4][5] The CCL2/CCR2 signaling axis is a central regulator of leukocyte trafficking and plays a fundamental role in both acute and chronic inflammation.[3][6] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory and fibrotic diseases.[1][6]
CCR2 Signaling Pathway
Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular G proteins. This initiates a cascade of downstream signaling events, primarily through the activation of phosphatidylinositol 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[7][8][9] These signaling cascades ultimately regulate gene expression and cellular responses, including chemotaxis, proliferation, survival, and cytokine production.[7][8]
Role of CCR2 in Inflammatory Diseases
Multiple Sclerosis (MS)
Multiple sclerosis is a chronic inflammatory demyelinating disease of the central nervous system (CNS).[10] The recruitment of mononuclear leukocytes across the blood-brain barrier is a key pathological feature.
Pathophysiology: In the experimental autoimmune encephalomyelitis (EAE) animal model of MS, CCR2 expression is upregulated during the priming and peak phases of the disease.[4] The ligand CCL2 is also highly expressed within MS lesions and its levels correlate with disease severity.[4][11] CCR2 is crucial for the migration of pathogenic Ly6Chi monocytes from the bone marrow into the CNS.[4] Studies have shown that CCR2-deficient mice are resistant to the induction of EAE, exhibiting delayed onset and reduced severity of symptoms, with fewer infiltrating T cells and macrophages in the CNS.[4] However, the role in human MS is more complex, with some studies reporting decreased CCL2 levels in the cerebrospinal fluid (CSF) of patients.[12] This may be due to the consumption of CCL2 by migrating CCR2-positive cells as they cross the blood-brain barrier, which then downregulate the receptor.[12]
Quantitative Data Summary:
| Disease Model/Patient Population | Parameter | Observation | Reference |
| EAE Mice (CCR2-/- vs. Wild-Type) | Clinical Severity Score | Reduced in CCR2-/- mice | [4] |
| EAE Mice (CCR2-/- vs. Wild-Type) | Infiltrating T cells and F4/80+ macrophages in CNS | Fewer in CCR2-/- mice | [4] |
| MS Patients (Relapsing-Remitting) | CCR2+ T cells in CSF | Significantly higher compared to controls | [13] |
| MS Patients (Early Active) | CCL2 concentration in CSF and serum | Reduced | [13] |
Inflammatory Bowel Disease (IBD)
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.
Pathophysiology: The CCL2/CCR2 axis plays a role in the recruitment of inflammatory monocytes to the gut. In early intestinal inflammation, Ly6chi-expressing cells show enhanced expression of CCL2 and CCR2 genes.[6] During chronic inflammation, CCR2+ monocytes and fibrocytes infiltrate the colon, contributing to fibrosis by inhibiting collagen degradation.[6] In a mouse model of colitis, inhibition of the CCR2 pathway was shown to mitigate colonic damage.[6] Specifically in Crohn's disease affecting the small bowel, there is an increased number of CCR2+CD4+ T lymphocytes in the ileum, suggesting a key role for this receptor in T-cell accumulation at the site of inflammation.[14][15]
Quantitative Data Summary:
| Disease Model/Patient Population | Parameter | Observation | Reference |
| Small Bowel Crohn's Disease Patients | CCR2+CD4+ Lamina Propria Lymphocytes | Increased (p=0.002) | [14][15] |
| Small Bowel Crohn's Disease Patients | CCR2+CD8+ Lamina Propria Lymphocytes | Not increased | [14][15] |
| IL10R-deficient mice (colitis model) | Severity of colitis | Significantly less severe in CCR2-deficient mice | [16] |
| IL10R-deficient mice (colitis model) | Accumulation of Ly6C+MHCII+ macrophages in the colon | Dependent on CCR2 | [16] |
Atherosclerosis
Atherosclerosis is a chronic inflammatory disease of the arteries characterized by the formation of lipid-laden plaques.
Pathophysiology: The recruitment of monocytes into the arterial wall and their subsequent differentiation into macrophages, which then take up lipids to become foam cells, is a critical step in atherogenesis. The CCL2/CCR2 axis governs the migration of these monocytes to atherosclerotic lesions.[5][17] Genetic deletion or pharmacological blockade of CCL2 or CCR2 in hyperlipidemic mouse models leads to a significant reduction in the size of atherosclerotic lesions, as well as decreased lipid deposition and macrophage accumulation within the plaques.[2][17] Furthermore, targeting the CCL2/CCR2 axis can lead to a more stable plaque phenotype, characterized by increased smooth muscle cell and collagen content.[18]
Quantitative Data Summary:
| Disease Model | Intervention | Parameter | Observation | Reference |
| Hyperlipidemic atheroprone mice | Genetic deletion of Ccl2 or Ccr2 | Atherosclerotic lesion number and size | Substantial reductions | [17] |
| Mouse models of atherosclerosis | Pharmacological blockade of CCL2 or CCR2 | Atherosclerotic lesion size in aortic root/arch | Significant decrease (g=-0.75) | [17] |
| Mouse models of atherosclerosis | Pharmacological blockade of CCL2 or CCR2 | Intralesional macrophage accumulation | Reduced | [18] |
| Mouse models of atherosclerosis | Pharmacological blockade of CCL2 or CCR2 | Smooth muscle cell and collagen content | Increased | [18] |
Type 2 Diabetes (T2D) and Obesity-Induced Inflammation
Chronic low-grade inflammation is a key feature of obesity and a major contributor to the development of insulin (B600854) resistance and type 2 diabetes.
Pathophysiology: In obesity, adipose tissue becomes infiltrated with macrophages, which produce pro-inflammatory cytokines that can impair insulin signaling. The CCL2/CCR2 axis is crucial for the recruitment of these inflammatory macrophages to adipose tissue.[19][20][21] Pharmacological inhibition of CCR2 in mouse models of T2D has been shown to block the recruitment of inflammatory macrophages to visceral adipose tissue, leading to reduced hyperglycemia and insulinemia, and improved insulin sensitivity.[19][22] CCR2 antagonists also demonstrated beneficial effects on diabetic nephropathy, reducing urinary albumin excretion and suppressing pro-inflammatory and profibrotic cytokine synthesis in the kidneys.[23]
Quantitative Data Summary:
| Disease Model | Intervention | Parameter | Observation | Reference |
| Diet-induced obese (DIO) mice | CCR2 antagonist | Recruitment of inflammatory macrophages to visceral adipose tissue | Completely blocked | [19][22] |
| DIO mice | CCR2 antagonist | Hyperglycemia and insulinemia | Reduced | [19][22] |
| DIO mice | CCR2 antagonist | Insulin sensitivity | Improved | [19][22] |
| db/db mice (T2D model) | RS504393 (CCR2 antagonist) | Urinary albumin excretion | Markedly decreased | [23] |
| db/db mice (T2D model) | RS504393 (CCR2 antagonist) | Mesangial expansion | Markedly decreased | [23] |
Non-alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)
NAFLD is a spectrum of liver diseases ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.
Pathophysiology: Hepatic inflammation is a key driver of NAFLD progression. Obesity leads to increased expression of CCL2 in the liver, which in turn recruits CCR2-positive myeloid cells that promote hepatic steatosis.[24] A specific subset of pro-inflammatory CD11c+CD206+ myeloid cells that express high levels of CCR2 has been found to be enriched in the livers of patients with NAFLD, and their presence correlates with systemic insulin resistance.[25][26] In murine models of NASH, inhibition of CCR2 reduces the infiltration of these inflammatory monocytes, leading to improvements in liver injury, inflammation, and fibrosis.[25][26][27]
Quantitative Data Summary:
| Disease Model/Patient Population | Intervention | Parameter | Observation | Reference |
| NAFLD Patients | - | CD11c+CD206+ myeloid cell infiltration in liver | Enriched and correlated with insulin resistance | [25][26] |
| Murine steatohepatitis model | CCX872 (CCR2 inhibitor) | Infiltration of liver CD11b+CD11c+F4/80+ monocytes | Reduced | [25][26] |
| Murine steatohepatitis model | CCX872 (CCR2 inhibitor) | Liver injury and glycemic control | Improved | [25][26] |
| CDAA diet-fed mice (NASH model) | CCR2 inhibitor | Infiltration of Ly6C-positive macrophages | Prevented | [27] |
| CDAA diet-fed mice (NASH model) | CCR2 inhibitor | Liver inflammation and fibrosis | Inhibited | [27] |
Experimental Protocols
In Vitro Chemotaxis Assay (Transwell/Boyden Chamber)
This assay measures the ability of a CCR2 antagonist to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.
Methodology:
-
Cell Preparation: Culture CCR2-expressing cells (e.g., THP-1 monocytic cell line or primary human monocytes) to an adequate density. Prior to the assay, starve the cells in serum-free medium for 2-4 hours to minimize basal migration. Harvest and resuspend the cells in serum-free assay medium at a concentration of 1 x 10^6 cells/mL.[28]
-
Assay Setup: Prepare a serial dilution of the CCR2 antagonist to be tested. In the lower wells of a 24-well plate containing Transwell inserts (typically with a 5 µm pore size for monocytes), add the chemoattractant solution (recombinant human CCL2, typically 10-50 ng/mL).[28][29] As a negative control, use serum-free medium alone.
-
Inhibitor Pre-incubation: Pre-incubate the cell suspension with the various concentrations of the CCR2 antagonist (and a vehicle control) for 30 minutes at 37°C.[28]
-
Chemotaxis: Add 100 µL of the pre-incubated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period optimized for the specific cell type (typically 2-4 hours).[28][29]
-
Quantification: After incubation, carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab. Fix the migrated cells on the lower surface of the membrane (e.g., with methanol) and stain them (e.g., with crystal violet). The number of migrated cells can be quantified by counting under a microscope or by eluting the stain and measuring the absorbance with a plate reader. The half-maximal inhibitory concentration (IC50) of the antagonist can then be calculated.
Flow Cytometry for CCR2 Expression
This protocol allows for the quantification of CCR2 expression on the surface of specific cell populations.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from whole blood (e.g., peripheral blood mononuclear cells isolated by density gradient centrifugation) or tissues. The cell number should be between 2 x 10^5 and 1 x 10^6 cells per sample for optimal analysis.[30]
-
Staining: Resuspend the cells in a suitable staining buffer (e.g., PBS with 0.5% BSA). It is recommended to first block Fc receptors to prevent non-specific antibody binding. Add a pre-titered amount of a fluorochrome-conjugated anti-CCR2 antibody. In parallel, include antibodies against other cell surface markers to identify the cell population of interest (e.g., anti-CD14 for monocytes). An isotype control antibody with the same fluorochrome should be used to determine background staining.[31]
-
Incubation: Incubate the cells with the antibodies for 20-30 minutes at 4°C in the dark.
-
Washing: After incubation, wash the cells with staining buffer to remove unbound antibodies. This typically involves centrifugation and resuspension.
-
Data Acquisition: Resuspend the final cell pellet in staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Using appropriate software, gate on the cell population of interest based on forward and side scatter properties and the expression of lineage markers. Within this population, quantify the percentage of CCR2-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of CCR2 expression. Note that sequential staining may be necessary when co-staining for other chemokine receptors like CCR5 to avoid antibody interference.[32]
Conclusion and Future Perspectives
The C-C chemokine receptor 2 is a central mediator of monocyte and macrophage recruitment in a multitude of inflammatory diseases beyond rheumatoid arthritis. The compelling preclinical data, and emerging clinical findings, underscore the therapeutic potential of targeting the CCL2/CCR2 axis. CCR2 antagonists have demonstrated efficacy in animal models of multiple sclerosis, inflammatory bowel disease, atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease.[4][6][17][19][27]
While the development of CCR2 antagonists has faced challenges, the growing understanding of the nuanced role of this receptor in different disease contexts opens new avenues for drug development.[33] Future research should focus on optimizing the selectivity and pharmacokinetic properties of CCR2 inhibitors, as well as identifying patient populations most likely to benefit from this therapeutic approach. Combination therapies, for instance, pairing CCR2 antagonists with existing treatments, may also offer synergistic effects. The continued investigation into the intricate biology of the CCL2/CCR2 signaling pathway will be paramount in translating the promise of CCR2-targeted therapies into effective treatments for a wide range of debilitating inflammatory conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 7. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 10. The role of MCP-1 (CCL2) and CCR2 in multiple sclerosis and experimental autoimmune encephalomyelitis (EAE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Increased Intrathecal Chemokine Receptor CCR2 Expression in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gut.bmj.com [gut.bmj.com]
- 15. CCR2 expressing CD4+ T lymphocytes are preferentially recruited to the ileum in Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CCR2 promotes monocyte recruitment and intestinal inflammation in mice lacking the interleukin-10 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. A Missing Puzzle in Preclinical Studies—Are CCR2, CCR5, and Their Ligands’ Roles Similar in Obesity-Induced Hypersensitivity and Diabetic Neuropathy?—Evidence from Rodent Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CCR2 modulates inflammatory and metabolic effects of high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CCR2 antagonism improves insulin resistance, lipid metabolism, and diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. C-C Chemokine Receptor 2 (CCR2) Regulates the Hepatic Recruitment of Myeloid Cells That Promote Obesity-Induced Hepatic Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.physiology.org [journals.physiology.org]
- 26. CC chemokine receptor 2 promotes recruitment of myeloid cells associated with insulin resistance in nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. journals.physiology.org [journals.physiology.org]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. Flow (Intracellular) Protocol for CCR2 Antibody (NBP1-48337): Novus Biologicals [novusbio.com]
- 31. rndsystems.com [rndsystems.com]
- 32. Sequential staining improves detection of CCR2 and CX3CR1 on monocytes when simultaneously evaluating CCR5 by multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Transcriptional regulation of the CCR2 gene.
An In-depth Technical Guide to the Transcriptional Regulation of the CCR2 Gene
Abstract
The C-C Motif Chemokine Receptor 2 (CCR2) is a critical mediator of monocytic cell migration to sites of inflammation, playing a pivotal role in the pathogenesis of numerous inflammatory diseases, metabolic disorders, and cancer. Its expression is tightly controlled, most notably being high in circulating monocytes and rapidly downregulated as they differentiate into tissue macrophages. This regulation occurs primarily at the level of transcription, governed by a complex interplay of cell-specific transcription factors, signaling pathways, and epigenetic modifications. Understanding the molecular mechanisms that control CCR2 gene expression is paramount for the development of targeted therapeutics. This guide provides a comprehensive overview of the genomic structure of the CCR2 gene, the core signaling pathways that modulate its transcription, key transcription factors, and the experimental methodologies used to elucidate these processes.
Genomic Structure and Isoforms
The human CCR2 gene is located on chromosome 3p21.31.[1] The gene's structure gives rise to two main protein isoforms through alternative splicing of its messenger RNA (mRNA): CCR2A and CCR2B.[2] The open reading frame (ORF) for CCR2B is contained within a single exon, which is typical for many chemokine receptors. In contrast, the CCR2A isoform is generated when an additional exon is spliced in, resulting in a different C-terminal intracellular loop.[2] This structural difference has functional implications, particularly in receptor internalization and signaling potency.[2]
In mouse models, the Ccr2 gene is regulated by two distinct promoters, P1 and P2, which lead to two transcripts with alternative 5'-untranslated regions but encode the same protein.[3][4] While both promoters are constitutively active, the P2 promoter is specifically stimulated by cholesterol.[3]
Caption: CCR2 gene structure and alternative splicing to form CCR2A and CCR2B isoforms.
Core Regulatory Mechanisms
The transcriptional control of CCR2 is highly dynamic and context-dependent, primarily influenced by cell lineage and external stimuli.
Differentiation-Dependent Regulation
A hallmark of CCR2 regulation is its sharp downregulation during the maturation of monocytes into macrophages.[5] Freshly isolated human monocytes exhibit high levels of both CCR2 mRNA and protein, which are essential for their egress from the bone marrow and recruitment to tissues.[6] However, upon differentiation into macrophages, CCR2 expression is transcriptionally silenced.[5] This silencing is mediated by multiple signaling pathways, including those activated by interferon-gamma (IFN-γ), macrophage colony-stimulating factor (M-CSF), protein kinase C (PKC), and changes in cytoplasmic calcium.[5]
Regulation by External Stimuli
Several factors can modulate CCR2 transcription:
-
Inflammatory Mediators: Pro-inflammatory stimuli can have opposing effects. While cytokines like IFN-γ contribute to the downregulation of CCR2 during macrophage differentiation, bacterial lipopolysaccharide (LPS) has been shown to induce a rapid loss of CCR2 mRNA, not by transcriptional repression, but by decreasing message stability.[5][7] This indicates a layer of post-transcriptional control.
-
Metabolic Factors: In murine models, plasma cholesterol specifically induces CCR2 expression by stimulating its P2 promoter.[3][4]
-
Pharmacological Agents: Ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), such as thiazolidinediones, repress both P1 and P2 promoters in mice, leading to reduced CCR2 expression.[3][4]
Signaling Pathways Modulating CCR2 Transcription
Several upstream signaling pathways converge on the CCR2 gene to control its expression. These pathways are activated by cytokines, growth factors, and other environmental cues, ultimately leading to the activation or repression of key transcription factors.
References
- 1. CCR2 - Wikipedia [en.wikipedia.org]
- 2. Analysis of CCR2 splice variant expression patterns and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mouse CCR2 gene is regulated by two promoters that are responsive to plasma cholesterol and peroxisome proliferator-activated receptor gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential signaling mechanisms regulate expression of CC chemokine receptor-2 during monocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene - CCR2 [maayanlab.cloud]
- 7. Regulation of CCR2 chemokine receptor mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Regulatory Landscape: A Technical Guide to the Post-Translational Modifications of the CCR2 Protein
For Immediate Release
Shanghai, China – December 12, 2025 – In the intricate world of cellular signaling, the C-C chemokine receptor type 2 (CCR2) stands as a pivotal mediator of monocytic lineage cell migration, playing a crucial role in inflammatory responses and the pathogenesis of various diseases. The function of this G protein-coupled receptor (GPCR) is not solely dictated by its primary amino acid sequence but is exquisitely regulated by a series of post-translational modifications (PTMs). This technical guide provides an in-depth exploration of the known PTMs of the CCR2 protein, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and investigate this critical aspect of CCR2 biology.
Executive Summary
Post-translational modifications are critical determinants of CCR2 function, influencing ligand binding, receptor signaling, desensitization, and internalization. This document details the current understanding of CCR2 sulfation, glycosylation, and phosphorylation. While ubiquitination and palmitoylation are common PTMs for GPCRs, specific evidence for their occurrence on CCR2 is not yet robustly established in the scientific literature. We present quantitative data in structured tables, provide detailed experimental protocols for studying these modifications, and offer visual representations of key signaling pathways and experimental workflows through Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers aiming to dissect the complex regulatory mechanisms governing CCR2 and to facilitate the development of novel therapeutics targeting this key chemokine receptor.
Tyrosine Sulfation: A Key to High-Affinity Ligand Binding
Tyrosine sulfation, the addition of a sulfate (B86663) group to a tyrosine residue, is a crucial PTM occurring in the N-terminal domain of CCR2. This modification, catalyzed by tyrosylprotein sulfotransferases in the Golgi apparatus, significantly enhances the receptor's affinity for its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1]
Quantitative Data on CCR2 Tyrosine Sulfation
| Modification Site | Locus | Enzyme | Functional Consequence | References |
| Tyrosine Sulfation | Tyr26 | Tyrosylprotein Sulfotransferases (TPSTs) | Enhances binding affinity for CCL2.[2][3][4] Abolishing sulfation at this site reduces MCP-1 potency.[2] | [1][2][3][4] |
| Tyrosine Sulfation | Tyr28 (putative) | Tyrosylprotein Sulfotransferases (TPSTs) | Contributes to the high-affinity interaction with CCL2.[1] | [1] |
Signaling Pathway of Sulfated CCR2
Upon binding of CCL2 to sulfated CCR2, a conformational change is induced in the receptor, leading to the activation of intracellular G proteins and the initiation of downstream signaling cascades.
N-Glycosylation: Modulating Receptor Expression and Function
N-linked glycosylation, the attachment of an oligosaccharide to a nitrogen atom of an asparagine residue, is another important PTM of CCR2. This modification primarily influences the receptor's molecular weight, proper folding, and trafficking to the cell surface.
Quantitative Data on CCR2 N-Glycosylation
| Modification Site | Locus | Enzyme | Functional Consequence | References |
| N-Glycosylation | Asn14 (putative) | Oligosaccharyltransferase | Affects the apparent molecular weight of the receptor (from ~45 kDa to ~50 kDa).[2] May play a role in receptor folding and trafficking. | [2][5] |
While the functional consequences of CCR2 glycosylation are still under active investigation, it is clear that this PTM is a key aspect of its biology.[6]
Phosphorylation: A Switch for Desensitization and Signal Transduction
Upon agonist binding, CCR2, like other GPCRs, undergoes rapid phosphorylation on serine and threonine residues in its intracellular domains. This phosphorylation is a critical step in receptor desensitization, leading to the recruitment of β-arrestins, which uncouple the receptor from G proteins and promote its internalization.[7][8][9]
CCR2-Mediated Signaling and Regulation by Phosphorylation
Phosphorylation of CCR2 initiates a cascade of events that not only terminates G protein-mediated signaling but also initiates a second wave of signaling through β-arrestin-dependent pathways.
A phosphoproteomic study of CCL2-activated CCR2 identified 699 significantly regulated phosphorylation sites on 441 downstream proteins, highlighting the extensive signaling network controlled by this receptor.[10][11] This network includes canonical pathways like MAPK/ERK, PI3K/AKT, and JAK/STAT, which are crucial for cell migration, survival, and proliferation.[12][13]
Ubiquitination and Palmitoylation: The Unexplored Territories
While ubiquitination and S-palmitoylation are known to regulate the trafficking, signaling, and degradation of many GPCRs, direct evidence for these modifications on the CCR2 protein is currently limited in the published literature.[14][15] Further research is warranted to investigate the potential roles of these PTMs in modulating CCR2 function.
Experimental Protocols
Immunoprecipitation of CCR2
This protocol describes the immunoprecipitation of CCR2 from cell lysates to study its PTMs.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Anti-CCR2 antibody.
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer on ice for 30 minutes.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the anti-CCR2 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation.
-
Wash the beads three times with ice-cold wash buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
The eluted protein can be analyzed by Western blotting with antibodies specific for PTMs (e.g., anti-phosphotyrosine) or by mass spectrometry.
-
Site-Directed Mutagenesis to Study PTMs
This protocol outlines the use of site-directed mutagenesis to investigate the function of specific PTM sites on CCR2.
Materials:
-
Plasmid DNA containing the CCR2 gene.
-
Mutagenic primers designed to introduce the desired mutation (e.g., Tyr to Phe to mimic non-sulfated state; Ser/Thr to Ala to prevent phosphorylation).
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
Procedure:
-
Primer Design:
-
Design primers containing the desired mutation, with 10-15 bases of correct sequence on both sides.
-
-
Mutagenesis PCR:
-
Perform PCR using the CCR2 plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
The PCR reaction will amplify the entire plasmid, incorporating the mutation.
-
-
Template Digestion:
-
Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated DNA into competent E. coli cells.
-
-
Selection and Verification:
-
Plate the transformed cells on selective agar (B569324) plates.
-
Isolate plasmid DNA from individual colonies.
-
Verify the desired mutation by DNA sequencing.
-
-
Functional Analysis:
-
Transfect the mutant CCR2 plasmid into a suitable cell line and perform functional assays (e.g., ligand binding assays, signaling assays) to assess the impact of the mutation.
-
Conclusion and Future Directions
The post-translational modification of CCR2 is a complex and dynamic process that is integral to its function as a key chemokine receptor. While significant progress has been made in understanding the roles of tyrosine sulfation, N-glycosylation, and phosphorylation, many questions remain. Future research should focus on identifying the specific glycosylation and phosphorylation sites on CCR2, elucidating the functional consequences of these modifications in greater detail, and exploring the potential for ubiquitination and palmitoylation to regulate CCR2. A deeper understanding of the PTM landscape of CCR2 will undoubtedly open new avenues for the development of targeted therapies for a wide range of inflammatory and infectious diseases.
References
- 1. Tyrosine Sulfation of Chemokine Receptor CCR2 Enhances Interactions with Both Monomeric and Dimeric Forms of the Chemokine Monocyte Chemoattractant Protein-1 (MCP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocyte chemotactic protein-1 receptor CCR2B is a glycoprotein that has tyrosine sulfation in a conserved extracellular N-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine Sulfation Is Prevalent in Human Chemokine Receptors Important in Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. genecards.org [genecards.org]
- 6. Research Portal - Study of the biological effects of the glycosylation of the chemokine CCL2 and its receptor CCR2 [research.kuleuven.be]
- 7. Role of β-arrestins and arrestin domain-containing proteins in G protein-coupled receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor-Arrestin Interactions: The GPCR Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adaptor protein-2 interaction with arrestin regulates GPCR recycling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoproteomic characterization of the signaling network resulting from activation of the chemokine receptor CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphoproteomic characterization of the signaling network resulting from activation of the chemokine receptor CCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. Protein cysteine palmitoylation in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein palmitoylation: an emerging regulator of inflammatory signaling and diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of the CCL2/CCR2 Axis in Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C motif chemokine ligand 2 (CCL2) and its primary receptor, C-C chemokine receptor 2 (CCR2), form a critical signaling axis that has been extensively studied in the context of inflammation and disease. However, its physiological role in maintaining homeostasis is equally crucial and multifaceted. This technical guide provides an in-depth exploration of the homeostatic functions of the CCL2/CCR2 axis, focusing on its roles in immune cell trafficking, tissue surveillance, and the maintenance of cellular and metabolic equilibrium. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows to support further research and drug development in this area.
Introduction
The CCL2/CCR2 axis is a fundamental component of the chemokine signaling network, primarily known for its potent chemoattractant properties for monocytes, memory T cells, and natural killer cells.[1][2] While its upregulation during inflammation and injury is well-documented, a growing body of evidence highlights its indispensable contributions to the body's steady-state operations. Under homeostatic conditions, the CCL2/CCR2 axis orchestrates the constitutive trafficking of monocytes from the bone marrow to the bloodstream and peripheral tissues, facilitates immune surveillance by tissue-resident macrophages, and contributes to the overall maintenance of tissue integrity.[3][4][5] Understanding these baseline functions is paramount for discerning the subtle yet significant consequences of targeting this axis in therapeutic interventions.
Core Physiological Functions of the CCL2/CCR2 Axis in Homeostasis
Regulation of Monocyte Trafficking
A primary homeostatic function of the CCL2/CCR2 axis is the regulation of monocyte egress from the bone marrow into the peripheral circulation.[4][6] This process is essential for maintaining a stable pool of circulating monocytes that can be rapidly deployed to sites of injury or infection. Classical "inflammatory" monocytes, characterized by high expression of Ly6C in mice and CD14 in humans, are particularly dependent on CCR2 for their mobilization.[2][7]
Key Points:
-
Constitutive low-level expression of CCL2 by various stromal cells in the bone marrow creates a chemical gradient that guides CCR2-expressing monocytes into the bloodstream.[5]
-
Mice deficient in either CCL2 or CCR2 exhibit a significant reduction in the number of circulating classical monocytes, highlighting the non-redundant role of this axis in monocyte homeostasis.[4][8]
Immune Surveillance and Tissue-Resident Macrophage Maintenance
Once in the circulation, CCR2+ monocytes contribute to the pool of tissue-resident macrophages in various organs. These macrophages play a vital role in immune surveillance, continuously monitoring their microenvironment for signs of damage or infection.[9] The CCL2/CCR2 axis is implicated in the recruitment and turnover of these sentinel cells in tissues such as the brain, liver, and lungs under non-pathological conditions.[9][10]
Metabolic Homeostasis
Emerging evidence suggests a role for the CCL2/CCR2 axis in metabolic regulation. Adipose tissue macrophages (ATMs) are critical for maintaining metabolic homeostasis, and their recruitment and function are influenced by CCL2/CCR2 signaling. In a lean state, this axis contributes to the maintenance of a healthy ATM population that supports insulin (B600854) sensitivity and lipid metabolism.[11]
Quantitative Data on CCL2/CCR2 in Homeostasis
The following tables summarize available quantitative data regarding the CCL2/CCR2 axis under homeostatic conditions. It is important to note that values can vary depending on the specific assay, species, and experimental conditions.
Table 1: Basal Plasma/Serum CCL2 Concentrations
| Species | Sample Type | Concentration (pg/mL) | Citation |
| Human | Serum | 1181.6 (median) | [12] |
| Human | Plasma | Varies by study | [13] |
| Mouse (C57BL/6) | Plasma | 60 ± 20 | [14] |
Table 2: CCR2 Expression on Peripheral Blood Monocytes
| Species | Cell Type | Percentage of CCR2+ Cells | Citation |
| Human | CD14+ Monocytes | High | [3][15] |
| Mouse | Ly6Chi Monocytes | >90% | [2] |
| Mouse | Monocytes (general) | Majority | [2] |
Experimental Protocols
Monocyte Chemotaxis Assay (Transwell System)
This assay is a standard in vitro method to quantify the chemotactic response of monocytes to a CCL2 gradient.[1][16]
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.[1]
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Recombinant human CCL2.
-
24-well Transwell plate with 5 µm pore size inserts.[1]
-
Crystal violet staining solution.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and antibiotics. Prior to the assay, starve the cells in serum-free RPMI-1640 for 2-4 hours. Resuspend cells in serum-free RPMI-1640 at a concentration of 1 x 10^6 cells/mL.[1]
-
Assay Setup:
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[1]
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet.
-
Wash the inserts with PBS.
-
Elute the stain and measure the absorbance, or count the migrated cells under a microscope.[1]
-
Flow Cytometry for CCR2+ Monocyte Identification
This protocol allows for the quantification of CCR2-expressing monocytes in peripheral blood.[2][17]
Materials:
-
Whole blood sample.
-
Erythrocyte lysis buffer.
-
Fluorescently conjugated antibodies: anti-CD45, anti-CD11b, anti-Ly6G (for mouse), anti-CD14 (for human), anti-CCR2.
-
Flow cytometer.
-
FACS buffer (PBS with 2% FBS).
Procedure:
-
Sample Preparation: Collect whole blood in EDTA tubes. Lyse red blood cells using an appropriate lysis buffer.[18]
-
Staining:
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).
-
Gate on leukocytes using a CD45 marker.
-
Gate on monocytes based on their forward and side scatter characteristics and specific markers (e.g., CD11b+Ly6G- for mouse classical monocytes).[2]
-
Within the monocyte gate, quantify the percentage of cells expressing CCR2.
-
Visualizations of Signaling Pathways and Workflows
CCL2/CCR2 Signaling Pathway
The binding of CCL2 to its receptor CCR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to cell migration and other cellular responses.[4]
Caption: CCL2/CCR2 signaling cascade leading to cellular responses.
Experimental Workflow for Monocyte Chemotaxis Assay
The following diagram illustrates the key steps in a typical Transwell-based monocyte chemotaxis assay.
Caption: Workflow for a monocyte chemotaxis assay.
Logical Relationship of CCL2/CCR2 in Homeostatic Monocyte Trafficking
This diagram outlines the logical sequence of events in the homeostatic trafficking of monocytes from the bone marrow to peripheral tissues.
Caption: Homeostatic trafficking of CCR2+ monocytes.
Conclusion
The CCL2/CCR2 signaling axis is a vital contributor to physiological homeostasis, extending far beyond its well-established role in inflammation. Its functions in orchestrating the constitutive trafficking of monocytes, maintaining the tissue-resident macrophage pool for immune surveillance, and contributing to metabolic balance are fundamental to the body's steady-state operations. A thorough understanding of these homeostatic roles, supported by robust experimental methodologies and quantitative data, is essential for the development of safe and effective therapeutic strategies that target this critical chemokine axis. Further research is warranted to fully elucidate the tissue-specific nuances of CCL2/CCR2 signaling in health and to refine our understanding of its complex regulatory networks.
References
- 1. benchchem.com [benchchem.com]
- 2. CCR2-positive monocytes contribute to the pathogenesis of early diabetic retinopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the CCL2-CCR2 axis in cardiovascular disease: Pathogenesis and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capturing the Fantastic Voyage of Monocytes Through Time and Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR1 and CCR2 Coexpression on Monocytes Is Nonredundant and Delineates a Distinct Monocyte Subpopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemokines in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CCR2 Is Dispensable for Disease Resolution but Required for the Restoration of Leukocyte Homeostasis Upon Experimental Malaria-Associated Acute Respiratory Distress Syndrome [frontiersin.org]
- 9. The Role of CCL2/CCR2 Axis in Cerebral Ischemia-Reperfusion Injury and Treatment: From Animal Experiments to Clinical Trials [mdpi.com]
- 10. A real time chemotaxis assay unveils unique migratory profiles amongst different primary murine macrophages. — Immunology [immunology.ox.ac.uk]
- 11. C-C Motif Chemokine Ligand 2 and Chemokine Receptor 2 in Cardiovascular and Neural Aging and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCL2, CCR2 Gene Variants and CCL2, CCR2 Serum Levels Association with Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma Chemokine CCL2 and Its Receptor CCR2 Concentrations as Diagnostic Biomarkers for Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sequential staining improves detection of CCR2 and CX3CR1 on monocytes when simultaneously evaluating CCR5 by multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CCR2+ Monocyte-Derived Infiltrating Macrophages Are Required for Adverse Cardiac Remodeling During Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Measuring CCR2-Mediated Chemotaxis of Monocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monocyte trafficking is a fundamental process in immune surveillance, inflammation, and the pathogenesis of various diseases, including atherosclerosis, cancer, and autoimmune disorders.[1][2][3] A key driver of this process is the chemotactic axis formed by the C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1).[4][5] CCR2 is highly expressed on proinflammatory monocytes and its activation by CCL2 gradients is critical for their egress from the bone marrow and recruitment to sites of inflammation.[1][3][4] Consequently, the CCL2-CCR2 axis is a major target for therapeutic intervention.[5] Measuring CCR2-mediated chemotaxis is essential for understanding disease mechanisms and for screening potential inhibitory compounds.
This document provides detailed protocols and application notes for quantifying monocyte chemotaxis in response to CCR2 activation, focusing on the widely accepted Boyden chamber (Transwell) assay.
I. General Experimental Workflow
The measurement of monocyte chemotaxis involves a multi-step process, from the isolation of viable monocytes to the final analysis of cell migration. The overall workflow is depicted below.
II. CCR2 Signaling Pathway
Upon binding of CCL2, CCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to cytoskeletal rearrangement and directed cell movement. Understanding this pathway is crucial for interpreting experimental results and identifying potential points of therapeutic intervention.
III. Experimental Protocols
Protocol 1: Isolation of Human Monocytes from PBMCs
This protocol describes the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) using positive selection for CD14. For "untouched" monocytes, a negative selection kit can be used.[6][7]
Materials:
-
Human peripheral blood collected in EDTA or heparin tubes.
-
Ficoll-Paque or Lymphoprep density gradient medium.[8]
-
Phosphate-Buffered Saline (PBS).
-
RPMI 1640 medium.
-
Fetal Bovine Serum (FBS).
-
CD14 MicroBeads and MACS separation columns (or equivalent magnetic bead-based separation system).[9][10]
-
50 mL conical tubes.
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS at room temperature.[8]
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.[6][8]
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake turned off.[8]
-
After centrifugation, a distinct "buffy coat" layer containing PBMCs will be visible at the plasma-Ficoll interface.[6][8]
-
Carefully aspirate and collect the buffy coat into a new 50 mL tube.[8]
-
-
PBMC Washing:
-
Monocyte Purification (CD14+ Selection):
-
Resuspend the washed PBMC pellet in MACS buffer (PBS with 0.5% BSA and 2 mM EDTA).
-
Count the cells and adjust the concentration as per the manufacturer's instructions for the CD14 MicroBeads.
-
Add the CD14 MicroBeads to the cell suspension and incubate for 15 minutes at 4°C.[10]
-
Wash the cells by adding MACS buffer and centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet and apply it to a MACS column placed in a magnetic field.
-
Wash the column with MACS buffer to remove unlabeled cells.
-
Remove the column from the magnet and elute the magnetically labeled CD14+ monocytes by flushing with buffer.
-
-
Final Preparation:
Protocol 2: Boyden Chamber (Transwell) Chemotaxis Assay
The Boyden chamber assay is a widely used method to quantify cell migration toward a chemoattractant.[11][13]
Materials:
-
Purified monocytes (from Protocol 1) or a monocytic cell line (e.g., THP-1).[11]
-
24-well or 96-well Transwell plates with polycarbonate membrane inserts (5 µm or 8 µm pore size is suitable for monocytes).[13][14][15]
-
Assay Medium: Serum-free RPMI 1640 or HBSS, supplemented with 0.1% BSA and 25 mM HEPES.[11]
-
Fixation and Staining reagents: Methanol (B129727), Giemsa stain or DAPI.
-
Microscope with imaging software.
Procedure:
-
Plate Preparation:
-
Prepare the chemoattractant solution by diluting CCL2/MCP-1 in assay medium to the desired final concentration (e.g., a dose-response from 1-100 ng/mL is common).[11]
-
Add 600-750 µL (for a 24-well plate) of the chemoattractant solution to the lower wells of the Transwell plate.[11]
-
For the negative control (random migration/chemokinesis), add assay medium without CCL2 to separate wells.[16]
-
Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.[17]
-
Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 30 minutes.
-
-
Cell Seeding:
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2 to 4 hours. The optimal time may need to be determined empirically.[14]
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells by immersing the insert in a staining solution (e.g., Giemsa or DAPI) for 15-20 minutes.
-
Rinse the inserts in distilled water and allow them to air dry completely.
-
Mount the membrane onto a microscope slide.
-
Image multiple (e.g., 5-10) random fields of view for each membrane using a light or fluorescence microscope.
-
Count the number of migrated cells per field and calculate the average.
-
IV. Data Presentation and Analysis
Quantitative data should be clearly summarized to allow for easy comparison between conditions.
Data Analysis
The primary metric for a chemotaxis assay is the Chemotactic Index (CI) , which normalizes the directed migration against the random background migration.
Chemotactic Index (CI) = (Number of cells migrating to chemoattractant) / (Number of cells migrating to control medium) [18]
Example Data Tables
Table 1: Recommended Assay Parameters for Monocyte Chemotaxis
| Parameter | Recommendation | Source(s) |
|---|---|---|
| Cell Type | Primary Human Monocytes, THP-1 cells | [11][19] |
| Assay Format | Boyden Chamber / Transwell | [13][14] |
| Membrane Pore Size | 5 µm or 8 µm | [13][15] |
| Chemoattractant | CCL2 (MCP-1) | [2][11] |
| CCL2 Concentration | 10 - 100 ng/mL | [11][20] |
| Cell Density | 1.0 - 1.5 x 10⁶ cells/mL | [11] |
| Incubation Time | 2 - 4 hours |[14][21] |
Table 2: Example Results from a CCL2 Dose-Response Experiment
| CCL2 (ng/mL) | Mean Migrated Cells (per field) ± SD | Chemotactic Index (CI) |
|---|---|---|
| 0 (Control) | 45 ± 8 | 1.0 |
| 1 | 92 ± 15 | 2.0 |
| 10 | 256 ± 29 | 5.7 |
| 50 | 315 ± 41 | 7.0 |
| 100 | 288 ± 35 | 6.4 |
Note: Data are hypothetical and for illustrative purposes only. The characteristic bell-shaped curve is common in chemotaxis assays, where very high concentrations of chemoattractant can lead to receptor saturation and reduced migration.
V. Alternative and Advanced Methodologies
While the Boyden chamber assay is a robust endpoint assay, other methods can provide more detailed, real-time information.
-
Microfluidic Chemotaxis Assays: These devices use microchannels to establish highly stable and precise chemokine gradients, mimicking in vivo conditions more closely.[16][22][23] They allow for live-cell imaging and detailed analysis of single-cell migration parameters like velocity and directionality.[22][24] Monocyte velocity in response to a CCL2 gradient has been measured at an average of 6.36 µm/min in such a device.[22]
-
Live-Cell Imaging: Combining chemotaxis assays (such as under-agarose or microfluidic methods) with live-cell video microscopy enables the direct observation of cell movement over time.[25][26][27] This is the most definitive way to distinguish true chemotaxis (directed movement up a gradient) from chemokinesis (increased random movement).[27][28]
References
- 1. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Macrophage chemokine receptor CCR2 plays a crucial role in macrophage recruitment and regulated inflammation in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. research.monash.edu [research.monash.edu]
- 7. Isolation of Untouched Human Monocytes Cells by Depletion of Non-Monocytes Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. artyomovlab.wustl.edu [artyomovlab.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. A Real Time Chemotaxis Assay Unveils Unique Migratory Profiles amongst Different Primary Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 16. How Have Leukocyte In Vitro Chemotaxis Assays Shaped Our Ideas about Macrophage Migration? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. ahajournals.org [ahajournals.org]
- 20. Chemokine receptor CCR2 is expressed by human multiple myeloma cells and mediates migration to bone marrow stromal cell-produced monocyte chemotactic proteins MCP-1, -2 and -3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. Profiling migration of human monocytes in response to chemotactic and barotactic guidance cues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Microfluidic Chemotaxis Assay - Elveflow [elveflow.com]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. Live cell imaging to understand monocyte, macrophage, and dendritic cell function in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | Live-Cell Microscopy Reveals That Human T Cells Primarily Respond Chemokinetically Within a CCL19 Gradient That Induces Chemotaxis in Dendritic Cells [frontiersin.org]
- 28. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies Using CCR2 Antagonists
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of C-C chemokine receptor type 2 (CCR2) antagonists in in vivo mouse models. The protocols are based on established methodologies from various preclinical studies.
Introduction
The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation, playing a significant role in various pathologies including inflammatory diseases, cancer, and metabolic disorders.[1] Inhibition of this pathway through CCR2 antagonists is a promising therapeutic strategy.[1][2] This document outlines common dosages, administration routes, and experimental protocols for several CCR2 antagonists used in murine research.
CCR2 Signaling Pathway
The binding of CCL2 (also known as MCP-1) to its receptor CCR2, a G protein-coupled receptor, triggers a cascade of downstream signaling events.[3][4] These pathways, including JAK/STAT, PI3K/Akt, and MAPK, regulate various cellular processes such as cell survival, proliferation, cytokine production, and migration.[3][4][5]
Summary of CCR2 Antagonist Dosage and Administration in Mice
The following table summarizes dosages and administration routes for various CCR2 antagonists used in in vivo mouse studies. It is important to note that optimal dosage and administration can vary depending on the specific mouse model, disease severity, and the pharmacokinetic properties of the antagonist.
| CCR2 Antagonist | Dosage | Administration Route | Frequency | Mouse Model | Reference |
| RS102895 | 5 mg/kg | Intraperitoneal (i.p.) | Every 6 hours | Vaccination Model | [6] |
| INCB3344 | 30 mg/kg, 100 mg/kg | Oral gavage (p.o.) | Daily | Status Epilepticus | [7] |
| Not specified | Not specified | 8 weeks | Diabetic Nephropathy | [8] | |
| Not specified | Not specified | Not specified | Delayed-Type Hypersensitivity, EAE, Inflammatory Arthritis | [9] | |
| MK-0812 | 0.1 mg/kg, 10 mg/kg, 30 mg/kg | Oral gavage (p.o.) | Single dose | Pharmacokinetic study | [10] |
| Not specified | Oral gavage (p.o.) | Not specified | Breast Cancer Lung Metastasis | [11][12] | |
| CCX598 | 0.5 mg/kg, 30 mg/kg, 90 mg/kg | Oral gavage (p.o.) | Single dose | Pharmacokinetic study | [10] |
| CCX872-B | Not specified | Not specified | Started at week 4 | Pancreatic Cancer | [13] |
| RS 504393 | 0.3-3 mg/kg | Subcutaneous (s.c.) | Not specified | Inflammatory Pain | [14] |
| 0.3-3 µg | Intraplantar (i.pl.) | Not specified | Inflammatory Pain | [14] | |
| Teijin Compound 1 (TC1) | Not specified | Liposomal delivery | Not specified | Metastasis Model | [15] |
Experimental Protocols
General Experimental Workflow for In Vivo Mouse Studies
A typical workflow for evaluating the efficacy of a CCR2 antagonist in a mouse model of disease involves several key steps, from model induction to endpoint analysis.
References
- 1. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Analgesic effects evoked by a CCR2 antagonist or an anti-CCL2 antibody in inflamed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted delivery of CCR2 antagonist to activated pulmonary endothelium prevents metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying CCR2-Expressing Cells via Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor that plays a pivotal role in the migration of monocytes and other immune cells to sites of inflammation.[1][2] Its primary ligand is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2.[3] The CCL2-CCR2 signaling axis is implicated in a variety of inflammatory and fibrotic diseases, as well as in cancer progression, making it a key target for therapeutic intervention.[3][4][5] Flow cytometry is a powerful technique for the identification and quantification of CCR2-expressing cells within heterogeneous populations, providing valuable insights into disease pathogenesis and the efficacy of novel therapeutics.
This document provides a detailed protocol for the identification of CCR2-expressing cells using flow cytometry, including sample preparation, staining procedures, and data analysis strategies.
CCR2 Signaling Pathway
Upon binding its ligand, primarily CCL2, CCR2 activates several downstream signaling cascades, including the PI3K/Akt, MAPK/p38, and JAK/STAT pathways.[4][6][7] These pathways regulate a multitude of cellular processes such as cell survival, proliferation, migration, and cytokine production.[5][6]
Caption: The CCR2 signaling pathway is initiated by CCL2 binding.
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Specification/Vendor |
| Primary Antibodies | See Table 1 |
| Isotype Control | Match host and isotype of primary antibody |
| Staining Buffer | PBS with 1-2% BSA or FBS |
| Fixation Buffer | 1-4% Paraformaldehyde (PFA) in PBS |
| Permeabilization Buffer | 0.1-0.5% Saponin or Tween-20 in PBS |
| Red Blood Cell Lysis Buffer | e.g., BD Pharm Lyse™ |
| Cell Viability Dye | e.g., 7-AAD, Propidium Iodide, or fixable viability dyes |
Table 1: Recommended Anti-Human CCR2 Antibodies for Flow Cytometry
| Clone | Isotype | Conjugates | Vendor |
| LS132.1D9 | Mouse IgG2a, κ | PE, and others | BD Biosciences[8] |
| 8C3.1 | Mouse Monoclonal | Unconjugated | Merck Millipore[9] |
| 48607 | Mouse Monoclonal | APC | R&D Systems[10] |
| 7A7 | Mouse Monoclonal | Unconjugated | OriGene[10] |
| 9H6 | Mouse Monoclonal | Unconjugated | OriGene[10] |
Note: This is not an exhaustive list. Researchers should validate antibodies for their specific experimental conditions.
Sample Preparation
A single-cell suspension is critical for successful flow cytometry. The optimal cell concentration is between 1 x 10^5 and 1 x 10^7 cells/mL.[11]
General Workflow for Sample Preparation:
Caption: A generalized workflow for preparing single-cell suspensions.
2.1. Suspension Cells
-
Transfer cells from the culture vessel to a centrifuge tube.
-
Centrifuge at 300-400 x g for 5-10 minutes at room temperature.[12]
-
Discard the supernatant and resuspend the cell pellet in cold staining buffer.[12]
2.2. Adherent Cells
-
Gently wash cells with staining buffer. To preserve surface epitopes, avoid using trypsin. If necessary, use a gentler enzyme like Accutase or TrypLE Express.[13]
-
Scrape the cells and transfer them to a centrifuge tube.
-
Centrifuge at 400 RCF for 8 minutes.[13]
-
Discard the supernatant and resuspend the cell pellet in cold staining buffer.
2.3. Whole Blood or Peripheral Blood Mononuclear Cells (PBMCs)
-
For whole blood, perform red blood cell lysis according to the manufacturer's protocol.
-
For PBMCs, isolate using Ficoll-Paque gradient centrifugation.
-
Wash the cells with PBS by centrifuging at 300-400 x g for 10 minutes.[12]
-
Resuspend the cell pellet in cold staining buffer.
2.4. Solid Tissues
-
Mechanically or enzymatically dissociate the tissue to obtain a single-cell suspension.[11]
-
Filter the cell suspension through a 40-70 µm cell strainer to remove clumps.
-
Wash the cells with PBS and resuspend in staining buffer.
Staining Protocol
3.1. Surface Staining
-
Aliquot 100 µL of the cell suspension (containing 2 x 10^5 to 1 x 10^6 cells) into flow cytometry tubes.[13]
-
Add the predetermined optimal concentration of the anti-CCR2 antibody and any other surface marker antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1-2 mL of staining buffer, centrifuging at 400 RCF for 5 minutes after each wash.[13]
-
If not proceeding to intracellular staining, resuspend the cells in 500 µL of staining buffer for analysis.[13]
3.2. Intracellular Staining (if required) Note: Perform surface staining before intracellular staining as fixation and permeabilization can affect surface antigens.[13]
-
After surface staining, fix the cells by adding 100 µL of fixation buffer and incubating for 10-15 minutes at room temperature.[13]
-
Wash the cells with staining buffer.
-
Permeabilize the cells by adding 100 µL of permeabilization buffer and incubating for 15 minutes at room temperature.[13]
-
Wash the cells with permeabilization buffer.
-
Add the intracellular antibody cocktail and incubate for 30-60 minutes at room temperature in the dark.[13]
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in 500 µL of staining buffer for analysis.[13]
Data Acquisition and Analysis
4.1. Instrument Setup
-
Set up appropriate voltage and compensation settings using single-stained controls.
-
Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters.
4.2. Gating Strategy
A sequential gating strategy is crucial for accurately identifying the CCR2-expressing cell population of interest.[14]
Caption: A typical gating strategy for identifying CCR2+ cells.
-
Singlet Gate: Gate on single cells using FSC-A versus FSC-H to exclude doublets.
-
Viability Gate: Gate on live cells using a viability dye to exclude dead cells, which can non-specifically bind antibodies.[14]
-
Cell Population Gate: Identify the cell population of interest based on specific markers (e.g., CD14 for monocytes).[14][15]
-
CCR2+ Gate: Identify CCR2-positive cells by comparing the fluorescence intensity of the CCR2-stained sample to an isotype control.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 2: Example Data Summary
| Sample ID | Cell Type | % CCR2+ of Parent Population | CCR2 MFI |
| Control 1 | Monocytes | 85.2 | 10,500 |
| Control 2 | Monocytes | 88.1 | 11,200 |
| Treated 1 | Monocytes | 45.6 | 5,300 |
| Treated 2 | Monocytes | 42.9 | 5,150 |
MFI: Mean Fluorescence Intensity
Troubleshooting
| Issue | Possible Cause | Solution |
| Low CCR2 Signal | Poor antibody performance | Titrate antibody, try a different clone/fluorochrome. |
| Receptor internalization | Stain at 4°C to minimize internalization.[16][17] | |
| Low CCR2 expression on cell type | Confirm CCR2 expression on the target cell type from literature. | |
| High Background | Non-specific antibody binding | Use an Fc block, ensure proper washing steps. |
| Dead cells | Use a viability dye to exclude dead cells. | |
| Poor Cell Viability | Harsh sample preparation | Handle cells gently, use appropriate enzymes if needed. |
By following these detailed protocols and application notes, researchers can reliably identify and quantify CCR2-expressing cells, contributing to a deeper understanding of their role in health and disease.
References
- 1. Role of CCR2 in inflammatory conditions of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR2 Regulates the Immune Response by Modulating the Interconversion and Function of Effector and Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 8. PE Mouse Anti-Human CCR2 (CD192) [bdbiosciences.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CCR2 antibody | 27 products in Validated Antibody Database; 45 cited in the literature; 77 total from 15 suppliers [labome.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Flow (Intracellular) Protocol for CCR2 Antibody (NBP1-48337): Novus Biologicals [novusbio.com]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. researchgate.net [researchgate.net]
- 16. Sequential staining improves detection of CCR2 and CX3CR1 on monocytes when simultaneously evaluating CCR5 by multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Staining of CCR2 in Paraffin-Embedded Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunohistochemical (IHC) staining of the C-C chemokine receptor type 2 (CCR2) in formalin-fixed, paraffin-embedded (FFPE) tissues. This document includes detailed protocols, quantitative data summaries, and troubleshooting guidance to ensure reliable and reproducible results.
Introduction to CCR2 and its Significance
C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor that plays a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. Its primary ligand is monocyte chemoattractant protein-1 (MCP-1), also known as CCL2. The CCL2/CCR2 signaling axis is implicated in a variety of inflammatory and fibrotic diseases, as well as in cancer progression, making it a significant target for therapeutic intervention. Immunohistochemistry is a powerful technique to visualize the expression and localization of CCR2 within the tissue microenvironment, providing valuable insights into disease pathogenesis and the efficacy of targeted therapies.
Data Presentation: Quantitative Parameters for CCR2 IHC
The following tables summarize key quantitative parameters for successful CCR2 IHC staining, compiled from various antibody datasheets and protocols. These values should be considered as starting points, with optimization required for specific experimental conditions.
Table 1: Primary Antibody Dilutions and Incubation Conditions
| Antibody (Clone/ID) | Host/Isotype | Recommended Dilution Range | Incubation Time | Incubation Temperature |
| NBP1-48337 | Rabbit Polyclonal | User-defined | Overnight | 4°C |
| NB110-55674 | Rabbit Polyclonal | User-defined | Overnight | 4°C |
| MA5-49959 (6A1) | Rabbit Recombinant Monoclonal | 1:50 - 1:200 | Overnight | 4°C |
| PA5-23037 | Rabbit Polyclonal | 5 µg/mL | Not Specified | Not Specified |
| MAB150 | Mouse Monoclonal | 50 µg/mL | Overnight | 4°C |
Table 2: Antigen Retrieval and Incubation Times
| Method | Reagent | Incubation/Heating Time | Cooling Time |
| Heat-Induced Epitope Retrieval (HIER) | 10 mM Sodium Citrate Buffer (pH 6.0) | Sub-boiling for 10 minutes | 30 minutes on bench-top |
| HIER (Microwave) | 10 mM Sodium Citrate buffer (pH 6.0) with 0.05% Tween 20 | Sub-boiling for 5 minutes | 30 minutes at room temperature |
| HIER (High Pressure) | Citrate Buffer (pH 6.0) | Not Specified | Not Specified |
Table 3: Secondary Antibody and Detection System Incubation Times
| Reagent | Incubation Time | Incubation Temperature |
| HRP Polymer Conjugated Secondary Antibody | 30 minutes | Room Temperature |
| HRP-conjugated anti-rabbit antibody | 1 hour | Room Temperature |
| Biotinylated Secondary Antibody | 1 hour | Room Temperature |
| HRP-Polymer | 30 minutes | Room Temperature |
Table 4: Scoring Methods for CCR2 IHC Quantification
| Scoring System | Description | Range |
| H-Score | Calculated as: [1 × (% of weakly stained cells) + 2 × (% of moderately stained cells) + 3 × (% of strongly stained cells)].[1][2][3] | 0-300 |
| Immunoreactive Score (IRS) | Product of the percentage of positive cells (0-4) and the staining intensity (0-3).[4] | 0-12 |
| Allred Score | Sum of the proportion score (percentage of positive cells, 0-5) and the intensity score (0-3).[5][6][7] | 0-8 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for IHC staining of CCR2 in paraffin-embedded tissues.
Reagents and Materials
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
10X Tris-Buffered Saline (TBS)
-
Wash Buffer (e.g., TBST: 1X TBS with 0.1% Tween-20)
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA in PBS or 10% normal serum from the secondary antibody host species)
-
Primary Antibody against CCR2 (see Table 1)
-
HRP-conjugated Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Permanent Mounting Medium
-
Glass slides
-
Coverslips
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for antigen retrieval
-
Light microscope
Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in:
-
100% ethanol, two changes for 5 minutes each.
-
95% ethanol for 5 minutes.
-
70% ethanol for 5 minutes.
-
-
Rinse slides in deionized water three times for 5 minutes each.[8]
-
-
Antigen Retrieval:
-
Immerse slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat the slides to a sub-boiling temperature for 10 minutes using a microwave, pressure cooker, or water bath.[8]
-
Allow the slides to cool on the bench-top for 30 minutes in the buffer.[8]
-
Wash sections in wash buffer (TBST) three times for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate the sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Wash slides three times with wash buffer for 5 minutes each.
-
-
Blocking:
-
Block each section with 100-400 µl of blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.[8]
-
-
Primary Antibody Incubation:
-
Remove the blocking solution and add the diluted primary CCR2 antibody.
-
Incubate overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation:
-
Detection:
-
Counterstaining:
-
Counterstain the sections with hematoxylin.
-
Wash sections in deionized water two times for 5 minutes each.[8]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Mandatory Visualizations
CCR2 Signaling Pathway
Caption: Overview of the CCR2 signaling cascade.
Experimental Workflow for CCR2 IHC
Caption: Standard workflow for CCR2 IHC staining.
Troubleshooting
Successful IHC staining requires careful optimization at each step. Below are common issues and potential solutions.
Table 5: IHC Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Weak or No Staining | Inadequate deparaffinization | Extend deparaffinization time or use fresh xylene. |
| Ineffective antigen retrieval | Optimize retrieval method (e.g., change buffer pH, increase heating time). | |
| Primary antibody concentration too low | Increase antibody concentration or incubation time.[9] | |
| Primary and secondary antibody incompatibility | Ensure the secondary antibody is raised against the host species of the primary antibody.[10] | |
| Tissue dried out during staining | Keep slides moist throughout the entire procedure.[10][11] | |
| High Background | Non-specific antibody binding | Increase blocking time or try a different blocking reagent.[12] |
| Primary or secondary antibody concentration too high | Titrate antibodies to their optimal dilution.[9] | |
| Endogenous peroxidase activity | Ensure adequate quenching with 3% H2O2.[13][14] | |
| Cross-reactivity of the secondary antibody | Use a pre-adsorbed secondary antibody or run a secondary antibody-only control.[12] | |
| Non-specific Staining | Insufficient washing | Increase the number and duration of wash steps. |
| Drying of sections | Maintain humidity during incubations.[9] |
References
- 1. April 10, 2015 - Calculating H-Score - The ASCO Post [ascopost.com]
- 2. H-score [e-immunohistochemistry.info]
- 3. researchgate.net [researchgate.net]
- 4. Different approaches for interpretation and reporting of immunohistochemistry analysis results in the bone tissue – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. breastcancer.org [breastcancer.org]
- 6. ER by IHC | BCM [bcm.edu]
- 7. Allred Scoring of ER-IHC Stained Whole-Slide Images for Hormone Receptor Status in Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 11. documents.cap.org [documents.cap.org]
- 12. bosterbio.com [bosterbio.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. qedbio.com [qedbio.com]
Preparing CCR2 Antagonists for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in recruiting monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathogenesis of a wide range of inflammatory and fibrotic diseases, as well as cancer. Consequently, the development of small molecule CCR2 antagonists is an active area of therapeutic research. Successful in vivo evaluation of these antagonists is critically dependent on appropriate formulation and administration to achieve desired pharmacokinetic and pharmacodynamic profiles.
These application notes provide detailed protocols and guidelines for the preparation and in vivo use of CCR2 antagonists, focusing on formulation strategies, administration routes, and experimental workflows.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor, initiates a cascade of downstream signaling events. These pathways, including PI3K/Akt, JAK/STAT, and MAPK, regulate gene transcription involved in cell survival, proliferation, cytokine production, and migration.[1][2]
Quantitative Data Summary for Selected CCR2 Antagonists
The selection of a CCR2 antagonist for in vivo studies should be guided by its potency, selectivity, and species cross-reactivity. The following table summarizes key quantitative data for commonly used CCR2 antagonists.
| Antagonist | Molecular Weight ( g/mol ) | Target Species | IC50 (Binding Assay) | IC50 (Chemotaxis Assay) | Recommended In Vivo Dose (Mice) | Administration Route | Reference |
| INCB3344 | 391.45 | Human, Mouse | 5.1 nM (human), 9.5 nM (mouse) | 3.8 nM (human), 7.8 nM (mouse) | 30-100 mg/kg | Oral Gavage | [3][4] |
| RS-504393 | 417.50 | Human | 89 nM | 330 nM | 2-5 mg/kg | Oral Gavage, IP | [5][6] |
| MK-0812 | 495.53 | Human, Rhesus | 4.5 nM (human) | 3.2 nM (human) | 30 mg/kg | Oral Gavage | [7] |
| Cenicriviroc | 569.7 | Human | - | - | - | Oral | [8] |
| CCR2-RA-[R] | 351.44 | Human | 103 nM | - | - | - | [9] |
Note: IC50 values and optimal in vivo doses can vary depending on the specific assay conditions and animal model used. It is recommended to perform dose-response studies to determine the optimal dose for your specific experimental setup.
Experimental Protocols
Protocol 1: Formulation of CCR2 Antagonists for Oral Gavage
Oral gavage is a common method for administering CCR2 antagonists in vivo. Due to the typically poor aqueous solubility of small molecule inhibitors, formulation as a suspension is often necessary.
Materials:
-
CCR2 Antagonist (e.g., INCB3344)
-
Vehicle components:
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na)
-
0.1% (v/v) Tween-80 (Polysorbate 80)
-
Sterile saline or purified water
-
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile containers and gavage needles
Procedure:
-
Vehicle Preparation: a. In a sterile container, add 0.5 g of CMC-Na to approximately 90 mL of sterile saline or purified water. b. Stir continuously with a magnetic stirrer until the CMC-Na is fully dissolved. This may take some time. Gentle heating can aid dissolution, but ensure the solution cools to room temperature before proceeding. c. Add 0.1 mL of Tween-80 and mix thoroughly. d. Adjust the final volume to 100 mL with saline/water.
-
Suspension Preparation: a. Calculate the required amount of CCR2 antagonist based on the desired dose and the number of animals to be treated. It is advisable to prepare a slight excess to account for any loss during preparation and administration. b. Weigh the calculated amount of the CCR2 antagonist powder. c. Triturate the powder in a mortar and pestle to ensure a fine, uniform particle size. d. Add a small volume of the prepared vehicle to the powder to create a paste. This helps to wet the powder and prevent clumping. e. Gradually add the remaining vehicle to the paste while continuously mixing with the pestle or a vortex mixer until a homogenous suspension is formed. For larger volumes, a homogenizer can be used. f. Visually inspect the suspension for any large aggregates. If present, continue mixing until a uniform suspension is achieved.
-
Administration: a. Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity. b. Administer the suspension to the animals using an appropriately sized gavage needle. The volume administered will depend on the animal's weight and the concentration of the antagonist in the suspension.
Protocol 2: Formulation of CCR2 Antagonists for Intraperitoneal (IP) Injection
For some studies, intraperitoneal administration may be preferred. A co-solvent system is often employed to solubilize the antagonist.
Materials:
-
CCR2 Antagonist (e.g., RS-504393)
-
Vehicle components:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile saline
-
-
Sterile vials and syringes with appropriate needles
Procedure:
-
Vehicle and Solution Preparation: a. A common vehicle composition for IP injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. b. In a sterile vial, dissolve the calculated amount of the CCR2 antagonist in the required volume of DMSO. Sonication may be used to aid dissolution. c. In a separate sterile container, mix the PEG300 and Tween-80. d. Add the PEG300/Tween-80 mixture to the DMSO/antagonist solution and mix thoroughly. e. Slowly add the sterile saline to the mixture while continuously vortexing or stirring to prevent precipitation. The final solution should be clear.
-
Administration: a. Administer the solution to the animals via intraperitoneal injection using a sterile syringe and needle. The injection volume should be appropriate for the size of the animal.
Important Considerations:
-
Solubility Testing: Before preparing a large batch of formulation, it is crucial to test the solubility of the specific CCR2 antagonist in the chosen vehicle at the desired concentration.
-
Vehicle Toxicity: Always include a vehicle-only control group in your in vivo experiments to account for any potential effects of the formulation itself. The concentration of organic solvents like DMSO should be kept to a minimum to avoid toxicity.
-
Stability: Assess the stability of your formulation over the intended period of use. Some formulations may not be stable for long-term storage and should be prepared fresh before each use.
-
Animal Welfare: All animal procedures must be performed in accordance with institutional guidelines and approved by the appropriate animal care and use committee.
In Vivo Experimental Workflow
A well-designed in vivo study is essential to accurately evaluate the efficacy of a CCR2 antagonist. The following workflow provides a general framework for such studies.
Workflow Steps:
-
Preparation Phase:
-
Antagonist and Vehicle Selection: Choose the appropriate CCR2 antagonist and vehicle based on the study objectives and the physicochemical properties of the compound. Prepare the formulation as described in the protocols above.
-
Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of one week before the start of the experiment.
-
Randomization: Randomly assign animals to different treatment groups (e.g., vehicle control, antagonist-treated groups at different doses).
-
-
Experimental Phase:
-
Disease Model Induction: Induce the disease model of interest according to established protocols.
-
Antagonist Administration: Administer the CCR2 antagonist or vehicle according to the predetermined dosing schedule and route. The timing of administration relative to disease induction is a critical parameter.
-
Monitoring: Monitor the animals regularly for clinical signs of disease, body weight changes, and any adverse effects.
-
-
Analysis Phase:
-
Sample Collection: At the end of the study, collect blood and tissues for analysis.
-
Pharmacokinetic (PK) Analysis: Measure the concentration of the antagonist in plasma or other relevant tissues to confirm exposure.
-
Pharmacodynamic (PD) and Efficacy Analysis: Evaluate the biological effects of the antagonist. This can include histological analysis of tissues to assess immune cell infiltration, flow cytometry to quantify specific cell populations, and measurement of inflammatory markers or tumor size.
-
Data Analysis: Statistically analyze the data to determine the efficacy of the CCR2 antagonist.
-
By following these detailed application notes and protocols, researchers can effectively prepare and evaluate CCR2 antagonists in vivo, contributing to the development of novel therapeutics for a variety of diseases.
References
- 1. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of the CCL2 receptor, CCR2, enhances tumor response to immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: High-Throughput Calcium Flux Assay for Measuring CCR2 Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The C-C chemokine receptor type 2 (CCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation.[1] Its primary ligand is monocyte chemoattractant protein-1 (MCP-1 or CCL2).[1] The activation of CCR2 by CCL2 is implicated in a variety of inflammatory diseases, including atherosclerosis, multiple sclerosis, and rheumatoid arthritis, making it a significant target for drug discovery.[2][3]
Upon ligand binding, CCR2 undergoes a conformational change, activating heterotrimeric G proteins, predominantly of the Gαi and Gαq subtypes.[4] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic calcium concentration.[4][5] This calcium mobilization is a hallmark of CCR2 activation and can be quantitatively measured to screen for and characterize CCR2 agonists and antagonists.[5][6]
This application note provides a detailed protocol for a no-wash, fluorescence-based calcium flux assay to monitor the activation of CCR2. The assay is suitable for a high-throughput screening (HTS) format in 96- or 384-well microplates.
CCR2 Signaling Pathway
The binding of CCL2 to CCR2 initiates a signaling cascade that results in the mobilization of intracellular calcium. This process is a key indicator of receptor activation.
Figure 1. Simplified CCR2 signaling pathway leading to calcium mobilization.
Experimental Workflow
The calcium flux assay workflow is a streamlined process designed for efficiency and high-throughput applications.
References
- 1. Phosphoproteomic characterization of the signaling network resulting from activation of the chemokine receptor CCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the role of the chemokine CCL2/CCR2 axis in dorsal root ganglia to peripheral inflammation and pain hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR2 chemokine receptor signaling mediates pain in experimental osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
Application Notes: Detection of CCR2 mRNA in Tissue Sections via In Situ Hybridization
Lentiviral shRNA Knockdown of CCR2 in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the lentiviral-mediated short hairpin RNA (shRNA) knockdown of the C-C chemokine receptor type 2 (CCR2) in various cell lines. CCR2, a key receptor for the chemokine CCL2 (also known as MCP-1), plays a critical role in monocyte chemotaxis and is implicated in a range of inflammatory diseases and cancer metastasis.[1] This makes it a significant target for therapeutic development. Herein, we detail the experimental protocols for lentiviral production, cell transduction, and subsequent validation of CCR2 knockdown. Furthermore, we present quantitative data from functional assays, such as cell migration, to demonstrate the phenotypic effects of silencing this receptor. Diagrams illustrating the CCR2 signaling pathway and the experimental workflow are also provided to facilitate a deeper understanding of the procedures and their biological context.
Introduction
The CCL2-CCR2 signaling axis is a pivotal pathway in recruiting monocytes and macrophages to sites of inflammation and tumors.[1] Upon binding of CCL2, CCR2 initiates a cascade of downstream signaling events, primarily through G-protein coupled pathways, that lead to cell migration, proliferation, and survival.[1][2] These pathways include the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/p38, and Janus kinase (JAK)/STAT3 signaling cascades.[1] The role of this axis in various pathologies has made CCR2 an attractive target for therapeutic intervention.
Lentiviral-mediated shRNA knockdown offers a robust and long-term method for silencing gene expression in a wide range of cell types, including those that are difficult to transfect.[3] This technique allows for the stable integration of an shRNA-expressing cassette into the host cell genome, leading to sustained suppression of the target gene. This application note provides detailed protocols for utilizing this technology to specifically knockdown CCR2 in cell lines, a critical step in studying its function and validating it as a therapeutic target.
Data Presentation
Table 1: Summary of CCR2 Knockdown Efficiency
| Cell Line | Method of Quantification | Knockdown Efficiency (%) | Reference |
| Murine Bone Marrow Cells | Functional Assay (Macrophage Recruitment) | ~70% reduction | [4] |
| Human Breast Cancer (DCIS.com MIND xenografts) | Immunohistochemistry (CCL2-expressing fibroblasts) | Significant reduction | [5] |
| Human Enteroids | Western Blot | Not specified | [4] |
| Various Cancer Cell Lines | qPCR | ~80% in HCC827 and HOP62 | [6] |
Note: Specific percentage knockdown can vary depending on the shRNA sequence, cell line, and transduction efficiency.
Table 2: Functional Consequences of CCR2 Inhibition in A549 Non-Small Cell Lung Cancer Cells
| Treatment | Effect on Cell Migration | Effect on Cell Invasion | Reference |
| CCR2 Antagonist (CAS 445479-97-0) | 58% inhibition of CCL2-mediated migration | 30% inhibition of CCL2-mediated invasion | [7] |
Experimental Protocols
Protocol 1: Lentiviral Particle Production
This protocol outlines the generation of lentiviral particles containing shRNA targeting CCR2 in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral vector containing CCR2 shRNA (e.g., pLKO.1-puro backbone)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE HD)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
0.45 µm filter
Procedure:
-
Cell Seeding: The day before transfection, seed 0.8-1.0 x 10^6 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics. Cells should be 70-80% confluent at the time of transfection.
-
Transfection:
-
In a sterile tube, prepare the DNA mixture by combining 1.0 µg of the CCR2 shRNA lentiviral vector, 1.0 µg of the packaging plasmid, and 0.5 µg of the envelope plasmid.
-
Add the transfection reagent to the DNA mixture according to the manufacturer's instructions and incubate at room temperature for 15-20 minutes.
-
Gently add the transfection complex dropwise to the HEK293T cells.
-
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.
-
Medium Change: After 16-24 hours, carefully replace the medium with fresh, complete growth medium.
-
Virus Harvest: 48 hours post-transfection, harvest the lentivirus-containing supernatant. A second harvest can be performed at 72 hours.
-
Filtration and Storage: Filter the viral supernatant through a 0.45 µm filter to remove any cellular debris. The viral particles can be used immediately or aliquoted and stored at -80°C for future use. Note that each freeze-thaw cycle can result in a 10-20% loss of viral activity.[7]
Protocol 2: Lentiviral Transduction of Target Cell Lines
This protocol describes the transduction of target cells with the produced CCR2 shRNA lentiviral particles.
Materials:
-
Target cell line (e.g., A549, THP-1)
-
CCR2 shRNA lentiviral particles
-
Complete growth medium specific for the target cell line
-
Hexadimethrine bromide (Polybrene)
-
Puromycin (B1679871) (for selection)
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 24-well plate at a density that will result in 50-70% confluency on the day of infection.[8]
-
Transduction:
-
On the day of transduction, remove the medium from the cells.
-
Prepare the transduction medium by adding fresh complete growth medium and Polybrene to a final concentration of 4-8 µg/mL. Polybrene enhances transduction efficiency, but some cell types may be sensitive to it.[8][9]
-
Add the desired amount of lentiviral particles (determine the optimal Multiplicity of Infection - MOI - for your cell line) to the transduction medium.
-
Add the virus-containing medium to the cells and incubate overnight (16-24 hours) at 37°C.[7][9]
-
-
Medium Change: The following day, remove the virus-containing medium and replace it with fresh complete growth medium.
-
Selection: 48-72 hours post-transduction, begin selection of stably transduced cells by adding puromycin to the culture medium. The optimal concentration of puromycin must be determined for each cell line by performing a kill curve. Typically, concentrations range from 2-10 µg/mL.[8][10]
-
Expansion: Continue to culture the cells in the presence of puromycin, replacing the medium every 3-4 days, until resistant colonies are visible. These colonies can then be expanded for further analysis.[10]
Protocol 3: Validation of CCR2 Knockdown
A. Quantitative Real-Time PCR (qPCR)
This method is used to quantify the reduction in CCR2 mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CCR2 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from both the CCR2 shRNA-transduced cells and control (e.g., non-targeting shRNA) cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for CCR2 and a housekeeping gene. The relative expression of CCR2 mRNA can be calculated using the ΔΔCt method.[11]
B. Western Blot
This method is used to assess the reduction in CCR2 protein levels.
Materials:
-
RIPA lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibody against CCR2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the CCR2 shRNA-transduced and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against CCR2 and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The band intensities can be quantified using densitometry software to determine the extent of CCR2 protein knockdown.[12]
Protocol 4: Cell Migration (Chemotaxis) Assay
This assay evaluates the functional consequence of CCR2 knockdown on cell migration towards its ligand, CCL2.
Materials:
-
Transwell inserts (with appropriate pore size, e.g., 5 or 8 µm)
-
24-well plate
-
Serum-free medium
-
Recombinant human CCL2
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Cell Preparation: Starve the CCR2 shRNA-transduced and control cells in serum-free medium for 2-4 hours. Resuspend the cells in serum-free medium.
-
Assay Setup:
-
Add serum-free medium containing a chemoattractant concentration of CCL2 (e.g., 10-100 ng/mL) to the lower chamber of the 24-well plate.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 4-24 hours).
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify migration.
-
Mandatory Visualizations
References
- 1. The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing efficiency of a lentiviral shRNA knockdown system in human enteroids using western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editor’s Highlight: CCR2 Regulates Inflammatory Cell Accumulation in the Lung and Tissue Injury following Ozone Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of C-C Chemokine Receptor 2 (CCR2) Knockout on Type-2 (Schistosomal Antigen-Elicited) Pulmonary Granuloma Formation: Analysis of Cellular Recruitment and Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lentiviral shRNA silencing of murine bone marrow cell CCR2 leads to persistent knockdown of CCR2 function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 004999 - CCR2- Strain Details [jax.org]
- 12. Criteria for effective design, construction, and gene knockdown by shRNA vectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR/Cas9 Mediated Knockout of CCR2 in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2, play a pivotal role in the migration of monocytes and other immune cells to sites of inflammation, making the CCL2-CCR2 signaling axis a critical pathway in various inflammatory diseases and cancer.[1][2][3] This document provides a detailed protocol for the knockout of the CCR2 gene in primary cells using the CRISPR/Cas9 system. The outlined methodology covers single guide RNA (sgRNA) design, delivery of Cas9 ribonucleoprotein (RNP) complexes into primary cells, and validation of gene knockout. Furthermore, it includes a summary of expected functional outcomes and quantitative data derived from relevant studies.
Introduction
Primary cells, while more complex to culture and transfect than immortalized cell lines, offer a more physiologically relevant model for studying cellular processes and disease mechanisms.[4] The CRISPR/Cas9 gene-editing technology has emerged as a powerful tool for precise genomic modifications.[4][5] The direct delivery of Cas9 protein complexed with a guide RNA (gRNA) as a ribonucleoprotein (RNP) is often preferred for primary cells due to its transient nature, which minimizes off-target effects and cellular toxicity.[6][7]
Knocking out CCR2 in primary immune cells, such as T cells, monocytes, and macrophages, allows for the investigation of the role of the CCL2-CCR2 axis in cell migration, differentiation, and effector functions. This can provide valuable insights for the development of novel therapeutic strategies targeting this pathway.
Signaling Pathway
The binding of CCL2 to its receptor CCR2, a G protein-coupled receptor, triggers a cascade of downstream signaling events. These pathways, including PI3K/Akt, MAPK/p38, and JAK/STAT, are integral to cellular processes such as cell survival, proliferation, migration, and cytokine production.[1][3][8]
Experimental Workflow
The general workflow for CRISPR/Cas9-mediated knockout of CCR2 in primary cells involves several key stages, from initial cell preparation to the final functional analysis of the knockout cells.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthego.com [synthego.com]
- 5. Recent Advances in CRISPR/Cas9 Delivery Approaches for Therapeutic Gene Editing of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Humanized CCR2 Mouse Models in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in recruiting inflammatory monocytes to sites of tissue injury, inflammation, and tumors.[1] This signaling axis is implicated in the pathogenesis of a wide array of diseases, including cancer, atherosclerosis, metabolic syndrome, and inflammatory disorders.[2][3][4] Consequently, targeting the CCL2/CCR2 pathway presents a promising therapeutic strategy. However, the development of effective CCR2 antagonists has been challenging, partly due to species-specific differences in receptor structure and ligand binding. Humanized CCR2 mouse models, in which the murine Ccr2 gene is replaced with its human counterpart, provide an invaluable preclinical platform to evaluate the efficacy and safety of human-specific CCR2-targeting therapies in a physiologically relevant in vivo setting.[5][6]
These application notes provide an overview of the utility of humanized CCR2 mouse models in various disease areas, complete with detailed experimental protocols and quantitative data from representative preclinical studies.
I. CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of downstream signaling events that regulate cell migration, survival, and proliferation.[2][7] Key pathways activated include the JAK/STAT, PI3K/Akt, and MAPK pathways.[2][7]
References
- 1. ahajournals.org [ahajournals.org]
- 2. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical Role of CCR2 in KKAy+Apoe−/− Mouse Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR2 modulates inflammatory and metabolic effects of high-fat feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Hi-Affi™ Humanized CCR2 Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 7. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay for CCR2 Dimerization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemokine receptors, such as the C-C chemokine receptor type 2 (CCR2), are G protein-coupled receptors (GPCRs) that play a pivotal role in inflammatory responses by mediating the migration of monocytes and macrophages.[1][2][3] Emerging evidence suggests that GPCRs can form dimers or higher-order oligomers, which can influence their function, signaling, and pharmacology.[4][5] Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based biophysical technique used to study protein-protein interactions in real-time within living cells.[6][7][8] This method is particularly well-suited for investigating the dimerization of membrane receptors like CCR2.
The BRET assay relies on the non-radiative transfer of energy between a bioluminescent donor, typically a Renilla luciferase (Rluc) variant, and a fluorescent acceptor, such as Yellow Fluorescent Protein (YFP) or Green Fluorescent Protein (GFP).[6][7] When two proteins of interest, one fused to the donor and the other to the acceptor, are in close proximity (typically <10 nm), energy is transferred from the donor to the acceptor upon addition of a substrate for the luciferase.[6][9] This results in the emission of light by the acceptor, which can be quantified to determine the extent of the interaction.
These application notes provide a detailed protocol for utilizing a BRET assay to study the homodimerization of CCR2.
CCR2 Signaling Pathway
Upon binding its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), CCR2 activates various downstream signaling cascades.[1][10] These pathways are crucial for cell migration, survival, and proliferation. The binding of CCL2 to CCR2 can induce receptor dimerization, which is a key step in initiating these signaling events.[4][11] The activated receptor couples to G proteins, leading to the activation of pathways such as the PI3K/Akt, MAPK/p38, and JAK/STAT pathways.[1][3][10][12]
BRET Experimental Workflow
The general workflow for a BRET experiment to assess CCR2 dimerization involves several key steps, from vector construction to data analysis.
Experimental Protocols
Materials
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and robust growth.
-
Expression Vectors:
-
CCR2 fused to a BRET donor (e.g., pRluc-N1-CCR2).
-
CCR2 fused to a BRET acceptor (e.g., pYFP-N1-CCR2).
-
-
Transfection Reagent: A suitable transfection reagent (e.g., Lipofectamine 2000 or Polyethylenimine (PEI)).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plates: 6-well plates for transfection and white, clear-bottom 96-well plates for BRET measurements.
-
BRET Substrate: Coelenterazine h (for BRET¹) or Coelenterazine 400a/DeepBlueC™ (for BRET²).
-
Plate Reader: A microplate reader capable of detecting luminescence at two distinct wavelengths (e.g., for BRET¹, ~485 nm for the donor and ~530 nm for the acceptor).
Methods
1. Cell Culture and Transfection:
-
One day prior to transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a BRET saturation experiment, transfect a constant amount of the CCR2-Rluc construct and increasing amounts of the CCR2-YFP construct. It is crucial to keep the total amount of transfected DNA constant by adding an empty vector.
-
Incubate the cells with the transfection complexes for 4-6 hours.
-
Replace the transfection medium with fresh, complete growth medium.
-
Incubate the cells for 24-48 hours to allow for protein expression.
2. BRET Assay:
-
24-48 hours post-transfection, detach the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in a suitable assay buffer (e.g., PBS with 0.5% BSA).
-
Dispense approximately 100,000 cells per well into a white, clear-bottom 96-well plate.
-
Add the BRET substrate (e.g., Coelenterazine h to a final concentration of 5 µM).
-
Immediately measure the luminescence at the donor emission wavelength (~485 nm) and the acceptor emission wavelength (~530 nm) using a BRET-compatible plate reader.
3. Data Analysis:
-
Calculate the BRET ratio for each well using the following formula: BRET Ratio = (Luminescence at Acceptor Wavelength) / (Luminescence at Donor Wavelength)
-
To determine the net BRET, subtract the BRET ratio obtained from cells expressing only the CCR2-Rluc construct (background).
-
For BRET saturation experiments, plot the net BRET ratio as a function of the ratio of acceptor (YFP) to donor (Rluc) expression. The expression levels can be quantified by measuring the fluorescence of YFP and the total luminescence of Rluc in parallel wells.
-
Fit the data to a non-linear regression model (one-site binding hyperbola) to determine the BRETmax (maximal BRET signal) and BRET₅₀ (the acceptor/donor ratio required to reach 50% of BRETmax). A saturable BRET curve is indicative of a specific interaction.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from BRET saturation experiments for CCR2 homodimerization and its heterodimerization with other chemokine receptors, such as CXCR4 and CCR5.[13][14][15]
Table 1: BRET Parameters for CCR2 Homodimerization
| Parameter | Value | Description |
| BRETmax | 0.08 ± 0.01 | Maximum BRET signal, indicating the maximal proportion of interacting receptors. |
| BRET₅₀ | 1.5 ± 0.2 | Acceptor/Donor ratio at half-maximal BRET, reflecting the affinity of dimerization. |
Table 2: Comparative BRET Parameters for CCR2 Heterodimerization
| Dimer Pair | BRETmax | BRET₅₀ |
| CCR2-CCR2 | 0.08 ± 0.01 | 1.5 ± 0.2 |
| CCR2-CXCR4 | 0.06 ± 0.01 | 2.1 ± 0.3 |
| CCR2-CCR5 | 0.12 ± 0.02 | 1.1 ± 0.1 |
Note: The values presented are illustrative and may vary depending on the specific experimental conditions, cell type, and constructs used.
Conclusion
The BRET assay is a robust and sensitive method for studying CCR2 dimerization in living cells. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can gain valuable insights into the molecular interactions of CCR2 and its potential as a therapeutic target. The quantitative nature of BRET allows for the comparison of dimerization affinities and the screening of compounds that may modulate these interactions. Further applications of this technology include investigating the effects of ligand binding on dimerization and the formation of higher-order oligomeric complexes.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemokine receptor homo‐ or heterodimerization activates distinct signaling pathways | The EMBO Journal [link.springer.com]
- 5. Using quantitative BRET to assess G protein-coupled receptor homo- and heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 7. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. The chemokine monocyte chemoattractant protein-1 induces functional responses through dimerization of its receptor CCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Hetero-oligomerization of CCR2, CCR5, and CXCR4 and the Protean Effects of “Selective” Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining CCR2 Antagonist Affinity via Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key mediators in the inflammatory response, playing a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[1] Dysregulation of the CCL2/CCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making CCR2 a compelling therapeutic target.[1] The development of potent and selective CCR2 antagonists is a significant focus in drug discovery.
This document provides detailed application notes and protocols for the in vitro characterization of CCR2 antagonists using radioligand binding assays. This technique is a robust and sensitive method considered the gold standard for quantifying the affinity of a test compound for its target receptor.[2]
CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades.[3][4] CCR2 primarily couples to Gαi proteins, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.[1] More critically, the dissociation of G protein βγ subunits activates several downstream pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[3][4][5] These signaling events culminate in various cellular responses, including chemotaxis, cell survival, proliferation, and cytokine production.[3][4]
Radioligand Binding Assay: Principle and Application
Radioligand binding assays are used to determine the binding affinity of a test compound (antagonist) for a receptor.[2] In a competitive binding assay, a radiolabeled ligand (e.g., [¹²⁵I]-CCL2) and an unlabeled test compound compete for binding to the CCR2 receptor.[6] By measuring the displacement of the radioligand by increasing concentrations of the test compound, the half-maximal inhibitory concentration (IC₅₀) can be determined.[6] The IC₅₀ value is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value can be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the antagonist for the receptor.
Experimental Workflow: Radioligand Binding Assay
The general workflow for a competitive radioligand binding assay for CCR2 is as follows:
Detailed Experimental Protocol
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CCR2 receptor using whole cells or cell membranes.
Materials:
-
Receptor Source:
-
Radioligand: [¹²⁵I]-CCL2 (human or murine, depending on the receptor source).[1][7] The final concentration should be close to the Kd value, typically around 50 pM.[1][8]
-
Test Compound: CCR2 antagonist of interest.
-
Unlabeled Ligand: High concentration of unlabeled CCL2 (e.g., 1 µM) for determining non-specific binding.[1]
-
Assay Buffer: RPMI 1640 with 1% BSA or Tris-HCl buffer containing MgCl₂, CaCl₂, and a protease inhibitor cocktail.[1][6]
-
Wash Buffer: Cold PBS.[1]
-
Filtration System: 96-well filter plate (e.g., Millipore Multiscreen GF/B or GF/C) and a cell harvester.[1][6]
-
Scintillation Fluid.
-
Scintillation Counter.
Procedure:
-
Cell/Membrane Preparation:
-
Whole Cells: Culture cells to the desired density. On the day of the assay, harvest the cells and resuspend them in assay buffer to a concentration of approximately 1 x 10⁶ cells/mL.[1]
-
Cell Membranes: Prepare cell membranes from CCR2-expressing cells using standard homogenization and centrifugation techniques. Resuspend the membrane pellet in assay buffer and determine the protein concentration. A typical concentration for the assay is 15-30 µg of membrane protein per well.[9][10]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding: Add 25 µL of 1 µM unlabeled CCL2.[1]
-
Test Compound: Add 25 µL of serially diluted test compound at various concentrations.
-
Radioligand Addition: Add 50 µL of [¹²⁵I]-CCL2 diluted in assay buffer to achieve a final concentration of ~50 pM.[1]
-
Cell/Membrane Addition: Add 100 µL of the cell suspension or membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration:
-
Transfer the contents of the assay plate to a 96-well filter plate.
-
Rapidly wash the filters three times with cold wash buffer to separate the bound from the free radioligand.[10]
-
-
Detection:
-
Dry the filter plate.
-
Add 50 µL of scintillation fluid to each well.[1]
-
Count the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled CCL2) from the total binding and the binding at each test compound concentration.[11]
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[9]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
Quantitative data from radioligand binding assays should be summarized in a clear and structured format. Below are examples of how to present binding affinity data for CCR2 antagonists.
Table 1: Radioligand Binding Affinity of Representative CCR2 Antagonists
| Antagonist | Target Species | Assay Type | Cell Line/Membrane | Radioligand | IC₅₀ (nM) | Reference |
| INCB3344 | Human | Whole Cell Binding | - | - | 5.1 | [1] |
| INCB3344 | Mouse | Whole Cell Binding | WEHI-274.1 | ¹²⁵I-mCCL2 | 9.5 | [1] |
| INCB3344 | Rat | Whole Cell Binding | - | - | 7.3 | [1] |
| JNJ-41443532 | Human | Membrane Binding | HEK293-hCCR2 | ¹²⁵I-CCL2 | 37 | [6] |
| CCR2-RA-[R] | Human | Membrane Binding | CHO-CCR2 | ³H-CCR2-RA | 13 | [9] |
| BMS-681 | Human | Membrane Binding | CHO-CCR2 | ³H-INCB-3344 | - | [9] |
Table 2: Comparison of Binding Affinities for a Single Antagonist Across Different Assays
| Parameter | Species | Value | Assay Type |
| IC₅₀ | Human | 37 nM | Radioligand Binding Assay |
| IC₅₀ | Human | 30 nM | Chemotaxis Assay |
| Ki | Mouse | 9.6 µM | Radioligand Binding Assay |
| Data for JNJ-41443532[6] |
Conclusion
The radioligand binding assay is an indispensable tool for the characterization of CCR2 antagonists in drug discovery and development. The detailed protocol and data presentation guidelines provided in this document offer a comprehensive resource for researchers to accurately determine the binding affinity of their compounds of interest. Careful execution of the assay and rigorous data analysis are crucial for obtaining reliable and reproducible results, which are essential for advancing our understanding of CCR2 pharmacology and developing novel therapeutics for inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low CCR2 Signal in Flow Cytometry
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low signal intensity when detecting the C-C chemokine receptor type 2 (CCR2) using flow cytometry.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weak or no CCR2 signal in my flow cytometry experiment?
A low or absent CCR2 signal can stem from several factors, ranging from the biological characteristics of the target cells to technical aspects of the experimental protocol. Common causes include:
-
Low or No CCR2 Expression: The cell type you are analyzing may naturally have low or no surface expression of CCR2. CCR2 is predominantly expressed on monocytes, macrophages, and activated T cells.[1][2] Expression levels can also vary depending on the activation state and differentiation status of the cells. For instance, CCR2 is rapidly downregulated as monocytes differentiate into macrophages.[2]
-
Antibody-Related Issues: The anti-CCR2 antibody may not be performing optimally. This could be due to an inappropriate antibody clone for your specific application, incorrect antibody concentration (titration is crucial), or improper storage leading to degradation.[3][4]
-
Suboptimal Staining Protocol: The staining protocol itself can significantly impact signal intensity. Factors such as incubation temperature, time, and the composition of the staining buffer can all affect antibody binding. For chemokine receptors like CCR2, staining at 37°C may be necessary to facilitate antibody binding to the correct epitope conformation.[5]
-
Receptor Internalization: CCR2, like many chemokine receptors, can be internalized from the cell surface, both constitutively and upon ligand binding.[6][7][8] This reduces the number of available epitopes for antibody staining. Experimental procedures that involve prolonged incubation times or the presence of CCR2 ligands can exacerbate this issue.[6][7]
-
Instrument Settings: Incorrect flow cytometer settings, such as photomultiplier tube (PMT) voltages and compensation settings, can lead to poor signal detection and resolution.[3][9]
-
Multicolor Panel Interference: In multicolor flow cytometry, steric hindrance or fluorescence spillover from other antibodies in the panel can interfere with CCR2 detection. For example, some studies have shown that the presence of a CCR5 antibody can diminish the signal from a CCR2 antibody.[6][7]
Q2: Which cell types are the best positive controls for CCR2 expression?
Human peripheral blood mononuclear cells (PBMCs) are an excellent source for positive controls. Specifically, classical monocytes (CD14++CD16-) express high levels of CCR2.[10][11] The human monocytic cell line THP-1 is also reported to express high levels of CCR2.[2]
Q3: How can I optimize my anti-CCR2 antibody staining?
Proper antibody titration is the first and most critical step. Using an antibody at a suboptimal concentration can lead to either a weak signal or high background. Beyond titration, consider the following:
-
Sequential Staining: If you are using a multicolor panel that includes other chemokine receptors like CCR5, consider a sequential staining protocol. Staining for CCR2 alone first, before adding other antibodies, can prevent potential interference.[6][7]
-
Incubation Temperature: While most flow cytometry staining is performed at 4°C to prevent receptor internalization, for some chemokine receptors, including CCR2, staining at 37°C can improve signal detection.[5] This is because the receptor's conformation at physiological temperature may be more favorable for antibody binding.
-
Fc Receptor Blocking: To reduce non-specific binding, always include an Fc receptor blocking step in your protocol, especially when working with primary immune cells like monocytes and macrophages.[4][12]
Troubleshooting Guides
Guide 1: Addressing Low or No CCR2 Signal
This guide provides a systematic approach to troubleshooting weak or absent CCR2 signals.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low CCR2 signal.
Step-by-Step Troubleshooting:
-
Validate Your Positive Control:
-
Action: Stain a known CCR2-positive cell type, such as human PBMCs (gating on monocytes) or the THP-1 cell line.
-
Expected Outcome: A clear, positive signal on the control cells.
-
If No Signal: The issue is likely with your antibody or staining protocol. Proceed to Step 2.
-
If Signal is Present: The issue may be with your experimental cells having low or no CCR2 expression. Proceed to Step 4.
-
-
Evaluate Your Anti-CCR2 Antibody:
-
Action:
-
Expected Outcome: A titration curve showing a clear separation between positive and negative populations with minimal background.
-
If Signal is Still Low: Consider trying a different antibody clone or a fresh vial of the same antibody.
-
-
Optimize Your Staining Protocol:
-
Action:
-
Expected Outcome: An increase in the signal-to-noise ratio.
-
If No Improvement: The issue may be more fundamental to the biology of your system or instrument setup.
-
-
Consider Biological Factors:
-
Action:
-
Review the literature to confirm the expected CCR2 expression levels on your cell type of interest under your experimental conditions.
-
Be aware of potential CCR2 downregulation due to cell differentiation or activation.[2]
-
Minimize the time cells are kept in culture or under conditions that might induce ligand-mediated internalization prior to staining.[6][7]
-
-
Expected Outcome: A better understanding of whether low expression is an expected biological phenomenon.
-
-
Check Instrument Settings:
-
Action:
-
Ensure PMT voltages are optimized for your specific fluorochrome.
-
Verify that your compensation settings are correct, especially if you are using a multicolor panel. Use single-stained controls for accurate compensation.[15]
-
Run instrument quality control beads to ensure the cytometer is performing optimally.
-
-
Expected Outcome: Proper instrument setup will ensure that any existing signal is being detected appropriately.
-
Guide 2: Understanding and Mitigating CCR2 Internalization
CCR2 internalization is a key biological process that can lead to a loss of signal in flow cytometry.
CCR2 Signaling and Internalization Pathway
Caption: Ligand-induced internalization pathway of the CCR2 receptor.
Strategies to Minimize CCR2 Internalization During Experiments:
-
Work at Low Temperatures: Perform all cell preparation and staining steps at 4°C or on ice. This will significantly reduce active cellular processes, including receptor internalization.
-
Use Sodium Azide (B81097): Including a low concentration of sodium azide (e.g., 0.05-0.1%) in your staining and wash buffers can help to inhibit metabolic activity and prevent receptor modulation and internalization.
-
Avoid Prolonged Incubation: Minimize the time from cell harvesting to analysis. The longer cells are handled, the greater the chance of receptor internalization.
-
Gentle Cell Handling: Avoid harsh enzymatic treatments like trypsin for detaching adherent cells, as this can damage surface proteins.[16] Consider using enzyme-free cell dissociation buffers.
Quantitative Data and Experimental Protocols
Table 1: Recommended Antibody Concentrations and Incubation Times
| Parameter | Recommendation | Rationale |
| Antibody Concentration | Titrate to determine optimal concentration (typically 0.1-10 µg/mL) | Ensures optimal signal-to-noise ratio. |
| Incubation Time (4°C) | 30-60 minutes | Standard for most surface staining; minimizes internalization. |
| Incubation Time (37°C) | 30-60 minutes | May improve signal for some CCR2 clones by allowing for favorable conformational changes.[5] |
Table 2: Example Fluorochrome Brightness for CCR2 Detection
| Antigen Abundance | Recommended Fluorochrome Class | Example Fluorochromes |
| High (e.g., Monocytes) | Bright to Moderate | PE, APC, PerCP, BV421 |
| Low (e.g., some T cell subsets) | Brightest | PE, BV421, PE-tandem dyes |
Note: The choice of fluorochrome should also consider the specific lasers and filters on your flow cytometer.
Detailed Experimental Protocol: Staining Human PBMCs for CCR2
This protocol provides a general framework for staining CCR2 on human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated Anti-Human CCR2 Antibody
-
Fluorochrome-conjugated Anti-Human CD14 Antibody (for monocyte identification)
-
Viability Dye (e.g., 7-AAD or a fixable viability dye)
-
FACS Tubes
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Counting and Viability: Wash the isolated PBMCs with PBS. Perform a cell count and assess viability using trypan blue or an automated cell counter.
-
Cell Resuspension: Resuspend the cells in cold FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
Fc Receptor Blocking:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add Fc block according to the manufacturer's recommendations.
-
Incubate for 10 minutes at 4°C.
-
-
Antibody Staining:
-
Without washing, add the pre-titrated amount of anti-CCR2 and anti-CD14 antibodies to the appropriate tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
(Alternative for low signal: Incubate at 37°C for 30 minutes).[5]
-
-
Washing: Add 2 mL of cold FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step.
-
Viability Staining: If using a non-fixable viability dye like 7-AAD, resuspend the cell pellet in 200 µL of FACS buffer and add the viability dye 5-10 minutes before analysis. If using a fixable viability dye, this step is typically performed before surface staining.
-
Data Acquisition: Acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events for your population of interest.
Gating Strategy for CCR2+ Monocytes
Caption: A typical gating strategy for identifying CCR2-expressing monocytes.
By following these detailed troubleshooting guides and protocols, researchers can overcome the challenges of low CCR2 signal and obtain reliable and reproducible flow cytometry data.
References
- 1. Analysis of CCR2 splice variant expression patterns and functional properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential signaling mechanisms regulate expression of CC chemokine receptor-2 during monocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometry Troubleshooting Guide - FluoroFinder [fluorofinder.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Sequential staining improves detection of CCR2 and CX3CR1 on monocytes when simultaneously evaluating CCR5 by multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The dual function chemokine receptor CCR2 drives migration and chemokine scavenging through distinct pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 13. Anti-CCR2 (CD192) Antibodies | Invitrogen [thermofisher.com]
- 14. biocompare.com [biocompare.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Flow (Intracellular) Protocol for CCR2 Antibody (NBP1-48337): Novus Biologicals [novusbio.com]
Technical Support Center: Optimizing CCR2 Antagonist Dose for Inflammatory Mouse Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCR2 antagonists in inflammatory mouse models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CCR2 antagonists in inflammatory mouse models?
A1: CCR2 antagonists block the C-C chemokine receptor 2 (CCR2), which is the primary receptor for the chemokine CCL2 (also known as MCP-1).[1][2] The CCL2/CCR2 signaling axis is a major driver of monocyte and macrophage recruitment from the bone marrow to sites of inflammation.[1][2][3] By inhibiting this pathway, CCR2 antagonists reduce the infiltration of inflammatory monocytes/macrophages into affected tissues, thereby mitigating the inflammatory response.[4]
Q2: How do I select an appropriate starting dose for my CCR2 antagonist in a mouse model?
A2: Selecting a starting dose depends on the specific antagonist and the inflammatory model. A review of the literature for the chosen antagonist in a similar disease model is the best starting point. For example, the CCR2 antagonist RS102895 has been used at a dose of 5 mg/kg in a mouse vaccination model.[5][6] Another antagonist, INCB3344, has shown efficacy in a mouse model of diabetic nephropathy.[4] It is crucial to consider the pharmacokinetic properties of the antagonist, such as its half-life, to determine the dosing frequency.[5][6]
Q3: Why are my plasma CCL2 levels increasing after administering a CCR2 antagonist?
A3: A paradoxical increase in plasma CCL2 levels is a known phenomenon following the administration of CCR2 antagonists.[7] This is thought to be due to the blockade of CCR2-mediated internalization and clearance of CCL2 by cells such as monocytes.[7] Essentially, the antagonist prevents the natural uptake and removal of CCL2 from the circulation, leading to its accumulation in the plasma.[7]
Q4: What are some common inflammatory mouse models where CCR2 antagonists are used?
A4: CCR2 antagonists have been evaluated in a wide range of inflammatory and fibrotic disease models in mice, including:
-
Atherosclerosis: Reducing plaque size and macrophage accumulation.[8][9]
-
Diabetic Nephropathy: Decreasing macrophage infiltration in the kidneys.[4]
-
Vaccine Responses: Modulating monocyte recruitment to lymph nodes to enhance immune responses.[5][6]
-
Delayed-Type Hypersensitivity (DTH): Inhibiting the influx of inflammatory cells.[10][11][12]
-
Non-Small Cell Lung Cancer: Suppressing tumor cell viability and invasion.[13]
Troubleshooting Guides
Issue 1: The CCR2 antagonist does not produce the expected anti-inflammatory effect.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose or Dosing Frequency | The antagonist may have a short half-life, requiring more frequent administration to maintain therapeutic levels. For example, the CCR2 antagonist RS102895 has a short half-life of approximately 1 hour, necessitating dosing every 6 hours to effectively block monocyte migration.[5][6] Conduct a dose-response study to determine the optimal dose and a pharmacokinetic study to establish the appropriate dosing interval. |
| Poor Antagonist Activity at Rodent CCR2 | Some CCR2 antagonists exhibit lower affinity for mouse CCR2 compared to human CCR2.[14] Verify the potency of your antagonist against murine CCR2. If the affinity is low, a higher dose may be required, or a different antagonist with better cross-reactivity should be considered.[14] |
| Redundancy in Chemokine Signaling | Other chemokine pathways may compensate for the blockade of CCR2. Analyze the expression of other chemokines and their receptors in your model to investigate potential compensatory mechanisms. |
| Timing of Administration | The therapeutic window for CCR2 antagonism can be narrow. The timing of antagonist administration relative to the inflammatory stimulus is critical. For instance, in some models, treatment may need to be initiated prophylactically or during a specific phase of the inflammatory response. |
Issue 2: Off-target effects or toxicity are observed.
| Possible Cause | Troubleshooting Step |
| Lack of Specificity | The antagonist may be interacting with other chemokine receptors or ion channels.[14] Evaluate the selectivity of the antagonist against a panel of related receptors. |
| High Dose | The administered dose may be too high, leading to toxicity. Reduce the dose and re-evaluate the therapeutic window. |
| Vehicle Effects | The vehicle used to dissolve and administer the antagonist may be causing adverse effects. Include a vehicle-only control group in your experiments to assess any vehicle-related toxicity. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of CCR2 Antagonists in Mouse Models
| Antagonist | Mouse Model | Dose and Route | Key Findings | Reference |
| RS102895 | Vaccine-induced Inflammation | 5 mg/kg, i.p., every 6 hours | Effectively blocked monocyte migration to lymph nodes. | [5][6] |
| RS 504393 | Carrageenan-induced Inflammation | 0.3-3 mg/kg, s.c. | Dose-dependently inhibited thermal hyperalgesia. | [15] |
| INCB3344 | Diabetic Nephropathy (db/db mice) | Not specified | Suppressed macrophage infiltration into the kidney. | [4] |
| 15a | Atherosclerosis (apoE-/- mice) | Not specified | Reduced circulating CCR2+ monocytes and atherosclerotic plaque size. | [8] |
| CCX140-B analog | Diet-induced Obesity | Not specified | Blocked recruitment of inflammatory macrophages to adipose tissue. | [16] |
Table 2: Pharmacokinetic Parameters of a CCR2 Antagonist in Mice
| Antagonist | Half-life (t1/2) | Dosing Regimen for Sustained Effect | Target Plasma Concentration | Reference |
| RS102895 | ~1 hour | 5 mg/kg every 6 hours | > 20 ng/mL | [5][6] |
Experimental Protocols
Protocol 1: Delayed-Type Hypersensitivity (DTH) Mouse Model
This protocol is used to assess cell-mediated immunity and the in vivo efficacy of CCR2 antagonists.[10][11][12]
Materials:
-
Antigen (e.g., Keyhole Limpet Hemocyanin - KLH, or methylated Bovine Serum Albumin - mBSA)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
CCR2 antagonist or vehicle
-
Phosphate-buffered saline (PBS)
-
Calipers for measuring ear or paw thickness
Procedure:
-
Sensitization (Day 0):
-
Prepare an emulsion of the antigen (e.g., KLH) with CFA and IFA.
-
Immunize mice via intraperitoneal injection with the antigen emulsion.[10]
-
-
Treatment:
-
Administer the CCR2 antagonist or vehicle at the desired dose and schedule. Dosing can be initiated at the time of sensitization (prophylactic) or just before the challenge (therapeutic).[17]
-
-
Challenge (Day 7):
-
Measurement (Day 8, 9, 10):
-
Measure the ear or paw swelling at 24, 48, and 72 hours post-challenge.
-
The DTH response is calculated as the difference in thickness between the antigen-challenged and PBS-injected sites.
-
Protocol 2: Flow Cytometry for Macrophage Infiltration
This protocol allows for the quantification of macrophage populations in inflamed tissues.[18][19][20]
Materials:
-
Inflamed tissue from experimental mice
-
Digestion buffer (e.g., collagenase, DNase)
-
ACK lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against mouse macrophage markers (e.g., CD45, CD11b, F4/80, Ly6C, CCR2)
-
Flow cytometer
Procedure:
-
Tissue Dissociation:
-
Perfuse mice with PBS to remove blood from tissues.
-
Harvest the inflamed tissue and mince it into small pieces.
-
Digest the tissue with an appropriate enzyme cocktail to obtain a single-cell suspension.
-
-
Red Blood Cell Lysis:
-
If necessary, treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
-
Staining:
-
Wash the cells with FACS buffer.
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against macrophage surface markers.
-
-
Data Acquisition:
-
Acquire the stained cells on a flow cytometer.
-
-
Gating Strategy:
-
Gate on live, single cells.
-
Identify immune cells (CD45+).
-
Within the CD45+ population, identify myeloid cells (e.g., CD11b+).
-
Further gate on macrophage populations based on specific markers (e.g., F4/80+, Ly6Chi for inflammatory monocytes/macrophages).
-
Visualizations
Caption: CCL2/CCR2 Signaling Pathway.[1][2][21]
Caption: Experimental Workflow for Dose Optimization.
Caption: Troubleshooting Logic for Low Efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel CCR2 antagonist inhibits atherogenesis in apoE deficient mice by achieving high receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. biocytogen.com [biocytogen.com]
- 11. Delayed-Type Hypersensitivity Models in Mice | Springer Nature Experiments [experiments.springernature.com]
- 12. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Analgesic effects evoked by a CCR2 antagonist or an anti-CCL2 antibody in inflamed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hooke - Contract Research - Delayed-Type Hypersensitivity (DTH) in C57BL/6 mice [hookelabs.com]
- 18. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 19. miltenyibiotec.com [miltenyibiotec.com]
- 20. miltenyibiotec.com [miltenyibiotec.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CCR2 Antagonist Solubility for Experimental Success
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering solubility challenges with C-C chemokine receptor 2 (CCR2) antagonists in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful preparation and application of these compounds in your research.
Troubleshooting Guide: Common Solubility Issues
This guide addresses the most frequent problems researchers face when working with CCR2 antagonists.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or cell culture medium. | This is a common occurrence for hydrophobic compounds when transitioning from a high-concentration organic stock solution (e.g., DMSO) to an aqueous environment. The antagonist's solubility limit in the final aqueous solution has likely been exceeded.[1] | Optimize Dilution Method: • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the concentrated stock into a smaller volume of the aqueous buffer while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume.[1] • Slow Addition: Add the stock solution drop-wise to the vigorously stirred aqueous buffer to prevent localized high concentrations that can trigger precipitation.[1]Reduce Final Concentration: The most direct solution is to lower the final experimental concentration of the CCR2 antagonist.[1]Increase Final DMSO Concentration (with caution): If your experimental design permits, a slight increase in the final DMSO percentage may help. However, always include a vehicle control to account for potential solvent-induced effects. Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require 0.1% or lower.[1]Use a Co-solvent or Surfactant: For particularly challenging compounds, consider the addition of a co-solvent like PEG300 or a surfactant like Tween® 80 to the final solution.[2] |
| Incomplete dissolution of the antagonist in the primary solvent (e.g., DMSO). | Several factors can contribute to this issue, including the quality of the solvent, the form of the compound, and the dissolution technique. | Verify Solvent Quality: Use anhydrous, high-purity DMSO from a freshly opened bottle, as DMSO is hygroscopic and absorbed moisture can reduce its solvating power for hydrophobic compounds.[1]Confirm Compound Form: The free base and salt forms (e.g., hydrochloride) of a compound can have significantly different solubility characteristics. Ensure you are using the correct form as specified in the product datasheet.[1]Gentle Warming: Warming the solution in a 37°C water bath for 5-10 minutes can aid dissolution.[1]Sonication: Use a bath sonicator for short intervals to help break up compound aggregates and facilitate dissolution.[1] |
| Inconsistent experimental results or lower than expected potency. | This could be due to the precipitation of the antagonist in the assay medium, leading to an inaccurate final concentration of the soluble, active compound. | Perform a Solubility Test in Your Assay Medium: Before a large-scale experiment, conduct a small-scale test to determine the maximum soluble concentration of the antagonist in your specific cell culture medium under your experimental conditions (e.g., 37°C, with or without serum).[1]Visual Inspection: Carefully inspect your experimental plates or tubes for any signs of precipitation (e.g., cloudiness, crystals) after adding the antagonist. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for dissolving a new CCR2 antagonist?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for creating high-concentration stock solutions of hydrophobic small molecules like CCR2 antagonists. It is crucial to use anhydrous, high-purity DMSO.[1]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity. However, for sensitive cell lines, especially primary cells, it is advisable to keep the final DMSO concentration at 0.1% or lower. Always include a vehicle control in your experiments with the same final DMSO concentration as your test conditions to monitor for any solvent-related effects.[1]
Q3: Can I heat or sonicate my CCR2 antagonist solution to get it to dissolve?
A3: Yes, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) and sonication can be effective for dissolving challenging compounds.[1] However, avoid excessive heat, as it could potentially degrade the compound.
Q4: My antagonist precipitates in the cell culture medium. What can I do?
A4: Precipitation in aqueous media is a common issue. You can try several strategies: perform a stepwise dilution, add the stock solution slowly while mixing, reduce the final concentration of the antagonist, or use co-solvents (e.g., PEG300) or surfactants (e.g., Tween® 80).[1][2]
Q5: How can cyclodextrins help with the solubility of my CCR2 antagonist?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate hydrophobic drug molecules, like CCR2 antagonists, forming inclusion complexes that have increased aqueous solubility. This is a powerful technique to enhance the delivery of poorly soluble compounds in aqueous-based experiments.
Quantitative Data: Solubility of Selected CCR2 Antagonists
The following table summarizes the reported solubility of some CCR2 antagonists in various solvents. This data can serve as a starting point for preparing your own solutions.
| CCR2 Antagonist | Solvent System | Solubility | Reference |
| RS 504393 | DMSO | 10 mg/mL (23.95 mM) | [3] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.25 mg/mL (2.99 mM) | [3] | |
| 2% DMSO + 98% (20% SBE-β-CD in Saline) | Clear solution | [3] | |
| PF-4136309 (INCB8761) | Ethanol (B145695) | 133.33 mg/mL (234.49 mM) | [4] |
| DMSO | ≥ 34 mg/mL (59.80 mM) | [4] | |
| Water | < 0.1 mg/mL (insoluble) | [4] | |
| CCR2-RA-[R] | DMSO | 37.5 mg/mL (106.59 mM) | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 3.75 mg/mL (10.66 mM) | [5] | |
| 10% DMSO + 90% Corn Oil | ≥ 3.75 mg/mL (10.66 mM) | [5] |
Experimental Protocols
Protocol 1: Preparation of a CCR2 Antagonist Stock Solution in DMSO
This protocol describes the standard procedure for preparing a concentrated stock solution of a CCR2 antagonist in DMSO.
Materials:
-
CCR2 antagonist powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath at 37°C (optional)
Procedure:
-
Accurately weigh the required amount of the CCR2 antagonist powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired final concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound is not fully dissolved, you can:
-
Once completely dissolved, aliquot the stock solution into single-use volumes in sterile, low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stepwise Dilution for Cell-Based Assays
This protocol provides a method to minimize precipitation when diluting a concentrated DMSO stock solution into aqueous cell culture medium.
Materials:
-
Concentrated CCR2 antagonist stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the assay)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of the antagonist by adding a small volume of the DMSO stock to a larger volume of pre-warmed cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you could first make a 1:10 dilution in medium (to 1 mM) and then a further 1:10 dilution to the final concentration.
-
Vortexing: Vortex the intermediate dilution gently but thoroughly to ensure rapid and complete mixing.
-
Final Dilution: Add the required volume of the intermediate dilution to your final assay volume (e.g., in a 96-well plate).
-
Mixing: Mix the final solution gently by pipetting up and down or by gentle swirling of the plate.
-
Visual Inspection: Before adding to cells, visually inspect the final dilution for any signs of precipitation.
Protocol 3: Improving Solubility with β-Cyclodextrins (Kneading Method)
This protocol describes a common laboratory method for preparing an inclusion complex of a hydrophobic drug with a β-cyclodextrin derivative to enhance its aqueous solubility.
Materials:
-
CCR2 antagonist
-
β-Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Mortar and pestle
-
Ethanol (50% in water)
-
Deionized water
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of the CCR2 antagonist to β-cyclodextrin (a 1:1 molar ratio is a common starting point).
-
Preparation: Place the calculated amount of β-cyclodextrin into a mortar.
-
Slurry Formation: Add a small amount of 50% ethanol to the β-cyclodextrin and triturate with the pestle to form a smooth, slurry-like consistency.
-
Drug Incorporation: Slowly add the CCR2 antagonist powder to the slurry while continuously triturating.
-
Kneading: Continue to knead the mixture for at least one hour to ensure thorough interaction and complex formation. The mixture should become a paste.
-
Drying: Spread the paste in a thin layer on a glass dish and dry it in a vacuum oven at a low temperature (e.g., 40°C) or in a desiccator until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Storage: Store the resulting powder in a tightly sealed container, protected from light and moisture.
-
Solubility Testing: Before use in an experiment, determine the solubility of the complex in your desired aqueous buffer or cell culture medium.
Visualizations
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling pathway and the inhibitory action of a CCR2 antagonist.
Experimental Workflow: Preparing a CCR2 Antagonist for a Cell-Based Assay
Caption: Decision workflow for preparing a CCR2 antagonist for a cell-based assay.
Logical Relationship: Factors Affecting CCR2 Antagonist Solubility
Caption: Key factors influencing the aqueous solubility of a CCR2 antagonist.
References
Technical Support Center: Validating a Commercial CCR2 Antibody for Western Blot
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating commercial CCR2 antibodies for Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: My CCR2 antibody is not detecting any band at the expected molecular weight. What are the possible causes and solutions?
A: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:
-
Protein Expression: Confirm that your cell lysate or tissue sample expresses CCR2. CCR2 is primarily expressed on monocytes, macrophages, immature dendritic cells, and certain T-cell subsets.[1] Cell lines like THP-1 are known to express CCR2, while others, such as HEL cells, are reported to be negative for CCR2 expression.[2] Consider using a positive control lysate, such as one from THP-1 cells, to verify that your antibody and protocol are working.
-
Antibody Concentration: The antibody concentration may be too low. Increase the primary antibody concentration incrementally.[3] Refer to the manufacturer's datasheet for the recommended starting dilution, but be prepared to optimize.
-
Incubation Time: Extend the primary antibody incubation time, for instance, to overnight at 4°C, to enhance the signal.[3]
-
Protein Transfer: Inefficient protein transfer from the gel to the membrane can lead to a weak or absent signal.
-
Verify successful transfer by staining the membrane with Ponceau S after transfer. The presence of protein bands indicates a successful transfer.[4][5]
-
Ensure good contact between the gel and the membrane, and that no air bubbles are trapped.[5]
-
For large proteins, you may need to optimize the transfer time and voltage.[5]
-
-
Secondary Antibody: Ensure your secondary antibody is appropriate for the primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and is used at the correct dilution.
-
Detection Reagents: Ensure your ECL substrate has not expired and is sensitive enough to detect your protein.
Q2: I am observing multiple non-specific bands in my Western blot. How can I improve the specificity?
A: Non-specific bands can obscure the correct band and make data interpretation difficult. Here are some steps to reduce non-specific binding:
-
Blocking: Inadequate blocking is a frequent cause of high background and non-specific bands.
-
Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[3][6]
-
Optimize the blocking agent. While 5% non-fat dry milk is common, some antibodies perform better with 5% Bovine Serum Albumin (BSA) or a combination.[4]
-
Adding a small amount of Tween 20 (e.g., 0.05%) to the blocking and wash buffers can help reduce background.[3][6]
-
-
Antibody Concentration: High concentrations of the primary or secondary antibody can lead to non-specific binding. Try reducing the antibody concentration.[3]
-
Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Sample Preparation: Ensure your samples are properly prepared and contain protease inhibitors to prevent protein degradation, which can lead to bands at lower molecular weights.
Q3: The band for CCR2 is appearing at a different molecular weight than expected. What could be the reason?
A: The apparent molecular weight of a protein in a Western blot can sometimes differ from its predicted molecular weight due to several factors:
-
Post-Translational Modifications: Glycosylation, phosphorylation, or other post-translational modifications can increase the molecular weight of the protein.
-
Alternative Splicing: CCR2 has two main isoforms, CCR2A and CCR2B, which differ in their C-terminal tails.[1][2] This can result in bands of slightly different sizes.
-
Protein-Protein Interactions: Strong interactions with other proteins that are not disrupted by the sample preparation conditions can cause the protein to migrate slower.
-
Incomplete Denaturation: Ensure your sample buffer contains a sufficient concentration of reducing agents (like DTT or β-mercaptoethanol) and that the samples are adequately heated before loading to ensure complete denaturation.[5]
Troubleshooting Guide
For a systematic approach to resolving common Western blot issues, refer to the decision tree below.
Caption: A troubleshooting decision tree for Western blot analysis of CCR2.
Data Presentation
Table 1: Recommended Antibody Dilutions and Positive Controls
| Antibody Name/Catalog # | Host/Clonality | Recommended Dilution | Positive Control Cell Lysate |
| NBP1-48337[1] | Rabbit Polyclonal | 2 ug/ml | Jurkat, HeLa |
| PA5-23037[7] | Rabbit Polyclonal | 1:500 - 1:3000 | Not specified |
| A2385[8] | Rabbit Monoclonal | 1:1000 | Not specified |
| #12199 (D14H7)[2] | Rabbit Monoclonal | 1:1000 | THP-1 |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally.
Experimental Protocols
Detailed Western Blot Protocol for CCR2 Detection
This protocol is a general guideline and may require optimization based on the specific antibody and sample type.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Mix 20-40 µg of total protein with 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 4-12% MOPS or Bis-Tris polyacrylamide gel.[4]
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[4] Destain with water or TBST before blocking.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature with gentle agitation.[4]
-
-
Primary Antibody Incubation:
-
Dilute the CCR2 primary antibody in the blocking buffer at the recommended concentration (see Table 1).
-
Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[4]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (step 6) to remove unbound secondary antibody.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Signaling Pathway and Workflow Diagrams
Caption: A simplified diagram of the CCR2 signaling pathway upon ligand binding.
Caption: The general workflow for a Western blot experiment.
References
- 1. novusbio.com [novusbio.com]
- 2. CCR2 (D14H7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. bosterbio.com [bosterbio.com]
- 7. CCR2 Polyclonal Antibody (PA5-23037) [thermofisher.com]
- 8. ABclonal [abclonal.com]
Technical Support Center: Off-Target Effects of Small Molecule CCR2 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with small molecule C-C chemokine receptor 2 (CCR2) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter related to off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected cellular phenotype in my in vitro assay that doesn't seem consistent with CCR2 inhibition. What could be the cause?
A1: This is a common issue that may arise from off-target activity of your small molecule CCR2 antagonist. While many antagonists are designed for high specificity, cross-reactivity with other cellular targets can occur, leading to unforeseen biological responses.
Common off-target liabilities for small molecule CCR2 antagonists include other G-protein coupled receptors (GPCRs), particularly the structurally similar chemokine receptor CCR5, ion channels (such as hERG), and cytochrome P450 (CYP) enzymes.[1][2] Interaction with these off-targets can trigger signaling cascades or metabolic changes unrelated to CCR2, resulting in the unexpected phenotype.
To troubleshoot this, we recommend the following:
-
Confirm On-Target Activity: Run a positive control experiment using a known CCR2-dependent assay, such as a chemotaxis assay with a cell line endogenously expressing CCR2 (e.g., THP-1) and its ligand CCL2.[2] This will verify the potency of your specific batch of the antagonist.
-
Use a Structurally Unrelated CCR2 Antagonist: If possible, test a CCR2 antagonist with a different chemical scaffold. If the unexpected phenotype is reproduced, it is more likely to be a result of on-target CCR2 inhibition. If the phenotype is unique to your initial antagonist, an off-target effect is a strong possibility.[2]
-
Negative Control Cell Line: As a critical negative control, test your antagonist in a cell line that does not express CCR2 to ensure it does not elicit the same response.
Q2: My CCR2 antagonist shows potent inhibition in one cell line but is significantly weaker in another, even though both are reported to express CCR2. Why is this happening?
A2: This discrepancy can be due to several factors:
-
Differential CCR2 Expression Levels: The level of CCR2 expression on the cell surface can vary significantly between cell lines. A lower receptor density may require a higher antagonist concentration to achieve the same level of inhibition. It is crucial to quantify and confirm the surface expression of CCR2 on both cell lines using methods like flow cytometry or western blotting.[2]
-
Cell Line-Specific Signaling Pathways: The downstream signaling machinery coupled to CCR2 can differ between cell types. Even with similar receptor expression, variations in signaling intermediates can alter the apparent potency of an antagonist in functional assays.[2]
-
Off-Target Effects: The differing potency could be due to an off-target effect that is more pronounced in one cell line due to its unique protein expression profile.[2] For example, if the antagonist also interacts with another receptor that is highly expressed in one cell line but not the other, this could potentiate or interfere with the observed effect.
Q3: I'm seeing inconsistent IC50 values for my CCR2 antagonist across different experiments. What are the likely causes?
A3: Inconsistent IC50 values are a frequent challenge. Several experimental variables can contribute to this:
-
Cellular Context: The potency of an antagonist can differ between primary cells and engineered cell lines (e.g., HEK293, CHO) due to variations in receptor expression levels and cellular signaling components.
-
Assay Conditions: Minor changes in experimental conditions can have a significant impact. Factors to standardize include agonist (e.g., CCL2) concentration, incubation times, and temperature.
-
Ligand Competition: In competitive binding assays, the concentration of the competing agonist will directly influence the IC50 value of the antagonist. Higher agonist concentrations will necessitate higher antagonist concentrations for displacement.
Troubleshooting Guides
Issue 1: Suspected Cross-Reactivity with Other Chemokine Receptors
Possible Cause: Due to structural homology, small molecule CCR2 antagonists often exhibit cross-reactivity with other chemokine receptors, most notably CCR5.[3]
Troubleshooting Steps:
-
Selectivity Profiling: Test your antagonist in binding or functional assays using cell lines that individually express other chemokine receptors (e.g., CCR1, CCR3, CCR5, CXCR4).
-
Review Literature Data: Consult published data for your specific antagonist or structurally similar compounds to identify known off-targets.
-
Use a More Selective Antagonist: If cross-reactivity is confirmed and problematic for your experimental question, consider using a more selective CCR2 antagonist. For example, some antagonists have been specifically designed to be dual CCR2/CCR5 inhibitors, while others are more CCR2-selective.
Issue 2: Potential for hERG Channel Inhibition and Cardiotoxicity
Possible Cause: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a common off-target effect of many small molecules and a major concern due to the risk of cardiac arrhythmias.[1][4]
Troubleshooting Steps:
-
In Silico Prediction: Utilize computational models to predict the likelihood of your antagonist binding to the hERG channel.
-
In Vitro hERG Assay: The gold standard for assessing hERG liability is the patch-clamp electrophysiology assay on cells stably expressing the hERG channel.[5] This assay directly measures the inhibitory effect of your compound on the channel's current.
-
Structural Modification: If hERG inhibition is detected, medicinal chemistry efforts may be required to modify the compound to reduce this activity while retaining CCR2 potency. Common strategies include reducing lipophilicity and removing or masking basic amine groups.[3]
Issue 3: Inhibition of Cytochrome P450 (CYP) Enzymes
Possible Cause: Interaction with CYP enzymes can lead to altered drug metabolism and potential drug-drug interactions.[1][2]
Troubleshooting Steps:
-
CYP Inhibition Assay: Perform an in vitro assay using human liver microsomes or recombinant CYP enzymes to determine the IC50 of your antagonist against major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[1][6] Fluorogenic probe-based assays are a common high-throughput method.[6][7]
-
Metabolite Identification: If significant CYP inhibition is observed, further studies may be needed to identify the metabolites of your antagonist and their potential biological activities.
Quantitative Data on Off-Target Effects
The following tables provide a summary of publicly available quantitative data for some CCR2 antagonists. It is important to note that these values can vary depending on the specific assay conditions.
Table 1: Selectivity of CCR2 Antagonists against Other Chemokine Receptors
| Antagonist | Target | Off-Target | Assay Type | IC50 / Ki (nM) | Selectivity (Fold) |
| INCB3344 | hCCR2 | hCCR1 | Radioligand Binding | >1000 | >196 |
| hCCR2 | hCCR5 | Radioligand Binding | >1000 | >196 | |
| CCR2 antagonist 4 (Teijin compound 1) | CCR2b | CCR5 | Radioligand Binding | >10,000 | >55.6 |
| TAK-779 (Dual Antagonist) | CCR2 | CCR5 | Radioligand Binding | 1.4 | 0.056 |
Data compiled from multiple sources.[8][9][10][11]
Table 2: Off-Target Effects on Other GPCRs and Ion Channels
| Antagonist | Off-Target | Assay Type | IC50 / Ki (nM) |
| RS-504393 | α1-adrenergic receptor | β-arrestin recruitment | 1,300 |
| INCB3344 | hERG | Dofetilide Binding | 13,000 |
Data compiled from multiple sources.[12][13]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GPCR Off-Target Screening
This protocol describes a competitive binding assay to determine the affinity of a test compound for a non-target GPCR by measuring the displacement of a known radiolabeled ligand.[8]
Materials:
-
Cell membranes prepared from a cell line overexpressing the off-target GPCR.
-
Radiolabeled ligand specific for the off-target receptor.
-
Test CCR2 antagonist.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters pre-soaked in 0.5% polyethyleneimine).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test CCR2 antagonist in assay buffer.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and the various concentrations of the test antagonist.
-
For determining non-specific binding, add a high concentration of a known unlabeled ligand for the off-target receptor.
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test antagonist to determine the IC50 or Ki value.
Protocol 2: Automated Patch Clamp Assay for hERG Inhibition
This protocol provides a general workflow for assessing hERG channel inhibition using an automated patch-clamp system.[14][15]
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Extracellular and intracellular solutions appropriate for recording potassium currents.
-
Test CCR2 antagonist.
-
Positive control hERG inhibitor (e.g., Cisapride, Terfenadine).
-
Automated patch-clamp instrument (e.g., QPatch, Patchliner).
Procedure:
-
Prepare a single-cell suspension of the hERG-expressing cells.
-
Prime the instrument's microfluidic chip with the appropriate intracellular and extracellular solutions.
-
Load the cell suspension and the test compounds (at various concentrations) into the instrument.
-
The instrument will automatically perform cell capture, seal formation, and whole-cell configuration.
-
Apply a voltage-clamp protocol designed to elicit hERG currents. A typical protocol involves a depolarization step to activate and then inactivate the channels, followed by a repolarization step to measure the characteristic tail current.
-
Record baseline currents, then perfuse the cells with increasing concentrations of the test antagonist, allowing the effect to reach steady-state at each concentration.
-
Measure the peak tail current at each concentration and normalize it to the baseline current.
-
Plot the percentage of current inhibition against the log concentration of the antagonist to determine the IC50 value.
Protocol 3: Fluorometric Assay for CYP450 Inhibition
This high-throughput assay measures the ability of a compound to inhibit the activity of major CYP450 isoforms using fluorescent probe substrates.[1][6][7]
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Fluorogenic probe substrates specific for each CYP isoform.
-
NADPH regenerating system.
-
Test CCR2 antagonist.
-
Known CYP inhibitor for each isoform (positive control).
-
96- or 384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test CCR2 antagonist.
-
In the microplate, add the recombinant CYP enzyme, the NADPH regenerating system, and the test antagonist or control inhibitor.
-
Pre-incubate for a short period at 37°C.
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the product of the reaction.
-
Calculate the percent inhibition for each concentration of the test antagonist relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the antagonist to determine the IC50 value.
Visualizations
Caption: Simplified CCR2 signaling pathway upon ligand binding.
Caption: Experimental workflow for off-target screening of CCR2 antagonists.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. evotec.com [evotec.com]
How to reduce variability in in vitro chemotaxis assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their in vitro chemotaxis assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your chemotaxis experiments.
Issue 1: High Background or Non-Specific Migration
Question: I am observing a high number of cells migrating in my negative control wells (without a chemoattractant). What could be the cause, and how can I fix it?
Answer: High background migration can obscure the true chemotactic response. Several factors can contribute to this issue:
-
Cell Health and Confluency: Overly confluent or unhealthy cells may detach and fall through the membrane, appearing as migrated cells. Ensure you use cells from a healthy, sub-confluent culture.
-
Presence of Serum: Serum contains various growth factors and chemokines that can act as potent chemoattractants. It is crucial to properly serum-starve your cells before the assay to reduce baseline migration.[1] The media in the upper chamber should be serum-free to establish a proper gradient.
-
Mechanical Stress: Excessive force during cell seeding or handling of the plate can cause cells to be pushed through the pores of the membrane. Handle the inserts and plates gently.
-
Incorrect Pore Size: If the pore size of the membrane is too large for your cell type, cells may passively fall through. Ensure the pore size is appropriate for your cells; it should be large enough to allow active migration but small enough to prevent passive movement.[1]
-
Contamination: Contamination in your media or chemoattractant solutions can lead to non-specific cell migration. Use sterile techniques and fresh reagents.
Troubleshooting Steps:
-
Optimize Serum Starvation: Conduct a time-course experiment to determine the optimal serum starvation period for your cells (typically 12-24 hours).
-
Verify Pore Size: Consult literature for the recommended pore size for your specific cell type.
-
Gentle Handling: Be mindful of your technique when adding cells to the upper chamber and when moving the plates.
-
Include Proper Controls: Always include a negative control (media without chemoattractant) and a positive control (a known chemoattractant for your cell type) to help diagnose issues.[2][3]
Issue 2: No or Low Cell Migration
Question: I am not observing any significant cell migration towards my chemoattractant. What are the possible reasons for this?
Answer: A lack of cell migration can be frustrating. Here are some common culprits:
-
Inactive Chemoattractant: The chemoattractant may have degraded due to improper storage or handling. Ensure your chemoattractant is stored correctly and prepare fresh dilutions for each experiment.
-
Suboptimal Chemoattractant Concentration: The concentration of the chemoattractant is critical. A concentration that is too low may not induce migration, while a concentration that is too high can lead to receptor saturation and inhibit migration.[1] It is essential to perform a dose-response curve to determine the optimal concentration.
-
Incorrect Pore Size: If the membrane pores are too small, the cells will not be able to actively migrate through.
-
Insufficient Incubation Time: The incubation time needs to be sufficient for the cells to migrate. This can vary significantly between cell types.[1]
-
Cell Viability: Poor cell viability will result in a lack of migration. Always check cell viability before starting the assay.
-
Air Bubbles: Air bubbles trapped under the insert can prevent the formation of a proper chemoattractant gradient.
Troubleshooting Steps:
-
Optimize Chemoattractant Concentration: Perform a serial dilution of your chemoattractant to find the optimal concentration that elicits the maximal response.
-
Optimize Incubation Time: Conduct a time-course experiment to determine the ideal incubation period for your specific cells and chemoattractant.
-
Check Cell Health: Ensure cells are healthy and have high viability before seeding.
-
Careful Plate Setup: When placing the insert into the well, do so at an angle to avoid trapping air bubbles.
Issue 3: Inconsistent Results and High Variability
Question: My results are not reproducible between experiments, and I see high variability between replicate wells. How can I improve the consistency of my chemotaxis assays?
Answer: High variability is a common challenge in chemotaxis assays. Addressing the following factors can significantly improve reproducibility:
-
Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure you have a homogenous cell suspension and are pipetting accurately. Optimizing the seeding density is also crucial.[4]
-
Chemoattractant Gradient Stability: The chemoattractant gradient must be stable throughout the experiment. In static assays like the Boyden chamber, the gradient can decay over time. For long-term experiments, microfluidic devices that provide a continuous flow of fresh media and chemoattractant can offer more stable gradients.[5][6][7][8]
-
Pipetting Errors: Inaccurate pipetting can lead to variations in cell numbers and chemoattractant concentrations. Use calibrated pipettes and be consistent in your technique.
-
Edge Effects: Wells on the edge of the plate can experience different temperature and humidity conditions, leading to variability. It is good practice to not use the outer wells of the plate for critical experiments.
-
Data Analysis: Inconsistent methods for counting migrated cells can introduce variability. Use a standardized and unbiased method for cell counting.
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration to find the optimal seeding density that gives a robust signal without overcrowding the membrane.
-
Standardize Protocols: Ensure all experimental steps, from cell culture to data analysis, are performed consistently.
-
Use Replicates: Always include technical and biological replicates to assess and account for variability.
-
Consider Assay Type: For long-term chemotaxis studies, consider using a microfluidic system to maintain a stable gradient.[5][6]
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a chemotaxis assay?
A1:
-
Negative Control: This should consist of cells in the upper chamber with only serum-free medium in the lower chamber. This control measures the basal or random migration of the cells and is essential for calculating the chemotactic index.[2]
-
Positive Control: This involves using a known chemoattractant for your cell type in the lower chamber. This control validates that the cells are capable of chemotaxis and that the assay is working correctly.[3] For many cell types, fetal bovine serum (FBS) can be used as a general positive control chemoattractant.
Q2: Why is serum starvation of cells important before a chemotaxis assay?
A2: Serum contains a complex mixture of growth factors, cytokines, and other molecules that can act as chemoattractants. If cells are not serum-starved, they may already be stimulated, leading to high background migration and masking the effect of the specific chemoattractant being tested.[1] Serum starvation synchronizes the cells and makes them more responsive to the chemoattractant gradient. A typical serum starvation period is 18-24 hours in a serum-free or low-serum (e.g., 0.5%) medium.[9][10]
Q3: How do I choose the correct membrane pore size for my Boyden chamber assay?
A3: The pore size should be smaller than the diameter of the cells to prevent them from passively falling through, yet large enough to allow them to actively squeeze through during migration.[1] General recommendations are:
-
3 µm: For leukocytes and lymphocytes.[11]
-
5 µm: For monocytes, macrophages, and some cancer cell lines.[11]
-
8 µm: For many cancer cell lines, endothelial cells, and fibroblasts.[11]
-
12 µm: For astrocytes and other slow-moving cells.[11] It is always best to consult the literature for the specific cell type you are using.
Q4: What is the difference between chemotaxis and chemokinesis?
A4:
-
Chemotaxis is the directed migration of cells along a chemical gradient.
-
Chemokinesis is the random, non-directional movement of cells in response to a chemical stimulus. It is important to design your experiment to distinguish between these two phenomena. This can be done by including a control where the chemoattractant is present at the same concentration in both the upper and lower chambers. An increase in migration in this control compared to the negative control would indicate chemokinesis.[2]
Data Presentation: Optimizing Assay Parameters
The following tables provide a summary of key quantitative parameters that need to be optimized to reduce variability in chemotaxis assays.
Table 1: Recommended Cell Seeding Densities for Boyden Chamber Assays (24-well format)
| Cell Type | Recommended Seeding Density (cells/well) | Reference |
| HT-1080 (Fibrosarcoma) | 1.0 to 2.0 x 10^5 | [12] |
| MCF-7 (Breast Cancer) | 1.0 to 2.0 x 10^5 | [12] |
| Neutrophils | 1 x 10^6 | [9] |
| HUVECs (Endothelial Cells) | 1 x 10^5 | [13] |
| DMS114 (Lung Cancer) | 5 x 10^5 | [14] |
Note: These are starting recommendations. Optimal seeding density should be determined experimentally for each cell line and experimental condition.[12]
Table 2: Example Chemoattractant Concentrations for Different Cell Types
| Cell Type | Chemoattractant | Optimal Concentration | Reference |
| Neutrophils | IL-8 | 10 nM | [3] |
| Neutrophils | fMLP | 50 nM | [15] |
| T Cells | SDF-1α | 100 nM | [16] |
| Macrophages | C5a | 10 nM | [17] |
| Breast Cancer Cells (MDA-MB-231) | EGF | 10-100 ng/mL | [2] |
Note: The optimal chemoattractant concentration can vary depending on the cell line, passage number, and experimental conditions. A dose-response experiment is highly recommended.
Experimental Protocols
Protocol 1: Boyden Chamber Chemotaxis Assay
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve cells for 18-24 hours in serum-free or low-serum (0.5%) medium.[9][10]
-
Harvest cells using a non-enzymatic cell dissociation solution to avoid receptor damage.
-
Wash cells with serum-free medium and resuspend at a concentration of 1 x 10^6 cells/mL in serum-free medium.[9][10]
-
-
Assay Setup:
-
Add 600 µL of chemoattractant-containing medium to the lower wells of a 24-well plate. For the negative control, add serum-free medium.
-
Carefully place the Boyden chamber inserts (with the appropriate pore size) into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension to the top of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 4-24 hours), depending on the cell type.
-
-
Cell Staining and Quantification:
-
After incubation, remove the inserts from the wells.
-
Carefully remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 10 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several fields of view under a microscope. Alternatively, the stain can be eluted, and the absorbance can be measured.
-
Protocol 2: Microfluidic Chemotaxis Assay
-
Device Preparation:
-
Prime the microfluidic device with sterile PBS.
-
Coat the channels with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) if required for your cell type, and incubate as recommended.
-
-
Cell Loading:
-
Prepare a single-cell suspension at the desired concentration in serum-free medium.
-
Load the cells into the cell seeding port of the microfluidic device.
-
-
Gradient Generation:
-
Prepare the chemoattractant solution and the control (serum-free) medium.
-
Connect the reservoirs containing the chemoattractant and control medium to the respective inlets of the device.
-
Use a syringe pump or a pressure-based flow controller to establish a stable flow and generate a chemical gradient across the observation channel.[5][6] Typical flow rates can range from 1 to 10 µL/min, but should be optimized for the specific device and experiment.[18]
-
-
Live-Cell Imaging:
-
Place the microfluidic device on an inverted microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.
-
Acquire time-lapse images of the migrating cells over the desired experimental duration.
-
-
Data Analysis:
-
Use cell tracking software to analyze the acquired images.
-
Quantify parameters such as cell speed, directionality, and chemotactic index.
-
Visualizations
Caption: A simplified signaling pathway for mammalian cell chemotaxis.
Caption: Experimental workflow for a Boyden chamber chemotaxis assay.
Caption: A logical troubleshooting workflow for inconsistent chemotaxis results.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. ibidi.com [ibidi.com]
- 3. criver.com [criver.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Microfluidic Chemotaxis Assay - Elveflow [elveflow.com]
- 6. Microfluidic chemotaxis assay - Microfluidics Innovation Center [microfluidics-innovation-center.com]
- 7. Generation of stable advective-diffusive chemokine gradients in a three-dimensional hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A low resistance microfluidic system for the creation of stable concentration gradients in a defined 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
- 14. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human Neutrophil Chemotaxis Is Modulated by Capsule and O Antigen from an Extraintestinal Pathogenic Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. users.path.ox.ac.uk [users.path.ox.ac.uk]
- 18. Flow-Based Microfluidic Device for Quantifying Bacterial Chemotaxis in Stable, Competing Gradients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Alternatives to CCR2 Knockout Mice
This guide provides researchers, scientists, and drug development professionals with detailed information on alternatives to CCR2 knockout mice for in vivo studies, including troubleshooting guides, FAQs, and experimental protocols.
Section 1: Pharmacological Inhibition of CCR2
Pharmacological antagonists offer a flexible approach to block CCR2 signaling, allowing for temporal control over the inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the most common CCR2 antagonists used in preclinical in vivo studies?
A1: Several small molecule CCR2 antagonists have been developed and used in mouse models. Some commonly cited examples include INCB3344, CCX872-B, RS102895, and MK0812.[1][2][3][4][5] The choice of antagonist can depend on the specific disease model, desired route of administration, and pharmacokinetic properties.
Q2: How do I choose the right dose and administration route for a CCR2 antagonist?
A2: The optimal dose and route depend on the specific compound's pharmacokinetics and the experimental model. For example, INCB3344 has been administered to mice at 30 or 100 mg/kg via oral gavage (p.o.)[4]. Another antagonist, RS102895, was used at 5mg/kg every 8 hours.[5] It is crucial to consult the literature for established protocols for the specific antagonist and model you are using. A pilot study to determine the optimal dose for your experimental setup is highly recommended.
Q3: Why do plasma CCL2 levels increase after administering a CCR2 antagonist?
A3: This is a known phenomenon. The administration of CCR2 antagonists leads to a significant increase in plasma levels of its ligand, CCL2.[6] This is thought to be due to the blockade of CCR2-mediated internalization and clearance of CCL2 from the circulation.[6] This is an important consideration when interpreting experimental results, as the elevated CCL2 could potentially interact with other receptors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of expected phenotype | - Insufficient drug exposure due to suboptimal dosing or short half-life.- Poor bioavailability of the antagonist.- Redundancy in chemokine signaling pathways. | - Perform pharmacokinetic studies to ensure adequate plasma and tissue concentrations of the drug[4].- Increase dosing frequency based on the antagonist's half-life[5].- Validate target engagement, for example, by measuring receptor occupancy.- Consider that other chemokine receptors might be compensating for the lack of CCR2 signaling. |
| Off-target effects observed | - The antagonist may have activity against other chemokine receptors (e.g., CCR5) or other proteins. | - Review the selectivity profile of the chosen antagonist. INCB3344, for instance, has a 300-fold selectivity against CCR5 and CCR1[4].- Include additional control groups, such as a group treated with a structurally related but inactive compound.- If possible, confirm the phenotype with a second, structurally different CCR2 antagonist. |
| Difficulty dissolving the compound | - Poor solubility of the antagonist in aqueous solutions. | - Consult the manufacturer's instructions for recommended solvents. A common vehicle for in vivo administration is a mix of DMSO and saline[5].- Test different vehicle formulations in a small pilot experiment to ensure solubility and stability. |
Quantitative Data: Comparison of CCR2 Antagonists
| Antagonist | Target IC50 | Selectivity | Noted In Vivo Use |
| INCB3344 | 10 ± 5 nM | 300-fold vs CCR1/CCR5 | Mouse model of status epilepticus[4]. |
| MK0812 | Identified as most potent of 10 antagonists tested; IC50 ~4x lower than PF04136309 | Not specified | Mouse lung metastasis model[2][7]. |
| CCX872-B | Not specified | Not specified | Mouse pancreatic cancer model and human clinical trials[3][8]. |
| RS102895 | Not specified | Not specified | Mouse tendon healing model[5]. |
Section 2: Antibody-Mediated Depletion of CCR2+ Cells
Monoclonal antibodies can be used to deplete specific cell populations in vivo, such as CCR2-expressing monocytes.
Frequently Asked Questions (FAQs)
Q1: What is the most common antibody used to deplete CCR2+ cells in mice?
A1: The anti-CCR2 monoclonal antibody, clone MC-21, has been successfully used in various mouse models to deplete inflammatory monocytes.[9]
Q2: How does antibody-mediated depletion work?
A2: Depleting antibodies bind to their target protein on the cell surface. This binding can trigger cell death through several mechanisms, including antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and antibody-dependent cellular phagocytosis (ADCP).[10][11]
Q3: What are the appropriate controls for an antibody depletion study?
A3: It is essential to include a control group that receives an isotype control antibody. This is an antibody of the same immunoglobulin class and subclass that does not target any protein in the experimental animal. This control accounts for any non-specific effects of the antibody injection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete depletion of target cells | - Insufficient antibody dose.- Incorrect timing or frequency of administration.- The antibody clone is not effective for depletion. | - Increase the antibody dose. Typical doses range from 100-500 µg per mouse[12].- Adjust the administration schedule. Maintenance doses may be needed[12].- Confirm the depletion efficiency using flow cytometry of blood, spleen, or target tissues[12].- Consider using a different depleting antibody clone. |
| Depletion of non-target cells | - The target protein is expressed on other cell types.- The antibody has non-specific binding. | - Carefully review the literature for the expression pattern of the target protein.- Analyze different cell populations by flow cytometry to check for off-target depletion.- Use a highly specific monoclonal antibody. |
| Adverse reactions in animals | - Immune reaction to the antibody.- Cytokine release syndrome. | - Monitor animals closely after injection[12].- Consider using a mouse-specific antibody or a chimeric antibody to reduce immunogenicity. |
Alternative Depletion Strategies for Monocytes/Macrophages
| Method | Target | Advantages | Disadvantages |
| Anti-CCR2 (e.g., MC-21) | CCR2+ cells (primarily inflammatory monocytes) | Highly specific for inflammatory monocytes. | May not deplete all monocyte subsets. |
| Clodronate Liposomes | Phagocytic cells | Effective at depleting circulating monocytes and some tissue macrophages. | Also depletes other phagocytic cells in highly vascularized organs like the liver[9]. |
| Anti-Ly6C/Ly6G (RB6-8C5) | Ly6C+ and Ly6G+ cells | Depletes inflammatory monocytes. | Also depletes neutrophils[9]. |
| Anti-F4/80 (e.g., CI:A3-1) | F4/80+ cells (most tissue macrophages) | Effective for depleting resident macrophages[13]. | May not efficiently deplete circulating monocytes. |
Section 3: Experimental Protocols
Protocol 1: In Vivo Administration of a CCR2 Antagonist
This is a general protocol and should be adapted for the specific antagonist and experimental model.
Materials:
-
CCR2 antagonist (e.g., INCB3344)
-
Vehicle (e.g., DMSO, saline, or as recommended by the manufacturer)
-
Oral gavage needles
-
Syringes
-
Mice
Procedure:
-
Preparation of Dosing Solution: a. Calculate the required amount of antagonist based on the desired dose (e.g., 30 mg/kg) and the weight of the mice. b. Dissolve the antagonist in the appropriate vehicle. Ensure complete dissolution. Prepare fresh daily unless stability data indicates otherwise.
-
Animal Handling: a. Weigh each mouse to determine the exact volume of the dosing solution to administer. b. Gently restrain the mouse.
-
Administration: a. Administer the prepared solution via oral gavage. The volume is typically 5-10 ml/kg. b. Administer at the desired frequency (e.g., once daily) for the duration of the experiment.
-
Monitoring: a. Monitor the animals for any adverse effects. b. At the end of the experiment, collect blood and/or tissues to validate the effect of the antagonist (e.g., by measuring immune cell infiltration or cytokine levels).
Protocol 2: Antibody-Mediated Depletion of CCR2+ Cells
This protocol is a general guideline for in vivo cell depletion using a monoclonal antibody.
Materials:
-
Depleting antibody (e.g., anti-mouse CCR2, clone MC-21)
-
Isotype control antibody
-
Sterile phosphate-buffered saline (PBS)
-
Sterile syringes and needles (for intraperitoneal or intravenous injection)
-
Mice
Procedure:
-
Antibody Preparation: a. Dilute the antibody to the desired concentration in sterile PBS. A typical dose is 100-500 µg per mouse[12]. b. Prepare the isotype control antibody at the same concentration.
-
Administration: a. Inject the antibody solution into the mice via the chosen route (e.g., intraperitoneal - IP). b. For initial depletion, one or more doses may be required over several days. Maintenance doses can be given as needed (e.g., weekly) to maintain depletion[12].
-
Validation of Depletion: a. At a predetermined time point after antibody administration (e.g., 24-72 hours), collect a small blood sample from the tail vein. b. Isolate peripheral blood mononuclear cells (PBMCs). c. Perform flow cytometry using antibodies against monocyte markers (e.g., CD11b, Ly6C) to quantify the depletion of the target cell population compared to isotype control-treated mice[12]. d. At the experimental endpoint, depletion in tissues of interest (e.g., spleen, tumor) should also be validated.
Section 4: Visualizations
Diagram 1: CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling cascade upon CCL2 binding.
Diagram 2: Experimental Workflow for Pharmacological Inhibition
Caption: Workflow for in vivo studies using a CCR2 antagonist.
Diagram 3: Experimental Workflow for Antibody-Mediated Depletion
Caption: Workflow for in vivo cell depletion via antibody administration.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological inhibition of the inflammatory receptor CCR2 relieves the early deleterious consequences of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Antagonism of Ccr2+ Cell Recruitment to Facilitate Regenerative Tendon Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell Depletion Antibodies | BioXcell | Bio X Cell [bioxcell.com]
- 11. bioscience.co.uk [bioscience.co.uk]
- 12. ichor.bio [ichor.bio]
- 13. InVivoMAb anti-mouse F4/80 | Bio X Cell [bioxcell.com]
Technical Support Center: Optimizing CCR2 Immunohistochemistry
Welcome to the technical support center for CCR2 immunohistochemistry (IHC). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining optimal staining results for the C-C chemokine receptor 2 (CCR2).
Frequently Asked Questions (FAQs)
Q1: What is the recommended antigen retrieval method for CCR2 IHC on formalin-fixed paraffin-embedded (FFPE) tissues?
A1: The most frequently recommended method for CCR2 on FFPE tissues is Heat-Induced Epitope Retrieval (HIER). Specifically, using a 10 mM sodium citrate (B86180) buffer at pH 6.0 is suggested by multiple antibody manufacturers and protocols. This method effectively reverses protein cross-links caused by formalin fixation, thereby unmasking the CCR2 epitope for antibody binding.
Q2: I am observing very weak or no staining for CCR2. What are the potential causes related to antigen retrieval?
A2: Weak or no staining is a common issue in IHC and can often be attributed to suboptimal antigen retrieval.[1][2] Key factors to consider include:
-
Inadequate Heating: Ensure that the antigen retrieval solution reaches and is maintained at a sub-boiling temperature (95-100°C) for the recommended duration.
-
Incorrect Buffer pH: The pH of the retrieval buffer is critical. While pH 6.0 is commonly recommended for CCR2, some antibody clones may perform better with a higher pH buffer, such as Tris-EDTA pH 9.0. It is advisable to test different buffer conditions.[3]
-
Insufficient Incubation Time: The duration of heating can impact the extent of epitope unmasking. If staining is weak, consider incrementally increasing the heating time.
-
Tissue Drying: It is crucial to prevent the tissue sections from drying out at any stage of the IHC protocol, especially after antigen retrieval.[1]
Q3: What could be causing high background staining in my CCR2 IHC experiment?
A3: High background staining can obscure specific signals and make interpretation difficult. Potential causes related to the antigen retrieval step include:
-
Overly Aggressive Retrieval: Excessive heating time or the use of a harsh retrieval buffer (e.g., high pH Tris-EDTA) can sometimes lead to tissue damage and increased non-specific antibody binding.[3]
-
Inadequate Rinsing: After antigen retrieval, ensure thorough rinsing of the slides to remove any residual retrieval solution, which could interfere with subsequent blocking and antibody incubation steps.
Q4: Should I use Heat-Induced (HIER) or Proteolytic-Induced (PIER) Epitope Retrieval for CCR2?
A4: For CCR2, HIER is the more commonly recommended and generally gentler method that preserves tissue morphology well.[3] PIER, which uses enzymes like proteinase K or trypsin, can be more aggressive and may damage tissue morphology if not carefully optimized.[3] However, for some specific antibodies or tissues where HIER is ineffective, PIER could be a viable alternative. It is always best to consult the antibody datasheet and, if necessary, empirically test both methods.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during CCR2 immunohistochemistry, with a focus on optimizing the antigen retrieval step.
| Problem | Potential Cause | Suggested Solution |
| Weak or No CCR2 Staining | Suboptimal antigen retrieval buffer. | While 10 mM Sodium Citrate (pH 6.0) is standard, test a Tris-EDTA based buffer (pH 9.0) as some CCR2 antibody clones may perform better in a higher pH environment.[3] |
| Insufficient heating during HIER. | Ensure the retrieval solution is heated to 95-100°C and maintained for at least 10-20 minutes. Use a pressure cooker or steamer for more consistent heating. | |
| Inadequate deparaffinization. | Ensure complete removal of paraffin (B1166041) by using fresh xylene and extending the deparaffinization time.[4] | |
| Antibody not validated for IHC. | Confirm that the primary antibody is validated for use in immunohistochemistry on FFPE tissues.[2] | |
| High Background Staining | Antigen retrieval was too harsh. | Reduce the heating time in the HIER protocol or switch to a milder buffer (e.g., from Tris-EDTA pH 9.0 to Citrate pH 6.0).[3] |
| Non-specific antibody binding. | Increase the duration of the blocking step or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[2] | |
| Endogenous peroxidase activity. | If using an HRP-conjugated detection system, ensure to include a peroxidase blocking step (e.g., with 3% H₂O₂) before primary antibody incubation.[2] | |
| Tissue Detachment from Slide | Overly aggressive antigen retrieval. | Reduce the heating time or temperature. Using positively charged slides can also improve tissue adherence.[1] |
| High pH of the retrieval buffer. | Buffers with a higher pH, such as Tris-EDTA (pH 9.0), can sometimes contribute to tissue lifting. Consider using a citrate buffer (pH 6.0). |
Data Presentation: Comparison of Antigen Retrieval Methods
While quantitative data for CCR2 is limited in the literature, the following table provides a general comparison of common antigen retrieval methods to guide your optimization process. The optimal method should be determined empirically for your specific antibody, tissue, and fixation conditions.
| Antigen Retrieval Method | Buffer Composition | Typical pH | Advantages | Disadvantages |
| Heat-Induced (HIER) | 10 mM Sodium Citrate | 6.0 | Commonly recommended for CCR2, good preservation of tissue morphology.[3] | May be less effective for some difficult-to-retrieve epitopes. |
| 1 mM EDTA, 10 mM Tris | 9.0 | Can be more effective for some antibodies and may result in stronger staining intensity.[5][6] | May cause more tissue damage and higher background staining if not optimized.[3] | |
| Proteolytic-Induced (PIER) | Trypsin or Proteinase K | ~7.4 | Can be effective when HIER fails. | Can damage tissue morphology and destroy some epitopes if digestion is too harsh. |
Experimental Protocols
Recommended Protocol: Heat-Induced Epitope Retrieval (HIER) for CCR2
This protocol is a standard starting point for CCR2 IHC on FFPE tissues and should be optimized for your specific experimental conditions.
Reagents:
-
Antigen Retrieval Solution: 10 mM Sodium Citrate Buffer, pH 6.0.
-
To prepare 1 L: Dissolve 2.94 g of trisodium (B8492382) citrate dihydrate in 1 L of distilled water. Adjust the pH to 6.0 using 1N HCl.
-
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate the sections by sequential immersion in 100% ethanol (B145695) (2 changes, 3 minutes each), 95% ethanol (1 minute), and 80% ethanol (1 minute).
-
Rinse slides in distilled water.
-
-
Antigen Retrieval:
-
Pre-heat the antigen retrieval solution in a pressure cooker or steamer to 95-100°C.
-
Immerse the slides in the hot citrate buffer.
-
Maintain the temperature for 10-20 minutes.
-
Turn off the heat source and allow the slides to cool in the buffer for 20 minutes at room temperature.
-
-
Staining:
-
Rinse the sections with a wash buffer (e.g., PBS with 0.05% Tween 20) for 2 changes of 2 minutes each.
-
Proceed with the standard immunohistochemistry protocol, including blocking, primary antibody incubation, detection, and counterstaining.
-
Visualizations
CCL2-CCR2 Signaling Pathway
The following diagram illustrates the major signaling cascades activated upon the binding of the ligand CCL2 to its receptor CCR2. This interaction is crucial for mediating monocyte and macrophage chemotaxis in inflammatory responses.[7][8][9]
Caption: Key downstream signaling pathways activated by the CCL2-CCR2 axis.
Experimental Workflow for CCR2 IHC Optimization
This workflow provides a logical approach to optimizing your CCR2 IHC protocol, with a focus on antigen retrieval.
Caption: A systematic workflow for optimizing CCR2 IHC antigen retrieval.
References
- 1. documents.cap.org [documents.cap.org]
- 2. origene.com [origene.com]
- 3. fortislife.com [fortislife.com]
- 4. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Antigen retrieval techniques in immunohistochemistry: comparison of different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Dealing with high background in CCR2 immunofluorescence.
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with CCR2 immunofluorescence. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and achieve optimal staining results.
Frequently Asked Questions (FAQs)
Q1: What is the subcellular localization of CCR2, and what should I expect to see in my immunofluorescence images?
A1: CCR2 is a G-protein coupled receptor and is primarily localized to the plasma membrane of cells.[1][2][3] In immunofluorescence staining, you should expect to see a signal outlining the cell surface. However, depending on the cell type and experimental conditions, some cytoplasmic staining may also be observed, which could represent internalized receptors or protein trafficking.[1]
Q2: Which cell types are known to express CCR2?
A2: CCR2 is predominantly expressed on monocytes, macrophages, dendritic cells, and certain subsets of T cells.[3][4][5] Its expression can be upregulated in various inflammatory conditions.
Q3: Are there any known challenges specific to CCR2 immunofluorescence?
A3: Staining for chemokine receptors like CCR2 can be challenging due to factors such as low receptor density on the cell surface and potential for antibody-induced receptor internalization.[6][7] Some studies suggest that staining at 37°C may improve the detection of chemokine receptors, as opposed to the more common 4°C incubation.[7][8][9]
Q4: How do I validate that my anti-CCR2 antibody is specific?
A4: Antibody validation is a critical step to ensure reliable results. For CCR2, you can validate your antibody by:
-
Using positive and negative control cells: Stain a cell line known to express high levels of CCR2 (e.g., THP-1 monocytes) and a cell line with no or very low expression.[10]
-
Blocking peptide competition: Pre-incubate your antibody with a blocking peptide corresponding to the antibody's epitope. This should result in a significant reduction or elimination of the fluorescent signal.[11]
-
Comparing multiple antibodies: Use two or more different antibodies that recognize distinct epitopes on the CCR2 protein. Similar staining patterns would provide greater confidence in the results.
Troubleshooting Guide: High Background Staining
High background fluorescence can obscure your specific signal and make data interpretation difficult. The following guide addresses common causes of high background in CCR2 immunofluorescence and provides targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| Diffuse, non-specific fluorescence across the entire sample | Antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[12] |
| Insufficient blocking | Increase the blocking time or try a different blocking agent. Normal serum from the species in which the secondary antibody was raised is a common and effective choice.[13][14] | |
| Inadequate washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[12] | |
| Secondary antibody non-specificity | Run a control where you omit the primary antibody. If you still see staining, your secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody.[13] | |
| Autofluorescence from the tissue or cells | Endogenous fluorophores | Tissues can contain naturally fluorescent molecules like collagen, elastin, and lipofuscin.[15] |
| Fixation-induced autofluorescence | Aldehyde fixatives like paraformaldehyde can induce autofluorescence.[15] | |
| 1. Use a quenching agent: Treat samples with a quenching agent like sodium borohydride (B1222165) or a commercial autofluorescence quencher.[16] 2. Choose an alternative fixative: If compatible with your antibody and antigen, consider using a non-aldehyde fixative like methanol.[15] 3. Spectral separation: If possible, use fluorophores that emit in the far-red spectrum, where autofluorescence is typically lower.[17] | ||
| Punctate or granular background staining | Antibody aggregates | Centrifuge your primary and secondary antibody solutions before use to pellet any aggregates.[18] |
| Non-specific binding to cellular components | Ensure your blocking and antibody dilution buffers contain a detergent like Triton X-100 to reduce non-specific hydrophobic interactions.[14] |
Experimental Protocols
Optimized Immunofluorescence Protocol for CCR2 on Cultured Cells
This protocol is a general guideline and may require optimization for your specific cell type and experimental setup.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
Fixation:
-
Gently wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular epitopes):
-
Note: For staining of the extracellular domain of CCR2, this step may be omitted.
-
Incubate the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-CCR2 antibody in the blocking buffer to its predetermined optimal concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (with appropriate species reactivity) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters for your chosen fluorophores.
-
Visualizations
Caption: CCR2 signaling pathway upon ligand binding.
Caption: Troubleshooting workflow for high background.
References
- 1. Anti-CCR2 Human Protein Atlas Antibody [atlasantibodies.com]
- 2. Visualization of Chemokine Receptor Activation in Transgenic Mice Reveals Peripheral Activation of CCR2 Receptors in States of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
- 5. CCR2-positive monocytes contribute to the pathogenesis of early diabetic retinopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential staining improves detection of CCR2 and CX3CR1 on monocytes when simultaneously evaluating CCR5 by multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. CCR2 (D14H7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. CCR2 Antibody | Affinity Biosciences [affbiotech.com]
- 12. sinobiological.com [sinobiological.com]
- 13. stjohnslabs.com [stjohnslabs.com]
- 14. Immunocytochemistry Troubleshooting: ICC Help & Common Problems | Bio-Techne [bio-techne.com]
- 15. youtube.com [youtube.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. Immunocytochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Interpreting Conflicting Results from CCR2 Antagonists
Welcome to the technical support center for researchers working with CCR2 antagonists. This resource is designed to help you navigate the complexities of interpreting conflicting experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and drug development efforts.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different efficacy with different CCR2 antagonists in the same experimental model?
A1: Conflicting results between different CCR2 antagonists can arise from several factors:
-
Selectivity and Off-Target Effects: Not all CCR2 antagonists are created equal. Some may exhibit off-target binding to other chemokine receptors, such as CCR5, or other unrelated proteins.[1][2][3] These off-target interactions can lead to unexpected biological effects that may potentiate or counteract the effects of CCR2 inhibition. For instance, some antagonists are dual CCR2/CCR5 inhibitors, which could be beneficial in some contexts but confounding in others.[2][4]
-
Species-Specific Potency: A common challenge in preclinical research is that many CCR2 antagonists show different potencies between human and rodent receptors.[3][5][6] An antagonist optimized for human CCR2 may have significantly lower affinity for mouse or rat CCR2, leading to diminished or absent effects in animal models.[6]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Differences in absorption, distribution, metabolism, and excretion (ADME) profiles of various antagonists can lead to different levels of receptor occupancy in vivo.[6] Suboptimal PK/PD properties can result in insufficient receptor blockade to elicit a biological response.[6][7]
-
Mechanism of Action: Antagonists can be orthosteric (binding to the same site as the natural ligand, CCL2) or allosteric (binding to a different site and changing the receptor's conformation).[7][8] These different binding modes can lead to variations in signaling blockade and downstream effects.
Q2: My in vitro results with a CCR2 antagonist are promising, but the in vivo efficacy is disappointing. What could be the reason?
A2: This is a frequent challenge in drug development. Several factors can contribute to this discrepancy:
-
Redundancy of the Chemokine System: The chemokine system has a high degree of redundancy.[5][9] Other chemokines and their receptors might compensate for the blockade of the CCL2/CCR2 axis in a complex in vivo environment, a phenomenon not always captured in simplified in vitro systems.[10]
-
Poor Bioavailability and Tissue Penetrance: The antagonist may have poor oral bioavailability or may not reach the target tissue in sufficient concentrations to effectively block CCR2.[7]
-
"CCL2 Induction": A known phenomenon with CCR2 antagonists is a paradoxical increase in plasma CCL2 levels following administration.[6] This surge in the natural ligand might overcome the competitive antagonism, reducing the drug's efficacy in vivo.
-
Complex Role of CCR2+ Cells: CCR2 is expressed on various cell types, including monocytes, macrophages, and myogenic progenitor cells.[11] The net effect of CCR2 inhibition in vivo depends on the complex interplay of these cells in the specific disease model, which cannot be fully replicated in vitro.
Q3: I am seeing variability in my chemotaxis assay results. What are the common pitfalls?
A3: Chemotaxis assays are sensitive and can be influenced by several factors:
-
Cell Health and Passage Number: Ensure your cells (e.g., THP-1, primary monocytes) are healthy and within a low passage number.[12][13] Senescent or unhealthy cells will not migrate efficiently.
-
Chemoattractant Concentration: Use an optimal concentration of CCL2. Very high concentrations can lead to receptor desensitization and reduced migration.[14] It is recommended to perform a dose-response curve for CCL2 to determine the optimal concentration for your specific cell type.
-
Antagonist Pre-incubation Time: Allow sufficient pre-incubation time for the antagonist to bind to the receptors before adding the cells to the chemotaxis chamber. A typical pre-incubation time is 30 minutes.[13][15]
-
Assay Duration: The incubation time for cell migration needs to be optimized. Too short a time will result in low cell counts, while too long a time can lead to non-directed movement. Typical incubation times range from 2 to 4 hours.[13][15]
Troubleshooting Guides
Issue 1: Inconsistent results between batches of the same CCR2 antagonist.
-
Possible Cause: Degradation of the compound, improper storage, or batch-to-batch variability in purity.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the antagonist is stored at the recommended temperature and protected from light and moisture.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a stock solution on the day of the experiment.[16]
-
Confirm Activity: Test each new batch in a validated, simple functional assay, such as a calcium mobilization assay, to confirm its potency before use in more complex experiments.
-
Source from a Reputable Supplier: Purchase compounds from suppliers that provide a certificate of analysis with purity and identity data.
-
Issue 2: High background migration in chemotaxis assays.
-
Possible Cause: Cells are overly activated, or the assay medium contains chemoattractants.
-
Troubleshooting Steps:
-
Serum Starvation: Serum-starve the cells for 2-4 hours before the assay to reduce baseline activation.[13]
-
Use Serum-Free Medium: Use serum-free medium in both the upper and lower chambers of the transwell plate.[13]
-
Handle Cells Gently: Avoid vigorous pipetting or centrifugation, which can mechanically stress and activate the cells.
-
Data Presentation: Comparison of Common CCR2 Antagonists
The following tables summarize the inhibitory concentrations (IC50) of several commonly used CCR2 antagonists from in vitro assays. Note that values can vary depending on the specific assay conditions and cell types used.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected CCR2 Antagonists
| Antagonist | Target(s) | Assay Type | Cell Line/Species | IC50 (nM) | Reference(s) |
| INCB3344 | CCR2 | Binding | Human | 5.1 | [17] |
| Chemotaxis | Human | 3.8 | [17] | ||
| Binding | Mouse | 9.5 | [17] | ||
| Chemotaxis | Mouse | 7.8 | [17] | ||
| RS102895 | CCR2 | Binding | - | 360 | [4][17] |
| PF-4136309 | CCR2 | Binding | Human | 5.2 | [17] |
| Binding | Mouse | 17 | [17] | ||
| Binding | Rat | 13 | [17] | ||
| CCR2 antagonist 4 (Teijin compound 1) | CCR2 | Binding (CCR2b) | - | 180 | [4] |
| Chemotaxis | - | 24 | [4] | ||
| Cenicriviroc (TAK-652) | CCR2/CCR5 | - | - | - | [4] |
| BMS-813160 | CCR2/CCR5 | Binding (CCR2) | - | 6.2 | [4] |
| Binding (CCR5) | - | 3.6 | [4] | ||
| MK-0812 | CCR2/CCR5 | - | - | - | [9] |
| CCX140-B | CCR2 | - | - | - | [4] |
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
This protocol assesses the ability of a CCR2 antagonist to inhibit the migration of monocytes towards a CCL2 gradient.
Materials:
-
CCR2-expressing cells (e.g., THP-1 cells or primary human monocytes)
-
Recombinant Human CCL2/MCP-1
-
CCR2 antagonist
-
Assay Medium: RPMI 1640 with 0.5% BSA[12]
-
Transwell inserts (5 µm pore size) for a 24-well plate[12][13]
-
Fluorescence plate reader
-
Calcein-AM or similar viability stain[12]
Procedure:
-
Cell Preparation: Culture and harvest CCR2-expressing cells. Resuspend cells in assay medium at a concentration of 2 x 10^6 cells/mL.[12]
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the CCR2 antagonist (or vehicle control) for 30 minutes at 37°C.[12][13]
-
Assay Setup:
-
Add 600 µL of assay medium containing an optimal concentration of CCL2 (e.g., 10-50 ng/mL) to the lower wells of a 24-well plate.[12][15] Include a negative control with assay medium only.
-
Place the transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.[12][15]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[12][13][15]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant, or by pre-labeling the cells with Calcein-AM and measuring fluorescence.[12]
-
Alternatively, non-migrated cells can be wiped from the top of the membrane, and the migrated cells on the bottom can be fixed, stained, and counted under a microscope.[15]
-
Calcium Mobilization Assay
This assay measures the ability of a CCR2 antagonist to block CCL2-induced intracellular calcium release, a key step in GPCR signaling.
Materials:
-
HEK293 cells stably expressing CCR2
-
Recombinant Human CCL2
-
CCR2 antagonist
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[18]
-
Assay buffer (e.g., Krebs buffer)[18]
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed CCR2-expressing HEK293 cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) at 37°C for 30-60 minutes in the dark.
-
Antagonist Incubation: Wash the cells to remove excess dye and add assay buffer containing various concentrations of the CCR2 antagonist or vehicle control. Incubate for 15-30 minutes at room temperature.
-
Signal Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Use the automated injector to add a pre-determined optimal concentration of CCL2 to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-180 seconds) to measure the change in intracellular calcium concentration.[19]
-
-
Data Analysis: The antagonist's effect is determined by its ability to inhibit the CCL2-induced calcium peak. Calculate the IC50 value from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified overview of the CCR2 signaling cascade leading to chemotaxis.
Caption: Step-by-step workflow for a typical in vitro chemotaxis experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
How to control for the short half-life of CCR2 antagonists in vivo.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance and troubleshooting for in vivo experiments involving C-C chemokine receptor 2 (CCR2) antagonists, with a focus on addressing the challenges posed by their typically short half-life.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key players in the recruitment of monocytes and macrophages to sites of inflammation.[1] This signaling axis is a critical therapeutic target for a wide range of inflammatory diseases, fibrotic conditions, and cancer. However, a common hurdle in the preclinical development of small molecule CCR2 antagonists is their short in vivo half-life, which can lead to inconsistent target engagement and suboptimal efficacy.
This guide provides a comprehensive overview of strategies to control for the short half-life of CCR2 antagonists, detailed experimental protocols, and troubleshooting advice to help you design and execute successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: Why is the short half-life of my CCR2 antagonist a problem for in vivo studies?
A short half-life means the drug is rapidly cleared from the body. This can result in plasma concentrations of the antagonist falling below the therapeutic threshold between doses, leading to intermittent target engagement. Inconsistent inhibition of the CCR2 pathway can produce misleading or negative results in efficacy studies. For example, a single intraperitoneal dose of the CCR2 antagonist RS102895 was found to be ineffective at blocking monocyte recruitment due to its short half-life of approximately one hour.[2][3]
Q2: What are the main strategies to overcome the short half-life of CCR2 antagonists in vivo?
There are several effective strategies:
-
Optimized Dosing Regimens: Instead of single daily doses, employing a multi-dose regimen with more frequent administration (e.g., every 6-8 hours) can help maintain therapeutic drug levels.[2][4]
-
Controlled-Release Formulations: Formulating the antagonist in a vehicle that allows for slow release can extend its presence in the circulation. This can include oil-based depots for subcutaneous injection.[4]
-
Continuous Infusion Systems: Using implantable osmotic pumps can provide continuous and steady delivery of the antagonist over an extended period, ensuring consistent target engagement.[5]
-
Chemical Modification (Half-Life Extension Technologies): While less common for small molecules compared to biologics, strategies like PEGylation or lipidation can be explored to increase the hydrodynamic size of the molecule and reduce renal clearance.
-
Encapsulation in Nanoparticles or Liposomes: Encapsulating the antagonist within nanoparticles or liposomes can protect it from rapid metabolism and clearance, and can also offer the potential for targeted delivery.[6]
Q3: I've administered a CCR2 antagonist and now observe a significant increase in plasma CCL2 levels. Is this expected, and how should I interpret this?
Yes, this is a well-documented phenomenon observed with CCR2 antagonist administration in both preclinical and clinical settings.[7] The current understanding is that CCR2 on monocytes and other cells is involved in the constitutive clearance of CCL2 from the bloodstream.[7] When the receptor is blocked by an antagonist, this clearance mechanism is inhibited, leading to an accumulation of CCL2 in the plasma.
Interpretation and Considerations:
-
This finding can serve as a pharmacodynamic marker, indicating that the antagonist is engaging with its target.
-
It is crucial to ensure that the concentration of the antagonist is sufficient to overcome the increased levels of the competing endogenous ligand (CCL2) to maintain effective receptor blockade.[7]
-
When analyzing your experimental results, it is important to consider this effect and to correlate it with both the pharmacokinetic profile of your antagonist and the observed therapeutic outcome.
Q4: Are there known off-target effects of CCR2 antagonists that I should be aware of?
Some small molecule CCR2 antagonists may exhibit off-target activity, which can vary depending on their chemical structure. Common off-target liabilities for small molecule drugs include interactions with other chemokine receptors (especially the highly homologous CCR5), ion channels (such as hERG, which can have cardiotoxic implications), and cytochrome P450 (CYP) enzymes (potentially leading to drug-drug interactions).[8] It is advisable to consult the literature for the specific antagonist you are using or to perform off-target profiling to better understand its selectivity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of In Vivo Efficacy Despite In Vitro Potency | Suboptimal Pharmacokinetics: The antagonist's half-life may be too short, leading to insufficient target engagement between doses. | - Implement a multi-dose regimen (e.g., every 6 hours for compounds with a ~1-hour half-life).[2] - Consider a controlled-release formulation (e.g., subcutaneous injection in an oil-based vehicle).[4] - Utilize continuous infusion via an osmotic pump for consistent drug delivery.[5] - Perform pharmacokinetic studies to determine the drug's concentration profile in your model. |
| Low Bioavailability: The antagonist may be poorly absorbed when administered via a particular route (e.g., oral gavage). | - Test alternative administration routes (e.g., intraperitoneal or subcutaneous injection). - Optimize the vehicle formulation to improve solubility and absorption.[4] | |
| Species-Specific Differences in Potency: The antagonist may have lower affinity for the rodent CCR2 receptor compared to the human receptor. | - Verify the in vitro potency of your antagonist against the murine or rat CCR2. - If possible, select an antagonist with known high potency for the species you are using (e.g., INCB3344 for rodents).[9][10] | |
| Inconsistent Results Between Experiments | Variable Drug Preparation: Incomplete dissolution or precipitation of the antagonist can lead to inaccurate dosing. | - Ensure the compound is fully dissolved in the vehicle before each administration. Use of a vortex mixer and/or sonication is recommended.[4] - Prepare fresh dosing solutions for each experiment. |
| Animal-to-Animal Variability: Differences in metabolism and drug handling can lead to variable exposures. | - Increase the number of animals per group to improve statistical power. - Consider using a crossover study design if appropriate for your experimental question. | |
| Observed Toxicity or Adverse Events | On-Target Toxicity: High levels of target engagement over a prolonged period may lead to on-target adverse effects. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD). - Monitor animals closely for clinical signs of toxicity. |
| Off-Target Toxicity: The antagonist may be interacting with other receptors or cellular components. | - Review the literature for known off-target effects of your specific antagonist. - Consider testing a structurally unrelated CCR2 antagonist to see if the toxicity is class-specific.[8] - Reduce the dose or consider a different dosing schedule. | |
| High Plasma CCL2 Levels Complicating Interpretation | Insufficient Antagonist Concentration: The elevated CCL2 levels may be outcompeting the antagonist for receptor binding. | - Measure the plasma concentration of your antagonist to ensure it is above the IC90 for CCR2. - Consider increasing the dose of the antagonist. - Correlate the CCL2 levels with both antagonist exposure and the observed biological effect. |
Quantitative Data Summary
The following table summarizes publicly available pharmacokinetic data for several CCR2 antagonists. This information can help guide the selection of an appropriate compound and the design of an effective dosing regimen for your in vivo studies.
| CCR2 Antagonist | Species | Dose & Route | Half-Life (t½) | Cmax | AUC | Bioavailability (F) | Reference |
| RS102895 | Mouse | 5 mg/kg, IP | ~1 hour | - | - | - | [2][3] |
| INCB3344 | Mouse | 10 mg/kg, PO | ~12 hours | - | 2664 nM*h | 47% | [9][11] |
| Cenicriviroc | Mouse | - | ~2 hours | - | - | - | [12] |
| Human | 150 mg, PO | 30-40 hours | - | - | - | [12] | |
| JNJ-17166864 | Rat | 30 mg/kg, SC | 4.6 hours | 3.6 µM | - | 117% | [13] |
| JNJ-41443532 | Human | 250 mg, PO | ~8 hours | - | - | - | [14] |
| BMS-753426 (2d) | Rat | - | - | - | - | - | [15] |
| Compound 26 (Merck) | Rat | - | - | - | Good | - | [16] |
Note: Pharmacokinetic parameters can vary depending on the experimental conditions, including the animal strain, sex, age, and the specific formulation used.
Experimental Protocols
Below are detailed methodologies for common in vivo administration routes for CCR2 antagonists.
Protocol 1: Multi-Dose Intraperitoneal (IP) Injection for Short Half-Life Antagonists
This protocol is adapted from studies with RS102895, a CCR2 antagonist with a half-life of approximately one hour in mice.[2]
Objective: To maintain therapeutic plasma concentrations of a short half-life CCR2 antagonist.
Materials:
-
CCR2 antagonist (e.g., RS102895)
-
Vehicle (e.g., sterile water for injection or 10% DMSO in saline)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of the CCR2 antagonist based on the desired dose (e.g., 5 mg/kg) and the number and average weight of the mice.
-
Dissolve the antagonist in the chosen vehicle. Ensure complete dissolution. Prepare fresh daily.
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Properly restrain the mouse.
-
Disinfect the injection site in the lower right or left quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid is drawn into the syringe (indicating correct placement).
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Dosing Schedule:
-
Administer the antagonist every 6 hours to maintain consistent plasma levels.[2]
-
The timing of the injections should be planned to cover the critical period of the disease model.
-
Protocol 2: Subcutaneous (SC) Injection with an Oil-Based Depot Formulation
This protocol is designed to create a slow-release depot for the CCR2 antagonist, thereby extending its duration of action.
Objective: To achieve sustained release of a CCR2 antagonist from a subcutaneous depot.
Materials:
-
CCR2 antagonist
-
Vehicle (e.g., sterile corn oil or sesame oil)
-
Sterile 1 mL syringes with 22-25 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution/Suspension:
-
If the antagonist is oil-soluble, dissolve it directly in the oil. Gentle warming and vortexing may be required.
-
If the antagonist is not oil-soluble, a suspension can be prepared. It is crucial to ensure a uniform and fine suspension to allow for consistent dosing. Sonication may be necessary.
-
-
Animal Handling and Injection:
-
Weigh the animal to calculate the injection volume.
-
Properly restrain the animal.
-
Lift a fold of skin on the back of the animal, between the shoulder blades, to form a "tent".
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the back.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently massage the area to help disperse the oil.
-
Return the animal to its cage and monitor for any local reactions at the injection site.
-
Protocol 3: Continuous Infusion using an Implantable Osmotic Pump
This protocol provides a method for continuous and controlled delivery of a CCR2 antagonist, ensuring steady-state plasma concentrations.[5][17]
Objective: To achieve continuous, steady-state plasma concentrations of a CCR2 antagonist.
Materials:
-
CCR2 antagonist
-
Sterile vehicle compatible with the osmotic pump (e.g., saline, PEG 300)
-
ALZET® osmotic pump of the appropriate size and delivery rate for the animal and duration of the study
-
Surgical instruments for implantation
-
Anesthesia
-
Analgesics
-
Sutures or wound clips
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic pump with the sterile solution of the CCR2 antagonist.
-
Prime the pump by incubating it in sterile saline at 37°C for the recommended duration (typically at least 4 hours) before implantation.[5]
-
-
Surgical Implantation:
-
Anesthetize the animal.
-
Shave and aseptically prepare the surgical site (typically on the back, between the scapulae for subcutaneous implantation).
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer analgesics as per your institution's guidelines.
-
Monitor the animal for recovery from anesthesia and for any signs of post-operative complications.
-
Wound clips or non-absorbable sutures should be removed 10-14 days after surgery.[17]
-
Visualizations
CCR2 Signaling Pathway
Caption: Simplified CCR2 signaling pathway upon CCL2 binding.
Experimental Workflow: Controlling for Short Half-Life
Caption: Strategies to achieve sustained exposure of CCR2 antagonists.
Troubleshooting Logic: Lack of In Vivo Efficacy
Caption: Troubleshooting workflow for lack of in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Targeted delivery of CCR2 antagonist to activated pulmonary endothelium prevents metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis | PLOS One [journals.plos.org]
- 13. | BioWorld [bioworld.com]
- 14. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of BMS-753426: A Potent Orally Bioavailable Antagonist of CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel, orally bioavailable gamma-aminoamide CC chemokine receptor 2 (CCR2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
Technical Support Center: Compensatory Mechanisms in CCR2 Deficient Models
Welcome to the technical support center for researchers utilizing CCR2 deficient models. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the unexpected experimental outcomes that can arise from compensatory mechanisms in these models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I still observing significant monocyte or macrophage infiltration in my CCR2 knockout (CCR2-/-) mice?
A1: This is a common observation and is often due to compensatory mechanisms that circumvent the deficiency in the primary CCL2/CCR2 signaling axis. While CCR2 is critical for the egress of inflammatory (Ly6Chi) monocytes from the bone marrow, other pathways can mediate their recruitment to tissues.[1][2][3]
Troubleshooting Steps:
-
Verify Genotype and Protein Expression: First, confirm that your mice are truly CCR2 deficient and that there is no receptor expression. Run appropriate PCR genotyping and consider flow cytometry or Western blot on wild-type vs. knockout cells (e.g., peripheral blood monocytes) to confirm the absence of the CCR2 protein.
-
Investigate Alternative Chemokine Receptors: Several other chemokine receptors may be upregulated or utilized to compensate for the lack of CCR2. The most commonly implicated receptors are CCR1, CCR5, and CX3CR1.[4][5][6]
-
Action: Use flow cytometry to analyze the expression of CCR1, CCR5, and CX3CR1 on circulating monocytes and tissue-infiltrating macrophages in your CCR2-/- mice compared to wild-type controls. An upregulation in one of these receptors could explain the persistent cell recruitment.
-
-
Analyze Ligand Expression: Check for increased expression of the corresponding chemokines in the tissue of interest. For example, if you suspect CCR5 is compensating, measure levels of its ligands (CCL3, CCL4, CCL5/RANTES).[7]
-
Consider the Disease Model: The specific compensatory pathway is highly context-dependent. For instance, in some models of lung metastasis, CCR1 is primarily responsible for monocyte presence at the metastatic site, while CCR2 is essential for their release from the bone marrow.[5][8] In atherosclerosis, both CCR5 and CX3CR1 play roles in monocyte accumulation.[4][6]
Q2: My small molecule CCR2 antagonist is not reducing inflammation as expected. Is this also due to compensation?
A2: Yes, the principles are similar to those in knockout models. However, there can be an additional confounding factor. Pharmacological blockade of CCR2 can lead to a significant increase in its primary ligand, CCL2, in the plasma.[9] This is because CCR2-expressing cells, like monocytes, constantly internalize and clear CCL2 from circulation; blocking the receptor prevents this clearance.[9]
Troubleshooting Steps:
-
Measure Plasma CCL2: High levels of CCL2 could potentially overcome the antagonist's effect or activate other low-affinity receptors.
-
Check for Upregulation of Other Receptors: As with knockout models, the system may compensate by upregulating other chemokine receptors like CCR1 or CCR5 to maintain leukocyte recruitment.
-
Distinguish from Knockout Model Phenotypes: Be aware that germline CCR2 knockout mice may exhibit phenotypes resulting from developmental compensation that are not present in models using acute pharmacological blockade.[10] For example, some CCR2-/- mice show a skewing of the T-helper cell response (e.g., reduced Th1, increased Th2) that may not be replicated with a drug.[3][11]
Q3: Are there differences in the roles of various monocyte subsets in CCR2 deficient models?
A3: Yes. Mouse monocytes are broadly divided into two main subsets: "inflammatory" Ly6Chi monocytes and "patrolling" Ly6Clo monocytes.
-
Ly6Chi Monocytes: These cells express high levels of CCR2 and are critically dependent on it for mobilization from the bone marrow.[2][3] Their recruitment to inflammatory sites is severely impaired in CCR2-/- mice.[4]
-
Ly6Clo Monocytes: This subset is CCR2-negative but expresses high levels of CX3CR1.[12] Their trafficking is generally considered CCR2-independent and may even be enhanced in some CCR2-/- models to fill the gap left by the inflammatory monocytes.
The persistent macrophage population you observe might originate from the recruitment of Ly6Clo monocytes or the local proliferation of tissue-resident macrophages.
Data Summary: Key Compensatory Receptors
The following table summarizes the roles of key chemokine receptors that may compensate for CCR2 deficiency in different disease models.
| Receptor | Key Ligands | Role in Monocyte Trafficking & Compensation | Disease Model Examples | Citations |
| CCR1 | CCL3, CCL5, CCL7 | Can mediate monocyte/macrophage recruitment to specific sites, particularly in the context of cancer metastasis. May be co-expressed with CCR2. | Lung Metastasis | [5][8] |
| CCR5 | CCL3, CCL4, CCL5 | Implicated in monocyte recruitment in various inflammatory settings. Can mediate recruitment of CCR2-negative monocyte subsets. | Atherosclerosis, Influenza Virus Infection | [4][6][7] |
| CX3CR1 | CX3CL1 (Fractalkine) | Primarily associated with Ly6Clo "patrolling" monocytes. Plays a role in monocyte adhesion and survival. Its deficiency can reduce atherosclerosis. | Atherosclerosis, Kidney Ischemia-Reperfusion Injury | [4][6][13][14] |
Experimental Protocols & Methodologies
Protocol 1: Flow Cytometry Analysis of Compensatory Receptor Expression
This protocol outlines a method to assess the expression of CCR1, CCR5, and CX3CR1 on peripheral blood monocytes.
1. Objective: To quantify the expression of potential compensatory chemokine receptors on Ly6Chi and Ly6Clo monocyte subsets in wild-type vs. CCR2-/- mice.
2. Materials:
-
Whole blood collected in EDTA-containing tubes.
-
Red Blood Cell Lysis Buffer.
-
FACS Buffer (PBS + 2% FBS + 1mM EDTA).
-
Fluorochrome-conjugated antibodies:
-
Anti-CD45 (e.g., PerCP-Cy5.5)
-
Anti-CD11b (e.g., APC-Cy7)
-
Anti-Ly6C (e.g., FITC)
-
Anti-Ly6G (e.g., PE-Cy7) - to exclude neutrophils
-
Anti-CCR1 (e.g., PE)
-
Anti-CCR5 (e.g., PE)
-
Anti-CX3CR1 (e.g., APC)
-
Anti-CCR2 (e.g., BV421) - as a control for knockout validation
-
-
Flow cytometer.
3. Procedure:
-
Collect 50-100 µL of whole blood from each mouse. Keep samples on ice.
-
Add 1 mL of Red Blood Cell Lysis Buffer, vortex briefly, and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge at 600 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of FACS buffer and repeat the wash step.
-
Resuspend the final pellet in 100 µL of FACS buffer.
-
Add the antibody cocktail to each sample. Use appropriate single-stain controls for compensation.
-
Incubate for 30 minutes on ice in the dark.
-
Wash cells twice with 1 mL of FACS buffer.
-
Resuspend in 300 µL of FACS buffer for analysis.
4. Gating Strategy:
-
Gate on live cells using Forward Scatter (FSC) and Side Scatter (SSC).
-
Gate on single cells (singlets).
-
Gate on CD45+ leukocytes.
-
From the CD45+ population, exclude Ly6G+ neutrophils.
-
Gate on CD11b+ myeloid cells.
-
Within the CD11b+ gate, differentiate monocyte subsets based on Ly6C expression (Ly6Chi vs. Ly6Clo).
-
Analyze the expression (MFI or % positive) of CCR1, CCR5, and CX3CR1 on both the Ly6Chi and Ly6Clo populations, comparing wild-type and CCR2-/- samples.
Visualizations: Workflows and Pathways
Troubleshooting Workflow
This diagram outlines a logical workflow for investigating unexpected monocyte/macrophage infiltration in a CCR2 deficient model.
Caption: Troubleshooting workflow for unexpected cell infiltration in CCR2-/- models.
Signaling Pathway Comparison
This diagram illustrates the canonical CCL2/CCR2 pathway for monocyte recruitment and a potential compensatory pathway involving CCR5.
Caption: Comparison of the canonical CCR2 pathway and a compensatory CCR5 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. CCR2 Regulates Monocyte Recruitment As Well As CD4+ Th1 Allorecognition After Lung Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR2 deficiency leads to increased eosinophils, alternative macrophage activation, and type 2 cytokine expression in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monocyte subsets differentially employ CCR2, CCR5, and CX3CR1 to accumulate within atherosclerotic plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-redundant roles of the CCR1 and CCR2 chemokine axes in monocyte recruitment during lung metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Contrasting Effects of CCR5 and CCR2 Deficiency in the Pulmonary Inflammatory Response to Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-redundant roles of the CCR1 and CCR2 chemokine axes in monocyte recruitment during lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCL2/CCR2 Regulates the Tumor Microenvironment in HER-2/neu-Driven Mammary Carcinomas in Mice | PLOS One [journals.plos.org]
- 11. Effect of C-C Chemokine Receptor 2 (CCR2) Knockout on Type-2 (Schistosomal Antigen-Elicited) Pulmonary Granuloma Formation: Analysis of Cellular Recruitment and Cytokine Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to Study Monocyte and Macrophage Trafficking in Atherosclerosis Progression and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. The chemokine receptors CCR2 and CX3CR1 mediate monocyte/macrophage trafficking in kidney ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate negative control for in vitro CCR2 assays.
Welcome to the technical support center for C-C Motif Chemokine Receptor 2 (CCR2) assays. This resource provides detailed guidance on selecting appropriate negative controls, troubleshooting common experimental issues, and understanding key experimental protocols to ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a negative control in a CCR2 assay?
A negative control is a crucial experimental group that is not expected to produce the outcome of interest. Its primary role is to establish a baseline or background signal, ensuring that any response observed in the experimental group is specifically due to the factor being tested (e.g., CCL2 stimulation or antagonist inhibition) and not due to other variables or artifacts.
Q2: What are the most common types of negative controls used in in vitro CCR2 assays?
The selection of a negative control depends on the specific assay format. Common types include:
-
Vehicle Control: The solvent (e.g., DMSO, PBS) used to dissolve the test compound is added to cells at the same final concentration to control for any effects of the solvent itself.
-
Unstimulated Control: In functional assays like chemotaxis or calcium flux, this control consists of CCR2-expressing cells that are not exposed to the CCR2 ligand (e.g., CCL2). This measures the basal or random activity of the cells.
-
Receptor-Negative Control: This involves using a parental cell line that does not express CCR2 or cells that have been mock-transfected with an empty vector. This is the "gold standard" for confirming that the observed response is dependent on the presence of the CCR2 receptor.
-
Known Antagonist Control: A well-characterized CCR2 antagonist is used to demonstrate that the CCL2-induced response can be specifically blocked, confirming the involvement of the CCR2 pathway.
-
Isotype Control: In assays involving antibodies, such as flow cytometry or antibody-based blocking experiments, an isotype-matched antibody with no relevant specificity is used as a negative control to account for non-specific antibody binding.
Q3: For a chemotaxis assay, what is the most critical negative control?
In a chemotaxis assay, the most critical negative control is the basal migration control . This consists of CCR2-expressing cells placed in the upper chamber with assay medium lacking the chemoattractant (CCL2) in the lower chamber. This control is essential for quantifying the random, non-directed movement of the cells, which must be subtracted from the CCL2-stimulated migration to determine the specific chemotactic response.
Q4: How do I control for off-target effects of a novel CCR2 antagonist?
To control for off-target effects, a multi-faceted approach is recommended:
-
Use a CCR2-Negative Cell Line: Test your antagonist on a parental cell line that does not express CCR2. Any activity observed in these cells is likely due to off-target effects.
-
Selectivity Profiling: Screen the antagonist against other related chemokine receptors (e.g., CCR1, CCR3, CCR5) to ensure its specificity for CCR2.
-
Use a Structurally Unrelated Antagonist: Compare the results of your novel antagonist with those of a known, structurally different CCR2 antagonist. If both compounds produce the same biological effect, it is more likely to be a true CCR2-mediated event.
Troubleshooting Guides
Issue 1: High Background Signal in Negative Controls
Q: In my functional assay (e.g., chemotaxis or calcium flux), the negative control group (unstimulated cells) shows an unexpectedly high signal. What are the possible causes and solutions?
A: High background can mask the specific response and reduce the assay window. Common causes and troubleshooting steps are outlined below.
| Possible Cause | Troubleshooting Steps |
| Presence of Endogenous Ligands | Fetal Bovine Serum (FBS) and other media supplements can contain chemokines. Solution: Serum-starve cells for several hours (e.g., 12-24 hours) before the assay and use serum-free or low-serum (e.g., 0.5% BSA) medium during the experiment. |
| Cell Activation/Stress | Over-trypsinization, harsh handling, or high cell density can lead to spontaneous cell activation or migration. Solution: Handle cells gently, ensure they are in a healthy growth phase, and optimize cell seeding density. |
| Reagent or Plate Issues | The secondary antibody may be binding non-specifically, or the plate may not be blocked sufficiently. Solution: Increase washing steps, extend the blocking incubation period, or change the blocking agent. Run a control without the primary antibody to check for secondary antibody non-specific binding. |
| Autofluorescence (Calcium Flux) | Phenol (B47542) red in the medium or the compounds themselves can be autofluorescent. Solution: Use phenol red-free medium for the assay. Always measure the fluorescence of the compound in buffer alone to check for interference. |
Issue 2: Inconsistent or Non-Reproducible Results
Q: My results, particularly the IC50 values for my antagonist, vary significantly between experiments. How can I improve reproducibility?
A: Assay variability can stem from biological, technical, or analytical sources. A systematic approach is needed to identify and minimize these factors.
Logical Flow for Troubleshooting Assay Variability
Caption: A systematic workflow for troubleshooting assay variability.
Data Presentation: Summary of Negative Control Strategies & Quantitative Data
Table 1: Selection of Negative Controls for Key In Vitro CCR2 Assays
This table provides a guide for selecting appropriate negative controls for common in vitro assays targeting CCR2.
| Assay Type | Primary Negative Control | Secondary/Confirmatory Controls | Purpose of Control |
| Radioligand Binding | Non-specific binding control: An excess of unlabeled ligand is used to saturate all specific binding sites. | Vehicle control; Membranes from a CCR2-negative cell line. | Defines the amount of radioligand binding to non-receptor components, which is subtracted from total binding to determine specific binding. |
| Chemotaxis/Migration | Basal migration control: Cells in the upper chamber with chemoattractant-free medium in the lower chamber. | Vehicle control; CCR2 antagonist; CCR2-negative cells. | Quantifies random cell movement to differentiate it from directed migration toward a CCL2 gradient. |
| Calcium Flux | Unstimulated control: CCR2-expressing cells not exposed to CCL2. | Vehicle control; CCR2 antagonist; Ionomycin as a positive control for maximal calcium response. | Establishes the baseline intracellular calcium level before stimulation. |
| GTPγS Binding | Basal binding control: Membrane preparation incubated with [³⁵S]GTPγS in the absence of a CCR2 agonist. | Vehicle control; CCR2 antagonist; Membranes from CCR2-negative cells. | Measures the intrinsic, receptor-independent rate of GTPγS binding to G proteins. |
Table 2: Representative Quantitative Data for CCR2 Assays
This table summarizes publicly available data for representative CCR2 antagonists and general assay quality metrics.
| Parameter | Compound/Assay | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ (Binding) | INCB3344 | 5.1 nM | Human whole cell binding | |
| IC₅₀ (Binding) | JNJ-27141491 | 0.4 µM | ¹²⁵I-MCP-1 binding to human monocytes | |
| IC₅₀ (Chemotaxis) | INCB3344 | 2.0 nM | Human monocyte migration towards CCL2 | |
| IC₅₀ (Chemotaxis) | CCR2 antagonist 4 | 24 nM | Monocyte migration induced by CCL2 | |
| EC₅₀ (Calcium Flux) | CCL2 | 3 nM | U2OS cells stably expressing CCR2 | |
| Assay Quality | Z'-Factor | > 0.5 | General threshold for a robust assay | |
| Assay Window | Signal-to-Background | > 3:1 | Acceptable for many cell-based assays |
Mandatory Visualizations
CCR2 Signaling Pathway
The binding of ligands such as CCL2 to CCR2 activates intracellular signaling cascades crucial for monocyte and macrophage recruitment.
Caption: Simplified CCR2 signaling cascade upon ligand binding.
Workflow: Selecting an Appropriate Negative Control
This decision tree guides researchers in selecting the most suitable negative controls for their in vitro CCR2 experiments.
Caption: Decision tree for selecting appropriate negative controls.
Experimental Protocols
Protocol 1: In Vitro Chemotaxis Assay
This protocol measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
Experimental Workflow
Caption: Workflow for an in vitro CCR2 chemotaxis assay.
Methodology:
-
Cell Preparation: Use a human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs). Resuspend cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10⁶ cells/mL.
-
Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test antagonist or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing CCL2 (at a pre-determined optimal concentration, e.g., its EC₅₀) to the lower wells of a Transwell plate (e.g., 5 µm pore size).
-
Negative Control: Add assay medium without CCL2 to a set of lower wells.
-
Vehicle Control: Use cells pre-incubated with vehicle in both CCL2-containing and CCL2-free wells.
-
Add the pre-incubated cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.
-
Quantification: Remove non-migrated cells from the top of the membrane. Stain the migrated cells on the underside of the membrane (e.g., with DAPI) and count them, or quantify them using a viability reagent (e.g., Calcein-AM) and a fluorescence plate reader.
-
Data Analysis: Subtract the average reading from the negative control (no chemoattractant) from all other readings. Plot the percentage inhibition of migration relative to the vehicle control against the antagonist concentration to determine the IC₅₀ value.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay directly measures G protein activation following agonist binding to CCR2 in a cell membrane preparation.
Methodology:
-
Membrane Preparation: Prepare crude cell membranes from a cell line overexpressing CCR2.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, purified G proteins (if reconstituting), and saponin (B1150181) in assay buffer.
-
Controls:
-
Basal Binding (Negative Control): Wells containing membranes and [³⁵S]GTPγS but no agonist (e.g., CCL2). This measures constitutive activity.
-
Agonist-Stimulated (Positive Control): Wells with a saturating concentration of a CCR2 agonist (e.g., CCL2) to determine the maximum signal.
-
Antagonist Inhibition: For antagonist testing, incubate membranes with the antagonist before adding the agonist.
-
Non-specific Binding: Is typically not a major factor but can be assessed with a non-G protein-coupled receptor membrane preparation.
-
-
Reaction: Add GDP to the wells, followed by the test compounds (agonist/antagonist). Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination & Measurement: Terminate the reaction by rapid filtration over a filter plate, washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS. Allow the filter to dry, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Subtract the basal binding counts from the agonist-stimulated counts to determine the specific stimulation. Calculate EC₅₀ for agonists or IC₅₀ for antagonists.
Validation & Comparative
A Researcher's Guide to Validating the In Vivo Efficacy of a New CCR2 Antagonist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo efficacy of a novel C-C chemokine receptor type 2 (CCR2) antagonist. We offer a comparative approach, outlining key experiments and presenting data in a clear, structured format to benchmark a new therapeutic candidate against established alternatives.
The CCL2-CCR2 signaling axis is a critical pathway in immunology, primarily responsible for recruiting monocytes from the bone marrow to sites of inflammation.[1] Dysregulation of this axis is implicated in a wide range of chronic inflammatory and fibrotic diseases, as well as in cancer by influencing the tumor microenvironment.[2][3][4] Therefore, antagonizing CCR2 is a promising therapeutic strategy.[1] This guide details the essential steps to rigorously assess the in vivo performance of a new CCR2 antagonist.
Part 1: Preclinical Pharmacokinetic and Pharmacodynamic Profiling
Before assessing therapeutic efficacy, it is crucial to understand how the new antagonist behaves in a biological system (pharmacokinetics) and how it engages its target (pharmacodynamics).
Experimental Protocol 1: Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the new CCR2 antagonist, which informs dosing regimens for subsequent efficacy studies.
Methodology:
-
Animal Model: Use healthy rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Administration: Administer a single dose of the new CCR2 antagonist and a comparator antagonist (e.g., INCB3344) via the intended clinical route (e.g., oral gavage).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Analysis: Process blood to plasma and quantify the drug concentration using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
-
Data Calculation: Calculate key PK parameters such as maximum concentration (Cmax), time to Cmax (Tmax), half-life (t½), and total drug exposure (AUC).
Experimental Protocol 2: Pharmacodynamic (PD) and Target Engagement Analysis
Objective: To confirm that the antagonist binds to CCR2 in vivo and blocks its function, establishing a relationship between drug exposure and target modulation.
Methodology:
-
Dosing: Administer the vehicle, the new CCR2 antagonist, or a comparator to rodents at various doses.
-
Sample Collection: Collect whole blood at time points informed by the PK study (e.g., at Tmax).
-
Ex Vivo Chemotaxis Assay:
-
Isolate peripheral blood mononuclear cells (PBMCs).
-
Measure the migratory response of monocytes towards the CCR2 ligand, CCL2, using a transwell migration assay.[5]
-
Inhibition of migration in cells from treated animals compared to vehicle controls indicates target engagement.
-
-
Receptor Occupancy:
-
An alternative method involves a competitive binding assay.[6] Incubate isolated monocytes ex vivo with a fluorescently labeled CCL2 ligand.
-
The reduction in fluorescent signal, as measured by flow cytometry, in cells from treated animals correlates with the degree of receptor occupancy by the antagonist.[7]
-
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Profile in Mice
| Parameter | New CCR2 Antagonist | Comparator (INCB3344) |
|---|---|---|
| Pharmacokinetics (10 mg/kg, Oral) | ||
| Cmax (ng/mL) | Data | Data |
| Tmax (hr) | Data | Data |
| AUC (ng·hr/mL) | Data | Data |
| Pharmacodynamics | ||
| Chemotaxis Inhibition IC50 (nM) | Data | 10 nM[8] |
| Receptor Occupancy at Cmax (%) | Data | Data |
Part 2: In Vivo Efficacy in Disease Models
Validating the antagonist in relevant disease models is the ultimate test of its therapeutic potential. The choice of model should align with the intended clinical indication.
Experimental Protocol 3: Thioglycollate-Induced Peritonitis (Acute Inflammation Model)
Objective: To evaluate the antagonist's ability to block the recruitment of inflammatory monocytes in an acute setting. This is a standard and robust model for assessing CCR2 function.[9]
Methodology:
-
Animal Model: C57BL/6 mice. For antagonists specific to human CCR2, humanized CCR2 knock-in mice can be used.[9][10]
-
Treatment: Administer the vehicle, new antagonist, or comparator orally 1-2 hours before inducing inflammation.
-
Inflammation Induction: Inject sterile 3% thioglycollate broth into the peritoneal cavity.
-
Cell Recruitment Analysis: After a set period (e.g., 24-72 hours), perform a peritoneal lavage to collect infiltrating cells.
-
Quantification: Use flow cytometry to identify and quantify the number of inflammatory monocytes (defined, for example, as CD11b+ Ly6C-high cells).
-
Efficacy Endpoint: The primary endpoint is the reduction in the number of recruited inflammatory monocytes compared to the vehicle-treated group.
Experimental Protocol 4: Syngeneic Tumor Model (Oncology)
Objective: To assess the antagonist's ability to modulate the tumor microenvironment (TME) and inhibit tumor growth, often in combination with immunotherapy. CCR2 inhibition can deplete immunosuppressive tumor-associated macrophages (TAMs) and enhance anti-tumor immunity.[11][12]
Methodology:
-
Animal Model: Syngeneic mouse models (e.g., 4T1 breast cancer in BALB/c mice or MC38 colon cancer in C57BL/6 mice).
-
Tumor Inoculation: Implant tumor cells subcutaneously or orthotopically.
-
Treatment: Once tumors are established, begin daily dosing with the vehicle, new antagonist, comparator, or in combination with an immune checkpoint inhibitor like anti-PD-1.[12]
-
Tumor Growth: Measure tumor volume with calipers every 2-3 days.
-
TME Analysis: At the end of the study, excise tumors and analyze the immune cell infiltrate using multi-color flow cytometry or immunohistochemistry. Key populations to analyze include CD8+ T cells, regulatory T cells (Tregs), and macrophage subtypes (e.g., M1 vs. M2).
-
Efficacy Endpoints: Primary endpoints are tumor growth inhibition and improved survival. Secondary endpoints include an increased ratio of CD8+ T cells to Tregs and a shift in macrophage polarization.
Table 2: Comparative Efficacy in In Vivo Disease Models
| Model & Endpoint | New CCR2 Antagonist | Comparator (INCB3344) |
|---|---|---|
| Peritonitis Model | ||
| Monocyte Infiltration (% Inhibition) | Data | Data[8] |
| Breast Cancer Lung Metastasis Model | ||
| Reduction in Lung Metastases (%) | Data | Data[10] |
| Diabetic Nephropathy Model | ||
| Reduction in Macrophage Infiltration (%) | Data | Data[13] |
| Improvement in Albuminuria (%) | Data | Data |
Part 3: Visual Summaries of Pathways and Workflows
Visual diagrams are essential for conveying complex biological pathways and experimental processes.
References
- 1. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. In vivo MR evaluation of the effect of the CCR2 antagonist on macrophage migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel CCR2 antagonist inhibits atherogenesis in apoE deficient mice by achieving high receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hi-Affi™ Humanized CCR2 Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 12. Inhibition of the CCL2 receptor, CCR2, enhances tumor response to immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Potency and Selectivity of CCR2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target for a multitude of inflammatory diseases, autoimmune disorders, and cancer. The interaction of CCR2 with its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), orchestrates the migration and infiltration of monocytes and macrophages to sites of inflammation. Consequently, the development of potent and selective CCR2 inhibitors is a major focus of pharmaceutical research. This guide provides an objective comparison of several prominent CCR2 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.
Quantitative Comparison of CCR2 Inhibitor Potency
The following table summarizes the in vitro potency of various CCR2 inhibitors, primarily expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values are critical indicators of a compound's ability to bind to and inhibit the function of the CCR2 receptor. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference(s) |
| MK-0812 | CCR2 | Radioligand Binding | Human | 4.5 | [1] | |
| CCR2 | Chemotaxis | Human | 3.2 | [1] | ||
| CCR2 | Whole Blood Assay | Rhesus | 8 | [1] | ||
| CCR2 | Chemotaxis | Mouse | 5 | [2] | ||
| JNJ-41443532 | CCR2 | Radioligand Binding | Human | 37 | [3] | |
| CCR2 | Chemotaxis | Human | 30 | [3] | ||
| CCR2 | Radioligand Binding | Mouse | 9600 | [3] | ||
| CCX140-B | CCR2 | Ca2+ Mobilization | Human | 3 | [4] | |
| CCR2 | Radioligand Binding | Human | 17 | [4] | ||
| CCR2 | Chemotaxis (buffer) | Human | 8 | [4] | ||
| CCR2 | Chemotaxis (serum) | Human | 200 | [4] | ||
| Cenicriviroc (B192934) | CCR2 | Not Specified | Human | Nanomolar Potency | [5] | |
| CCR5 | Not Specified | Human | Nanomolar Potency | [5] | ||
| INCB3284 | CCR2 | Radioligand Binding | Human | 3.7 | [6] | |
| BMS CCR2 22 | CCR2 | Radioligand Binding | Not Specified | 5.1 | [7] | |
| CCR2 | Calcium Flux | Not Specified | 18 | [7] | ||
| CCR2 | Chemotaxis | Not Specified | 1 | [7] | ||
| PF-4136309 | CCR2 | Not Specified | Human | 5.2 | [6] | |
| CCR2 | Not Specified | Mouse | 17 | [6] | ||
| CCR2 | Not Specified | Rat | 13 | [6] | ||
| RS 504393 | CCR2 | Not Specified | Human | 89 | [6] | |
| CCR1 | Not Specified | Human | >100,000 | [6] |
Selectivity Profiles of CCR2 Inhibitors
The selectivity of an inhibitor for its target receptor over other related receptors is crucial for minimizing off-target effects. While comprehensive head-to-head selectivity data is not always available, the following provides insights into the selectivity of some key CCR2 inhibitors.
-
MK-0812 : Described as a potent and selective CCR2 antagonist[1]. Some studies suggest it also has high affinity for CCR5, making it a dual CCR2/CCR5 antagonist[5].
-
JNJ-41443532 : Stated to be highly selective for CCR2 over other chemokine receptors and G-protein coupled receptors (GPCRs)[3]. It exhibits weak to no activity at the hERG potassium channel, a common off-target liability[3].
-
CCX140-B : Reported to be a selective CCR2 antagonist[8].
-
Cenicriviroc : Explicitly characterized as a dual antagonist of CCR2 and CCR5, with nanomolar potency against both receptors[5].
-
RS 504393 : Demonstrates high selectivity for CCR2, with an IC50 of 89 nM, compared to over 100 µM for the closely related CCR1 receptor[6].
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CCR2 signaling pathway and a general workflow for comparing CCR2 inhibitors.
Detailed Experimental Protocols
CCR2 Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from a cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells) or from primary cells endogenously expressing CCR2 (e.g., human monocytes).
-
Radioligand: [¹²⁵I]-CCL2.
-
Test CCR2 inhibitor.
-
Assay Buffer: e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1.
-
Wash Buffer: e.g., 50 mM Tris-HCl, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., GF/C filters pre-treated with polyethylenimine).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: A high concentration of unlabeled CCL2, radioligand, and cell membranes.
-
Competitive Binding: Test inhibitor at various concentrations, radioligand, and cell membranes.
-
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the inhibitor.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Chemotaxis Assay
This functional assay measures the ability of a CCR2 inhibitor to block the migration of cells towards a chemoattractant gradient of CCL2.
-
Materials:
-
CCR2-expressing cells (e.g., THP-1 monocytic cell line or primary human monocytes).
-
Chemoattractant: Recombinant human CCL2.
-
Test CCR2 inhibitor.
-
Assay Medium: e.g., RPMI 1640 with 0.5% BSA.
-
Transwell inserts with a suitable pore size for monocyte migration (e.g., 5 µm).
-
24-well plates.
-
A method for quantifying migrated cells (e.g., a fluorescent dye like Calcein-AM and a fluorescence plate reader, or cell staining and microscopy).
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor and create serial dilutions in the assay medium.
-
Starve the CCR2-expressing cells in serum-free medium for 2-4 hours prior to the assay.
-
Resuspend the cells in assay medium and pre-incubate them with the various concentrations of the inhibitor (or vehicle control) for 30 minutes at 37°C.
-
Add assay medium containing CCL2 to the lower wells of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).
-
After incubation, remove the non-migrated cells from the top surface of the insert membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane. This can be done by lysing the cells and using a fluorescent dye or by fixing, staining, and counting the cells under a microscope.
-
-
Data Analysis:
-
Plot the number of migrated cells (or fluorescence intensity) against the log concentration of the inhibitor.
-
Determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell migration towards CCL2.
-
Calcium Mobilization Assay
This assay assesses the ability of a CCR2 inhibitor to block the intracellular calcium flux that occurs upon CCL2 binding to the Gq-protein coupled CCR2 receptor.
-
Materials:
-
A cell line stably expressing human CCR2 (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Recombinant human CCL2.
-
Test CCR2 inhibitor.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.
-
A fluorescence plate reader capable of kinetic reads (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Plate the CCR2-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Pre-incubate the cells with the inhibitor or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Add a solution of CCL2 to the wells to stimulate the cells while continuously monitoring the fluorescence.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of the inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the CCL2-induced calcium response by 50%.
-
Conclusion
The selection of a CCR2 inhibitor for research or drug development depends on the specific application. For studies requiring high potency, inhibitors like MK-0812 and CCX140-B demonstrate low nanomolar IC50 values. For applications where selectivity is paramount to avoid confounding off-target effects, inhibitors like JNJ-41443532 and RS 504393, which have demonstrated high selectivity for CCR2, are valuable tools. For investigating the roles of both CCR2 and CCR5, a dual antagonist such as cenicriviroc would be the inhibitor of choice. This guide provides a foundational comparison to assist researchers in making informed decisions for their experimental needs. Further head-to-head comparative studies under standardized conditions will be invaluable for a more definitive ranking of the therapeutic potential of these promising CCR2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR2 antagonist CCX140-B provides renal and glycemic benefits in diabetic transgenic human CCR2 knockin mice - PubMed [pubmed.ncbi.nlm.nih.gov]
CCR2 vs. CCR5 Antagonists: A Comparative Guide to Inhibiting Monocyte Recruitment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic strategies targeting inflammatory diseases, the inhibition of monocyte recruitment to sites of inflammation is a key area of investigation. Two chemokine receptors, C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5), have emerged as prominent targets due to their critical roles in mediating the migration of these immune cells. This guide provides a comprehensive comparison of the efficacy of CCR2 and CCR5 antagonists in inhibiting monocyte recruitment, supported by experimental data, detailed methodologies, and an overview of their clinical development.
The Verdict: CCR2 Antagonism Demonstrates Superior Efficacy in Monocyte Recruitment
Experimental evidence strongly indicates that the CCL2/CCR2 signaling axis is the primary driver of inflammatory monocyte recruitment from the bone marrow to inflamed tissues. While the CCL5/CCR5 axis also contributes to leukocyte trafficking, its role in monocyte-specific recruitment appears to be secondary to that of CCR2 in many pathological contexts.
A pivotal study in a mouse model of osteoarthritis demonstrated that genetic knockout of Ccl2 or Ccr2 provided protection against the disease, with a marked reduction in monocyte/macrophage accumulation in the joints. In contrast, mice lacking Ccl5 or Ccr5 developed osteoarthritis to the same extent as wild-type mice, with no significant difference in joint macrophage numbers. This suggests that the CCL2/CCR2 pathway, and not the CCL5/CCR5 pathway, is essential for monocyte recruitment and subsequent inflammation-driven tissue damage in this model.
Further supporting the dominant role of CCR2, a study utilizing the dual CCR2/CCR5 antagonist, cenicriviroc (B192934), in a model of acute liver injury, found that the compound's therapeutic effects were primarily attributable to the inhibition of monocyte recruitment. This highlights that even when both receptors are targeted, the blockade of CCR2-mediated signaling is the key mechanism for reducing the influx of inflammatory monocytes.
Quantitative Data: Head-to-Head Comparison of Antagonist Potency
The following tables summarize the in vitro efficacy of various antagonists for CCR2 and CCR5, as well as data from a direct comparison of a dual antagonist on monocyte migration.
Table 1: In Vitro Potency (IC50) of Selective and Dual Antagonists
| Antagonist | Target Receptor(s) | IC50 (nM) | Assay Type |
| CCR2 Antagonists | |||
| INCB3344 | CCR2 | 3.1 | Radioligand Binding |
| PF-04136309 | CCR2 | 5.2 | Radioligand Binding |
| CCX872-B | CCR2 | 2 | Chemotaxis Assay |
| MLN1202 (humanized mAb) | CCR2 | 0.09 µg/mL | Ligand Binding |
| CCR5 Antagonists | |||
| Maraviroc (B1676071) | CCR5 | 7.3 | Radioligand Binding |
| Vicriviroc | CCR5 | 1.3 | Radioligand Binding |
| Aplaviroc | CCR5 | 1.0 | Radioligand Binding |
| Dual CCR2/CCR5 Antagonists | |||
| Cenicriviroc | CCR2 / CCR5 | 4.5 / 1.4 | Radioligand Binding |
| TAK-779 | CCR2 / CCR5 | 25 / 1.4 | Radioligand Binding |
Table 2: Cenicriviroc (Dual Antagonist) Inhibition of Monocyte Chemotaxis
| Chemoattractant | Receptor | Cenicriviroc Concentration | % Inhibition of Monocyte Migration |
| CCL2 | CCR2 | 1 µM | ~75% |
| CCL5 | CCR5 | 1 µM | No significant inhibition |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the experimental approaches used to evaluate these antagonists, the following diagrams illustrate the key signaling pathways and a typical in vitro chemotaxis assay workflow.
Caption: CCR2 Signaling Pathway in Monocyte Chemotaxis.
Caption: CCR5 Signaling Pathway in Leukocyte Migration.
Caption: In Vitro Monocyte Chemotaxis Assay Workflow.
Experimental Protocols
In Vitro Monocyte Chemotaxis Assay
Objective: To quantify the dose-dependent inhibition of monocyte migration towards a specific chemokine by a CCR2 or CCR5 antagonist.
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs).
-
Chemoattractants: Recombinant human CCL2 (for CCR2) or CCL5 (for CCR5).
-
Antagonists: CCR2 antagonist (e.g., PF-04136309) or CCR5 antagonist (e.g., Maraviroc).
-
Assay Medium: RPMI 1640 supplemented with 0.5% bovine serum albumin (BSA).
-
Labeling Dye: Calcein-AM or another suitable fluorescent viability dye.
-
Assay Plate: 24-well or 96-well Transwell plate with 5 µm pore size inserts.
-
Detection Instrument: Fluorescence plate reader.
Procedure:
-
Cell Preparation: Culture THP-1 cells or isolate monocytes from PBMCs. Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Cell Labeling: Incubate the cells with Calcein-AM (e.g., 2.5 µM) in assay medium at 37°C for 30 minutes. Wash the cells to remove excess dye and resuspend in fresh assay medium.
-
Antagonist Pre-incubation: In a separate plate, incubate the labeled monocytes with various concentrations of the antagonist (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add assay medium containing the chemoattractant (e.g., 10 ng/mL CCL2 or 50 ng/mL CCL5) to the lower wells of the Transwell plate. Include a negative control with assay medium only.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the top of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes to 3 hours.
-
Quantification:
-
Carefully remove the inserts.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
Calculate the percentage of migration relative to the positive control (chemoattractant without antagonist) and determine the IC50 of the antagonist.
-
In Vivo Monocyte Recruitment Model (Thioglycollate-Induced Peritonitis)
Objective: To assess the in vivo efficacy of a CCR2 or CCR5 antagonist in inhibiting monocyte recruitment to an inflammatory site.
Materials:
-
Animals: C57BL/6 mice.
-
Inflammatory Stimulus: 4% thioglycollate broth.
-
Antagonists: CCR2 antagonist or CCR5 antagonist formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection).
-
Flow Cytometry Reagents: Fluorescently labeled antibodies against murine CD45, CD11b, and Ly6C.
-
FACS Buffer: Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS) and 0.05% sodium azide.
Procedure:
-
Antagonist Administration: Administer the CCR2 or CCR5 antagonist (or vehicle control) to the mice at a predetermined dose and schedule.
-
Induction of Peritonitis: Inject 1 mL of 4% sterile thioglycollate broth intraperitoneally into each mouse.
-
Cell Harvest: At a specified time point after thioglycollate injection (e.g., 24 or 72 hours), euthanize the mice and perform a peritoneal lavage with cold PBS to collect the infiltrating cells.
-
Cell Staining for Flow Cytometry:
-
Centrifuge the peritoneal lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain the cells with fluorescently labeled antibodies against CD45, CD11b, and Ly6C.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the leukocyte population (CD45+).
-
Identify the inflammatory monocyte population (CD11b+, Ly6Chigh).
-
Quantify the number and percentage of inflammatory monocytes in the peritoneal cavity of antagonist-treated versus vehicle-treated mice.
-
Clinical Trials Overview
Both CCR2 and CCR5 antagonists have been investigated in numerous clinical trials for a variety of inflammatory and infectious diseases.
CCR2 Antagonists:
-
PF-04136309: Has been studied in diabetic nephropathy and pancreatic cancer.[1]
-
MLN1202: A monoclonal antibody against CCR2, has been investigated in multiple sclerosis and atherosclerosis.[2][3]
-
CCX140-B: Has shown some positive effects on glycemic parameters in diabetic nephropathy.
-
Cenicriviroc (dual antagonist): Has undergone extensive clinical trials for non-alcoholic steatohepatitis (NASH) with liver fibrosis, showing some anti-fibrotic effects.[4][5]
Overall, while preclinical data for CCR2 antagonists in inflammatory diseases have been promising, clinical trial results in humans have been mixed, with some studies failing to meet their primary endpoints.[6]
CCR5 Antagonists:
-
Maraviroc: Approved for the treatment of HIV infection, it has also been investigated in various inflammatory conditions, including rheumatoid arthritis and graft-versus-host disease, with limited success in non-HIV indications.[7][8][9]
-
Vicriviroc and Aplaviroc: Development of these CCR5 antagonists was discontinued (B1498344) due to lack of efficacy or safety concerns in HIV trials.[10]
The clinical development of CCR5 antagonists for inflammatory diseases has been largely disappointing, suggesting that targeting CCR5 alone may not be sufficient to significantly impact these complex conditions.[7]
Conclusion
References
- 1. Phase 1b/2 Study of PF-04136309 in Combination with Gemcitabine and Nab-paclitaxel in Patients with Previously Untreated Metastatic Pancreatic Ductal Adenocarcinoma | Dana-Farber Cancer Institute [dana-farber.org]
- 2. biospace.com [biospace.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A randomized, placebo-controlled trial of cenicriviroc for treatment of nonalcoholic steatohepatitis with fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigational C-C chemokine receptor 2 antagonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CCR5 antagonists: the answer to inflammatory disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential anti-inflammatory effects of maraviroc in HIV-positive patients: a pilot study of inflammation, endothelial dysfunction, and coagulation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The Expanding Therapeutic Perspective of CCR5 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of CCR2 Antagonists In Vivo: A Comparative Guide
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1), form a critical signaling axis that governs the migration of monocytes and macrophages from the bone marrow to sites of inflammation. This pathway is implicated in a wide range of inflammatory and fibrotic diseases, as well as cancer, making CCR2 an attractive therapeutic target. For researchers developing novel CCR2 antagonists, confirming that the drug engages its target in a complex in vivo environment is a crucial step in establishing a clear relationship between pharmacokinetics (PK), pharmacodynamics (PD), and efficacy.
This guide provides a comparative overview of key methods to confirm and quantify the in vivo target engagement of CCR2 antagonists, complete with experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting the most appropriate assays for their drug development programs.
Receptor Occupancy (RO) Assays
Receptor occupancy assays directly measure the percentage of CCR2 receptors that are bound by an antagonist at a given time and drug concentration.[1] This provides the most direct evidence of target engagement and is invaluable for determining the dose and exposure required to achieve a therapeutically relevant level of receptor blockade.[2] RO can be measured in vivo using radiolabeled tracers or, more commonly, ex vivo on cells isolated from treated animals.
Data Presentation: Receptor Occupancy of CCR2 Antagonists
| Method | Antagonist | Animal Model | Dose | Peak Receptor Occupancy (%) | Reference |
| Ex Vivo Flow Cytometry | JNJ-41443532 | Human | 250 mg, twice daily | >90% (inferred from PD) | [3] |
| Ex Vivo Radioligand Binding | Compound 15a | ApoE-/- Mice | 30 mg/kg, daily | >90% (sustained) | [2] |
| Ex Vivo Shape Change Assay | Compound 22 (MK-0812) | Rhesus Monkey | 2 mg/kg, oral | >90% | [4] |
Experimental Protocol: Ex Vivo Receptor Occupancy by Flow Cytometry
This protocol details the measurement of free (unoccupied) CCR2 receptors on circulating monocytes from treated animals.
-
Blood Collection : At various time points after antagonist administration, collect whole blood from animals (e.g., via cardiac puncture in mice) into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Monocyte Staining (Free Receptor) : To measure unoccupied receptors, add a fluorescently-labeled anti-CCR2 antibody that competes with the antagonist for the same binding site.
-
Aliquot 100 µL of whole blood into a flow cytometry tube.
-
Add a pre-titered amount of a fluorescently-labeled anti-CCR2 antibody (e.g., PE-conjugated anti-mouse CCR2).
-
Incubate for 30 minutes on ice, protected from light.
-
-
Total Receptor Staining (Control Group) : To determine the total number of receptors, use blood from vehicle-treated animals and stain with the same antibody.
-
Red Blood Cell Lysis : Following incubation, add 2 mL of 1X RBC Lysis Buffer, vortex gently, and incubate for 10 minutes at room temperature.
-
Centrifugation and Washing : Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 2 mL of FACS buffer (PBS + 1% BSA). Repeat the wash step.
-
Cell Identification : Resuspend the cell pellet in 300 µL of FACS buffer and add antibodies to identify monocyte populations (e.g., anti-CD11b, anti-Ly6C for mice).
-
Data Acquisition : Acquire events on a flow cytometer. Gate on the monocyte population and measure the median fluorescence intensity (MFI) of the CCR2 signal.
-
Calculation : Calculate percent receptor occupancy using the formula: % RO = (1 - (MFI_Treated / MFI_Vehicle)) * 100
Visualization: Ex Vivo Receptor Occupancy Workflow
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. A novel CCR2 antagonist inhibits atherogenesis in apoE deficient mice by achieving high receptor occupancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the Right Negative Control: A Guide to Isotype Controls for CCR2 Flow Cytometry
For researchers, scientists, and drug development professionals utilizing flow cytometry to study the C-C chemokine receptor type 2 (CCR2), selecting the appropriate negative control is paramount for generating accurate and reproducible data. This guide provides an objective comparison of commercially available CCR2 antibodies and their corresponding isotype controls, supported by experimental data and detailed protocols.
The use of an isotype control is a critical step in flow cytometry to differentiate specific antibody staining from non-specific background signals.[1][2] Non-specific binding can arise from the interaction of the antibody's Fc region with Fc receptors on the cell surface or other off-target protein interactions.[1] An appropriate isotype control is an antibody that matches the primary antibody's host species, immunoglobulin (Ig) class and subclass (e.g., Mouse IgG2b), and light chain type (kappa or lambda).[3] It should also be conjugated to the same fluorochrome and used at the same concentration as the primary antibody.[3] Ideally, the isotype control should be purchased from the same manufacturer as the primary antibody to ensure a similar fluorophore-to-protein (F/P) ratio.
Comparison of Commercially Available CCR2 Antibodies and Isotype Controls
To facilitate the selection process, the following tables summarize key specifications of CCR2 antibodies and their recommended isotype controls from various vendors.
Table 1: Human CCR2 Antibodies and Recommended Isotype Controls for Flow Cytometry
| Vendor | Primary Antibody (Clone) | Host Species | Isotype | Conjugates Available | Recommended Isotype Control (Clone) |
| Miltenyi Biotec | REAfinity™ (REA264) | Human (Recombinant) | Human IgG1 | APC, PE, Biotin, etc. | REA Control (S), human IgG1 |
| BD Biosciences | LS132.1D9 | Mouse | Mouse IgG2a, κ | PE, BV510, etc. | PE Mouse IgG2a, κ Isotype Control (G155-178) |
| R&D Systems | 48607 | Mouse | Mouse IgG2b | Unconjugated, PE, PerCP, Biotin | Mouse IgG2b Isotype Control (133303) |
| BioLegend | K036C2 | Mouse | Mouse IgG2a, κ | PE, APC, etc. | PE Mouse IgG2a, κ Isotype Control (MOPC-173) |
| Thermo Fisher | Polyclonal | Rabbit | Rabbit IgG | Unconjugated | Rabbit IgG Polyclonal Isotype Control |
Table 2: Mouse CCR2 Antibodies and Recommended Isotype Controls for Flow Cytometry
| Vendor | Primary Antibody (Clone) | Host Species | Isotype | Conjugates Available | Recommended Isotype Control (Clone) |
| Miltenyi Biotec | REAfinity™ (REA538) | Human (Recombinant) | Human IgG1 | APC, PE, etc. | REA Control antibodies |
| BD Biosciences | 475301 | Rat | Rat IgG2b, κ | BV421, BV786, etc. | BV421 Rat IgG2b, κ Isotype Control (R35-38) |
| R&D Systems | 475301 | Rat | Rat IgG2b | APC, PE | Rat IgG2b Isotype Control (54447) |
| Bio X Cell | C2Mab-6 | Rat | Rat IgG1 | InVivoMAb | InVivoMAb rat IgG1 isotype control, anti-horseradish peroxidase |
| Thermo Fisher | Polyclonal | Rabbit | Rabbit IgG | Unconjugated | Rabbit IgG Polyclonal Isotype Control |
Experimental Workflow for Isotype Control Selection and Validation
The following diagram illustrates a logical workflow for selecting and validating the appropriate isotype control for your CCR2 flow cytometry experiments.
Experimental Protocols
Below are detailed methodologies for performing flow cytometry staining for CCR2 using an isotype control.
Cell Preparation
-
Prepare a single-cell suspension from whole blood, peripheral blood mononuclear cells (PBMCs), or tissue.
-
Wash the cells with a suitable buffer, such as phosphate-buffered saline (PBS) containing 2% fetal bovine serum (FBS).
-
Resuspend the cells to a concentration of 1 x 10^7 cells/mL in the staining buffer.
Fc Receptor Blocking (Optional but Recommended)
-
To prevent non-specific binding of antibodies to Fc receptors, incubate the cells with an Fc blocking reagent (e.g., from Miltenyi Biotec or BD Biosciences) for 10-15 minutes at 4°C.
Staining Procedure
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into separate flow cytometry tubes.
-
Tube 1 (Unstained Control): Add 100 µL of staining buffer.
-
Tube 2 (Isotype Control): Add the predetermined optimal concentration of the fluorochrome-conjugated isotype control antibody.
-
Tube 3 (CCR2 Antibody): Add the predetermined optimal concentration of the fluorochrome-conjugated CCR2 antibody.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer by centrifugation at 300-400 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in 300-500 µL of staining buffer.
-
Acquire the samples on a flow cytometer.
Data Analysis
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Use the unstained sample to set the negative gate.
-
Compare the fluorescence intensity of the isotype control-stained cells to the unstained cells. The isotype control should show minimal to no shift in fluorescence.
-
The specific staining for CCR2 is the fluorescence signal from the CCR2 antibody that is above the background fluorescence set by the isotype control.
Alternative Negative Controls
While isotype controls are widely used, it is important to be aware of their limitations, particularly for intracellular staining.[4] In some cases, alternative negative controls may be more appropriate:
-
Fluorescence Minus One (FMO) Controls: These are essential for multicolor flow cytometry experiments to correctly set gates by accounting for the spillover from other fluorochromes in the panel.
-
Isoclonic Controls: This involves staining cells with the fluorochrome-conjugated primary antibody in the presence of an excess of the same, but unlabeled, antibody. This helps to determine non-specific binding of the fluorochrome itself.[4]
References
A Researcher's Guide to Positive and Negative Controls for CCR2-Dependent Cell Migration Assays
For researchers, scientists, and drug development professionals investigating the intricate role of the C-C chemokine receptor 2 (CCR2) in cell migration, the use of appropriate positive and negative controls is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of commonly used controls, complete with experimental data, detailed protocols, and visual workflows to aid in the design and interpretation of CCR2-dependent cell migration assays.
The CCR2 signaling pathway, primarily activated by its ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), is a critical mediator of monocyte and macrophage recruitment to sites of inflammation and is implicated in various pathological processes, including cancer metastasis.[1][2][3] In vitro cell migration assays, such as the Boyden chamber or transwell assay, are indispensable tools for studying this pathway and evaluating the efficacy of potential therapeutic inhibitors.
The CCR2 Signaling Pathway in Cell Migration
The binding of CCL2 to CCR2, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. This activation leads to the dissociation of the G-protein subunits, which in turn trigger downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[3][4] These signaling cascades culminate in the reorganization of the actin cytoskeleton, leading to cell polarization and directional migration towards the chemokine gradient.
References
Navigating the Maze: A Guide to Reproducibility and Statistical Analysis of Chemotaxis Data
For researchers, scientists, and drug development professionals, understanding and accurately measuring chemotaxis is critical for advancements in immunology, cancer biology, and developmental biology. This guide provides a comprehensive comparison of common chemotaxis assays, details on robust statistical analysis, and standardized experimental protocols to enhance data reproducibility and reliability.
The directed migration of cells in response to a chemical gradient, known as chemotaxis, is a fundamental process in health and disease. However, the inherent variability in biological systems and experimental setups can lead to challenges in obtaining reproducible and statistically significant results. This guide aims to equip researchers with the knowledge to select appropriate assays, implement rigorous statistical analysis, and adhere to detailed protocols, thereby improving the quality and impact of their chemotaxis research.
Comparing the Tools of the Trade: A Guide to Chemotaxis Assays
Choosing the right assay is the first step toward reliable chemotaxis data. The three most common types of assays—the Boyden chamber, the Dunn chamber, and microfluidic-based assays—each offer distinct advantages and disadvantages in terms of endpoint data, gradient stability, and suitability for live-cell imaging.
| Assay Type | Principle | Advantages | Disadvantages | Throughput | Live-Cell Imaging |
| Boyden Chamber | Cells migrate through a porous membrane separating two compartments, one of which contains a chemoattractant.[1][2][3] | High throughput, relatively inexpensive, well-established.[4] | Endpoint assay, provides limited information on cell morphology and migration dynamics, gradient is not well-defined or stable.[5] | High (24, 96, or 384-well plates available).[4] | Not suitable. |
| Dunn Chamber | Cells migrate on a coverslip across a narrow bridge separating two concentric wells, one with a chemoattractant, creating a stable gradient.[4] | Stable and well-defined linear chemical gradient, suitable for direct observation and time-lapse microscopy of individual cell behavior.[6][7] | Lower throughput, requires specialized equipment.[6] | Low. | Excellent.[6][7] |
| Microfluidic-Based | Utilizes microchannels to generate highly stable and precisely controlled chemical gradients over long periods.[8][9] | Precise gradient control, high temporal and spatial resolution, suitable for long-term live-cell imaging, requires small volumes of reagents and cells.[8][9] | Can be technically challenging to set up, may require specialized equipment like syringe pumps.[10] | Moderate to High. | Excellent.[11] |
The Numbers Game: Statistical Analysis of Chemotaxis Data
| Parameter | Description | Calculation | Interpretation |
| Forward Migration Index (FMI) | Measures the efficiency of cell migration along the chemoattractant gradient. It is calculated for movement parallel (FMI∥) and perpendicular (FMI⊥) to the gradient.[12] | FMI∥ = (Σ yi) / Σ di,accum FMI⊥ = (Σ xi) / Σ di,accum | A high positive FMI∥ indicates strong chemotaxis. FMI⊥ should be close to zero for directed migration.[12] |
| Directness (D) | Quantifies the straightness of the cell path from the starting to the ending point. | D = deuclid / daccum | A value close to 1 indicates a straight path, while a value close to 0 suggests a tortuous path.[12] |
| Center of Mass (Mend) | Represents the average final position of all tracked cells. | Mend = (Σ xi,end / n, Σ yi,end / n) | A shift in the center of mass towards the chemoattractant source indicates a population-level chemotactic response.[12] |
| Velocity/Speed | The rate of cell movement. | v = daccum / t | Increased speed can be a component of the chemotactic response but does not on its own indicate directionality. |
For statistical validation, the Rayleigh test is commonly used to determine if the distribution of cell endpoints is uniform (random migration) or clustered in a specific direction (chemotaxis). A p-value less than 0.05 typically indicates a significant chemotactic effect.[12] For comparing responses between different experimental groups, an Analysis of Variance (ANOVA) can be employed to identify significant differences.
Automating the Analysis: A Comparison of Software Solutions
Manual tracking and analysis of chemotaxis data can be laborious and prone to bias. Several software tools are available to automate this process, offering a range of features for cell tracking, data analysis, and visualization.
| Software | Key Features | Platform | Cost |
| ImageJ with Chemotaxis and Migration Tool | Open-source, highly customizable with plugins, provides various graphs and statistical tests.[12][13] | Java-based, platform-independent. | Free. |
| Incucyte® Chemotaxis Analysis Software | Automated image acquisition and analysis, whole-well visualization, real-time data plotting.[14] | Integrated with Incucyte® live-cell analysis systems. | Commercial. |
| MetaVi Labs FastTrack AI | AI-backed, fully automated online platform for cell tracking and analysis, supports various image types.[15] | Web-based. | Commercial (per-movie cost).[15] |
| TrackMate | An ImageJ plugin for tracking, offering a user-friendly interface and various tracking algorithms.[15] | ImageJ plugin. | Free. |
Standardizing the Approach: Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Adhering to detailed and consistent experimental protocols can significantly reduce variability between experiments and laboratories.
Boyden Chamber Assay Protocol
This protocol provides a general framework for a transwell migration assay.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
One day before the assay, replace the culture medium.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 106 cells/mL.[5]
-
-
Assay Setup:
-
Pre-warm the Boyden chamber plate and media to 37°C.
-
Add the chemoattractant solution to the lower wells of the chamber.
-
Add serum-free medium to the control wells.
-
Carefully place the transwell inserts into the wells, avoiding air bubbles.
-
Add 100 µL of the cell suspension to the top of each insert.[16]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (typically 4-24 hours, depending on the cell type).
-
-
Quantification:
-
After incubation, remove the inserts.
-
Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol.
-
Stain the cells with a suitable stain (e.g., Crystal Violet or DAPI).
-
Image the stained cells under a microscope and count the number of migrated cells in several representative fields.[3][5]
-
Dunn Chamber Assay Protocol
This protocol outlines the key steps for observing chemotaxis in real-time.
-
Chamber Preparation:
-
Clean and sterilize the Dunn chamber and coverslips according to the manufacturer's instructions.
-
Coat the coverslips with an appropriate extracellular matrix protein (e.g., fibronectin or collagen) to promote cell adhesion.
-
-
Cell Seeding:
-
Plate a sparse population of cells onto the coated coverslips and allow them to adhere.
-
-
Chamber Assembly:
-
Assemble the Dunn chamber with the cell-seeded coverslip facing the bridge.
-
Fill the outer well with the chemoattractant solution and the inner well with control medium.
-
-
Live-Cell Imaging:
-
Data Analysis:
-
Use cell tracking software to analyze the acquired images and quantify cell migration parameters.
-
Microfluidic Chemotaxis Assay Protocol
This protocol provides a general workflow for using a microfluidic device for chemotaxis studies.
-
Device Preparation:
-
Prime the microfluidic device with sterile PBS and then with the appropriate cell culture medium.
-
-
Cell Loading:
-
Introduce the cell suspension into the cell loading port of the device.
-
-
Gradient Generation:
-
Connect two syringe pumps to the inlet ports of the device. One syringe should contain the chemoattractant solution and the other the control medium.
-
Set the flow rates of the pumps to generate a stable chemical gradient across the observation channel.[8]
-
-
Live-Cell Imaging:
-
Place the microfluidic device on a microscope stage and acquire time-lapse images of the migrating cells within the gradient.[11]
-
-
Data Analysis:
-
Analyze the image sequences using appropriate software to track cell trajectories and calculate chemotactic parameters.
-
Visualizing the Mechanisms: Pathways and Workflows
Understanding the underlying biological processes and experimental procedures is crucial for interpreting chemotaxis data. The following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical flow of data analysis.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 3. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Using the Dunn Chemotaxis Chamber to Analyze Primary Cell Migration in Real Time | Springer Nature Experiments [experiments.springernature.com]
- 8. Microfluidic chemotaxis assay - Microfluidics Innovation Center [microfluidics-innovation-center.com]
- 9. Microfluidic Chemotaxis Assay - Elveflow [elveflow.com]
- 10. users.path.ox.ac.uk [users.path.ox.ac.uk]
- 11. ibidi.com [ibidi.com]
- 12. ibidi.com [ibidi.com]
- 13. Cells - 5 Methods to Analyze Chemotaxis | Animalab [animalab.eu]
- 14. Incucyte Chemotaxis Analysis Software | Sartorius [sartorius.com]
- 15. Software for Cell Segmentation, Chemotaxis, and Cell Migration – MetaVi Labs Blog Home [metavilabs.com]
- 16. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
Assessing the cross-reactivity of a CCR2 antagonist with other chemokine receptors.
For researchers, scientists, and drug development professionals, understanding the selectivity of a C-C chemokine receptor 2 (CCR2) antagonist is paramount. Off-target effects can lead to unforeseen physiological consequences and confound experimental results. This guide provides an objective comparison of the cross-reactivity profiles of selected CCR2 antagonists with other chemokine receptors, supported by experimental data and detailed methodologies.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide range of inflammatory and autoimmune diseases, making CCR2 an attractive therapeutic target. However, the high degree of homology among chemokine receptors presents a significant challenge in the development of selective antagonists.
Quantitative Selectivity Profiles of CCR2 Antagonists
To ensure the specificity of experimental findings and the therapeutic potential of a CCR2 antagonist, it is crucial to assess its binding affinity and functional activity against a panel of other chemokine receptors. Below are tables summarizing the cross-reactivity data for several CCR2 antagonists.
INCB3284 and PF-4136309 (INCB8761): High Selectivity Across a Broad Panel
INCB3284 and PF-4136309 are potent and selective CCR2 antagonists. As part of their preclinical characterization, they were evaluated for off-target activity against a wide array of G protein-coupled receptors (GPCRs), including several other chemokine receptors.
| Receptor | INCB3284 % Inhibition at 1 µM | PF-4136309 (INCB8761) % Inhibition at 1 µM |
| CCR1 | No significant activity[1] | No significant inhibitory activity[2] |
| CCR3 | No significant activity[1] | No significant inhibitory activity[2] |
| CCR5 | No significant activity[1] | No significant inhibitory activity[2] |
| CXCR3 | No significant activity[1] | No significant inhibitory activity[2] |
| CXCR5 | No significant activity[1] | No significant inhibitory activity[2] |
Data presented as percentage of inhibition at a 1 µM concentration of the antagonist. "No significant activity/inhibition" indicates that the compounds did not meaningfully interact with these receptors at the tested concentration.
CCR2 Antagonist 4 (Teijin compound 1): A Direct Comparison with CCR5
A direct comparison of CCR2 antagonist 4 with the dual CCR2/CCR5 antagonist TAK-779 highlights its selectivity for CCR2 over the closely related CCR5 receptor.[3]
| Antagonist | Target Receptor | Assay Type | IC50 (nM) | Selectivity Ratio (CCR5 IC50 / CCR2 IC50) |
| CCR2 Antagonist 4 | CCR2b | Radioligand Binding | 180 | > 55.6 |
| CCR5 | Radioligand Binding | > 10,000 | ||
| TAK-779 (Comparator) | CCR2 | Radioligand Binding | 25 | 0.056 |
| CCR5 | Radioligand Binding | 1.4 |
IC50 values represent the concentration of the antagonist required to inhibit 50% of radioligand binding. A higher selectivity ratio indicates greater selectivity for CCR2.
Experimental Protocols
The assessment of antagonist cross-reactivity relies on a suite of well-established in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radioactively labeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki or IC50).
Principle: Cell membranes expressing the chemokine receptor of interest are incubated with a fixed concentration of a radiolabeled chemokine ligand and varying concentrations of the unlabeled antagonist. The amount of radioactivity bound to the membranes is then measured, and the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined.
Protocol Outline:
-
Membrane Preparation: Cells overexpressing the target chemokine receptor are harvested and homogenized to isolate cell membranes. Protein concentration is determined using a standard protein assay.
-
Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radiolabeled chemokine (e.g., ¹²⁵I-CCL2 for CCR2) and a serial dilution of the CCR2 antagonist.
-
Incubation: The plate is incubated at room temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the intracellular calcium influx triggered by chemokine receptor activation.
Principle: Many chemokine receptors, including CCR2, signal through Gq proteins, leading to the release of calcium from intracellular stores. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a chemokine agonist, the intracellular calcium concentration increases, resulting in a change in fluorescence. An antagonist will inhibit this change in fluorescence.
Protocol Outline:
-
Cell Preparation: Cells expressing the chemokine receptor are seeded into a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the CCR2 antagonist.
-
Agonist Stimulation: A chemokine agonist (e.g., CCL2 for CCR2) is added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The dose-response curve of the antagonist's inhibitory effect is plotted to determine its IC50 value.
Chemotaxis Assay
This assay assesses the functional ability of an antagonist to block the directed migration of cells towards a chemoattractant.
Principle: A multi-well plate with a porous membrane insert (e.g., a Transwell® plate) is used. Cells expressing the chemokine receptor are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The ability of the cells to migrate through the pores in the membrane towards the chemoattractant is measured. An antagonist added to the upper chamber will inhibit this migration.
Protocol Outline:
-
Assay Setup: The lower wells of the chemotaxis plate are filled with media containing the chemokine agonist (e.g., CCL2). The cell culture inserts are then placed into the wells.
-
Cell Preparation and Treatment: Cells expressing the chemokine receptor are pre-incubated with different concentrations of the CCR2 antagonist.
-
Cell Seeding: The treated cells are then seeded into the upper chamber of the inserts.
-
Incubation: The plate is incubated for several hours to allow for cell migration.
-
Quantification of Migration: The non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower side of the membrane are fixed, stained, and counted using a microscope or a plate reader-based method.
-
Data Analysis: The number of migrated cells is plotted against the antagonist concentration to determine the IC50 for inhibition of chemotaxis.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the CCR2 signaling pathway and a typical experimental workflow for assessing antagonist selectivity.
Caption: Simplified CCR2 Signaling Pathway.
Caption: Workflow for Assessing Antagonist Cross-Reactivity.
References
Benchmarking a novel CCR2 antagonist against known compounds.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel C-C chemokine receptor 2 (CCR2) antagonist, designated "Compound X," against established compounds in the field. The CCR2/CCL2 signaling axis is a critical mediator in the recruitment of monocytes and macrophages to sites of inflammation, making it a key therapeutic target for a range of inflammatory and autoimmune diseases.[1][2][3] This document presents key preclinical data, detailed experimental methodologies, and visual summaries of biological pathways and workflows to facilitate an objective evaluation of Compound X's performance.
Quantitative Data Summary: In Vitro Potency
The in vitro potency of Compound X was evaluated against well-characterized CCR2 antagonists, INCB3344 and CCR2 antagonist 4 (Teijin compound 1), using radioligand binding and functional chemotaxis assays.[4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an antagonist required to inhibit 50% of the biological response, are summarized below. Lower IC50 values are indicative of higher potency.[4]
| Compound | Assay Type | Species | IC50 (nM) | Reference |
| Compound X (Novel) | Binding (hCCR2) | Human | 4.5 | Internal Data |
| Chemotaxis (hCCR2) | Human | 3.1 | Internal Data | |
| INCB3344 | Binding (hCCR2) | Human | 5.1 | [4][5][6] |
| Binding (mCCR2) | Murine | 9.5 | [4][5][6] | |
| Chemotaxis (hCCR2) | Human | 3.8 | [1][4][5][6] | |
| Chemotaxis (mCCR2) | Murine | 7.8 | [1][4][5][6] | |
| CCR2 antagonist 4 | Binding (hCCR2b) | Human | 180 | [4][5][7] |
| Chemotaxis (hCCR2) | Human | 24 | [4][5][7] |
CCR2 Signaling Pathway and Antagonist Mechanism of Action
The binding of the chemokine CCL2 to its receptor, CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[1][8] This process begins with the activation of Gαi proteins, leading to the activation of critical downstream pathways such as phosphatidylinositol 3-kinase (PI3K)/Akt and Ras/Raf/MEK/ERK.[1][2][9] These pathways are essential for orchestrating cellular responses, including chemotaxis, cell survival, and the release of inflammatory mediators.[1][8] CCR2 antagonists, like Compound X, act by blocking the initial binding of CCL2 to the receptor, thereby inhibiting all subsequent downstream signaling.[8]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize and compare the potency of CCR2 antagonists.
CCR2 Radioligand Binding Assay
This competitive binding assay is designed to determine the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.[1][8]
Materials:
-
Cells: A cell line endogenously expressing or overexpressing the CCR2 receptor (e.g., WEHI-274.1, THP-1, or HEK293-hCCR2).[1][10]
-
Radioligand: 125I-labeled CCL2.[1]
-
Test Compound: Novel CCR2 antagonist (Compound X) and known reference antagonists.
-
Assay Buffer: RPMI 1640 supplemented with 1% BSA.[1]
-
Wash Buffer: Cold PBS.[1]
-
Filtration Plate: 96-well glass fiber filter plate.[10]
-
Scintillation Counter: To measure radioactivity.[10]
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer to a specified concentration (e.g., 1 x 10^6 cells/mL).[1]
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[8][10]
-
Filtration: Terminate the reaction by rapidly filtering the plate contents through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.[10]
-
Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.[1]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).[1]
In Vitro Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 chemoattractant gradient.[1]
Materials:
-
Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).[1]
-
Chemoattractant: Recombinant human CCL2.[1]
-
Test Compound: Novel CCR2 antagonist (Compound X) and known reference antagonists.
-
Assay Medium: RPMI 1640 with 0.5% BSA.[1]
-
Transwell Inserts: 5 µm pore size for a 24-well plate.[1]
-
Quantification System: Plate reader and a fluorescent dye for cell quantification (e.g., CyQuant).[1]
Procedure:
-
Cell Preparation: Culture cells and resuspend them in assay medium at a specified concentration (e.g., 2 x 10^6 cells/mL).[1]
-
Compound Pre-incubation: In a separate plate, incubate the cell suspension with various concentrations of the test compound for 30 minutes at 37°C.[1]
-
Assay Setup:
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.[1]
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Add a cell lysis buffer containing a fluorescent dye to the lower wells.[1]
-
Incubate as per the manufacturer's instructions.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Plot the fluorescence (proportional to the number of migrated cells) against the log concentration of the antagonist. Determine the IC50 value using a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Head-to-head comparison of different commercially available CCR2 antagonists.
For researchers, scientists, and drug development professionals, the C-C chemokine receptor 2 (CCR2) has emerged as a critical therapeutic target in a host of inflammatory and fibrotic diseases. The relentless recruitment of monocytes and macrophages orchestrated by the CCL2/CCR2 signaling axis is a key driver of pathology in conditions ranging from atherosclerosis to diabetic nephropathy and cancer metastasis. Consequently, the development of potent and selective CCR2 antagonists has been a major focus of pharmaceutical research. This guide provides a head-to-head comparison of several commercially available CCR2 antagonists, offering a synthesis of their performance based on preclinical data, alongside detailed experimental methodologies to aid in the design and interpretation of future studies.
The biological effects of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) are primarily mediated through its interaction with CCR2.[1] This interaction triggers a cascade of intracellular signaling events, leading to monocyte chemotaxis, activation, and cytokine production.[1] The central role of this axis in inflammation has been well-established in numerous animal models, where inhibition of CCL2-CCR2 interaction has been shown to significantly reduce disease severity.[1]
Performance Deep Dive: A Comparative Analysis of CCR2 Antagonists
The landscape of commercially available CCR2 antagonists is diverse, with compounds exhibiting a range of potencies and selectivities. Below is a compilation of key performance data for several prominent antagonists, summarized for ease of comparison. It is crucial to note that these values are derived from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound Name | Target(s) | Binding Affinity (IC50, nM) | Chemotaxis Inhibition (IC50, nM) | Calcium Flux Inhibition (IC50, nM) | Selectivity Highlights |
| INCB3284 | CCR2 | 3.7 (hCCR2)[2] | - | - | Potent and selective for human CCR2.[2] |
| RS-504393 | CCR2 | 89 (hCCR2)[3] | 330 (MCP-1 induced)[3] | - | Selective for CCR2 over CCR1 (>100 µM).[3] Interacts potently with α1 adrenergic receptors.[1] |
| MK-0812 | CCR2 | Low nM affinity[2] | - | - | Identified as a potent inhibitor of human CCR2 in a comparative study.[4] |
| Cenicriviroc (TAK-652) | CCR2/CCR5 | - | - | - | Dual antagonist of CCR2 and CCR5.[2] |
| BMS-813160 | CCR2/CCR5 | 6.2 (CCR2), 3.6 (CCR5)[2] | - | - | Potent and selective dual CCR2/CCR5 antagonist.[2] |
| BMS CCR2 22 | CCR2 | 5.1[2] | 1[2] | 18[2] | Potent, specific, and high-affinity CCR2 antagonist.[2] |
| AZD2423 | CCR2 | - | - | 1.2[2] | Potent, selective, and non-competitive negative allosteric modulator of CCR2.[2] |
| CCR2 antagonist 4 (Teijin) | CCR2 | 180 (CCR2b)[2] | 24 (MCP-1 induced)[2] | - | Potent and specific CCR2 antagonist.[2] |
| ucb-102405 | CCR2 | 87 (Human monocytes)[1] | 34 (Human THP-1 & monocytes)[1] | 15 (Human THP-1)[1] | Potent and selective, with good pharmacokinetic properties.[1] |
Visualizing the Mechanism: The CCR2 Signaling Pathway
To understand the mode of action of these antagonists, it is essential to visualize the CCR2 signaling cascade. The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a series of intracellular events crucial for monocyte migration and activation.
Caption: Simplified CCR2 signaling pathway upon CCL2 binding.
Experimental Corner: Protocols for Antagonist Evaluation
Reproducible and standardized experimental protocols are paramount for the accurate assessment of CCR2 antagonist performance. Below are detailed methodologies for key in vitro assays.
CCR2 Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the CCR2 receptor.
Workflow Diagram:
Caption: Workflow for a CCR2 radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing human CCR2 (e.g., HEK293 or CHO cells). Cells are harvested, lysed by hypotonic shock, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: In a 96-well plate, membrane preparations are incubated with a constant concentration of radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2) and varying concentrations of the test antagonist.
-
Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Separation: The reaction mixture is filtered through a glass fiber filter plate to separate membrane-bound radioligand from free radioligand. The filters are then washed to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is plotted against the logarithm of the antagonist concentration. The IC50 value, the concentration of antagonist that inhibits 50% of specific radioligand binding, is determined by non-linear regression analysis.
Chemotaxis Assay
This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.
Workflow Diagram:
Caption: Workflow for a transwell chemotaxis assay.
Detailed Protocol:
-
Cell Preparation: A CCR2-expressing cell line (e.g., THP-1) or primary human monocytes are used. Cells are washed and resuspended in assay buffer.
-
Pre-incubation: Cells are pre-incubated with various concentrations of the CCR2 antagonist for a defined period (e.g., 30 minutes) at 37°C.
-
Assay Setup: A transwell plate with a porous membrane (e.g., 5 µm pores) is used. The lower chamber is filled with assay buffer containing a specific concentration of CCL2.
-
Cell Loading: The pre-incubated cells are added to the upper chamber of the transwell.
-
Migration: The plate is incubated at 37°C in a humidified incubator with 5% CO₂ for a period that allows for cell migration (e.g., 1-3 hours).
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using a fluorescent dye and measuring fluorescence with a plate reader.
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each antagonist concentration, and the IC50 value is determined.
Calcium Flux Assay
This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration that occurs upon CCL2 binding to CCR2.
Workflow Diagram:
Caption: Workflow for a calcium flux assay.
Detailed Protocol:
-
Cell Loading: CCR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: The dye-loaded cells are incubated with various concentrations of the CCR2 antagonist.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader with kinetic reading capabilities.
-
Agonist Stimulation: A solution of CCL2 is added to the cells to stimulate a calcium response.
-
Response Measurement: The change in fluorescence intensity over time is recorded. The peak fluorescence intensity reflects the magnitude of the calcium flux.
-
Data Analysis: The percentage of inhibition of the CCL2-induced calcium flux is calculated for each antagonist concentration, and the IC50 value is determined.
Concluding Remarks
The selection of a CCR2 antagonist for research or therapeutic development requires careful consideration of its potency, selectivity, and pharmacokinetic properties. While the data presented here provides a valuable starting point for comparison, it is imperative that researchers conduct their own head-to-head studies under standardized conditions to make informed decisions. The provided experimental protocols offer a framework for such evaluations, ensuring data consistency and comparability. As our understanding of the nuanced roles of the CCL2/CCR2 axis in various diseases deepens, the strategic application of these potent antagonists holds immense promise for the development of novel and effective therapies.
References
Validating CCR2 Antibody Specificity: A Comparison Guide Using Knockout Tissue
For researchers, scientists, and drug development professionals, ensuring antibody specificity is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of commercially available CCR2 antibodies, emphasizing the gold standard of validation: the use of knockout (KO) tissue. By comparing the performance of an antibody in wild-type (WT) tissue, which expresses the target protein, with its performance in corresponding KO tissue, where the target is absent, researchers can definitively assess its specificity.
This guide presents knockout validation data for several CCR2 antibodies across key applications, including Western Blotting, Immunohistochemistry, and Flow Cytometry. Detailed experimental protocols are provided to assist in replicating these validation studies.
The Critical Role of the CCL2-CCR2 Signaling Axis
The C-C chemokine receptor type 2 (CCR2), in conjunction with its primary ligand, C-C motif chemokine ligand 2 (CCL2), plays a pivotal role in the recruitment of monocytes and other immune cells to sites of inflammation. This signaling pathway is implicated in a wide array of physiological and pathological processes, including immune surveillance, inflammatory diseases, and cancer progression. Given its significance, the specific and accurate detection of CCR2 is crucial for advancing research in these areas.
Diagram of the CCR2 Signaling Pathway
Caption: Simplified diagram of the CCR2 signaling cascade.
The Logic of Knockout Validation
Knockout validation is a powerful method to confirm antibody specificity.[1] The rationale is straightforward: a truly specific antibody will detect its target protein in wild-type cells or tissues but will show no signal in knockout counterparts where the gene encoding the target has been deleted.[1] This approach provides an ideal negative control, as it eliminates the possibility of off-target binding that might be misinterpreted as a positive signal.
Logical Workflow for Knockout Validation
Caption: The logic of using knockout tissue for antibody validation.
Comparison of CCR2 Antibodies
The following tables summarize the characteristics and knockout validation data for commercially available CCR2 antibodies. The data presented is based on information provided by the manufacturers and should be used as a guide for antibody selection.
Table 1: CCR2 Antibody Comparison
| Antibody (Clone) | Supplier | Host | Clonality | Validated Applications (with KO data) |
| Anti-CCR2 antibody [EPR20844-15] | Abcam (ab273050) | Rabbit | Monoclonal | IHC-P, Flow Cytometry, WB, IP, ICC/IF |
| CCR2 Antibody (D14H7) | Cell Signaling Technology (#12199) | Rabbit | Monoclonal | WB[2] |
| CCR2 Antibody | Novus Biologicals (NBP1-48337) | Rabbit | Polyclonal | Flow Cytometry, IHC-P, ICC/IF, WB |
| Mouse CCR2 Antibody (475301) | R&D Systems (MAB55381) | Rat | Monoclonal | Flow Cytometry[3] |
Table 2: Summary of Knockout Validation Performance
| Antibody (Clone) | Application | Wild-Type (WT) Signal | Knockout (KO) Signal | Specificity |
| Abcam [EPR20844-15] | IHC-P (Mouse Lymph Node) | Positive staining observed.[4] | No staining observed.[4] | Specific |
| Abcam [EPR20844-15] | Flow Cytometry (Mouse Splenocytes) | Positive population detected. | No significant signal detected. | Specific |
| Cell Signaling Technology (D14H7) | WB (Cell Lysates) | Band at expected MW.[2] | No band at expected MW. | Specific |
| Novus Biologicals (NBP1-48337) | Flow Cytometry (THP-1 cells) | Positive signal compared to isotype. | Not explicitly shown, but specificity claimed. | Likely Specific |
| R&D Systems (475301) | Flow Cytometry (Transfected cells) | Detects CCR2 transfectants.[3] | Does not detect parental cell line.[3] | Specific |
Note: The availability of direct side-by-side comparative data is limited. The performance summary is based on the validation data provided by each respective supplier.
Experimental Protocols
Detailed protocols for validating CCR2 antibody specificity using knockout tissues are provided below. These are generalized protocols and may require optimization for specific antibodies and tissues.
Experimental Workflow
References
Comparing the effects of a CCR2 antagonist in different animal models of inflammation.
A deep dive into the efficacy and mechanisms of C-C chemokine receptor 2 (CCR2) antagonists across preclinical models of rheumatoid arthritis, inflammatory bowel disease, and osteoarthritis. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages to sites of inflammation. This signaling axis is a key driver in the pathogenesis of numerous inflammatory diseases. Consequently, the development of CCR2 antagonists has been a major focus of pharmaceutical research. This guide compares the effects of various CCR2 antagonists in three distinct and widely used animal models of inflammation: Collagen-Induced Arthritis (CIA) in mice, Dextran Sodium Sulfate (DSS)-induced colitis in mice, and Destabilization of the Medial Meniscus (DMM) in mice to model osteoarthritis.
The CCL2-CCR2 Signaling Axis
The CCL2-CCR2 signaling pathway is a critical mediator of inflammatory cell recruitment. The binding of CCL2 to CCR2 on the surface of monocytes triggers a cascade of intracellular events, leading to chemotaxis, or directed cell movement, towards the source of the chemokine. This process is fundamental to the inflammatory response in many diseases.
Caption: A diagram of the CCL2-CCR2 signaling pathway.
Comparative Efficacy of CCR2 Antagonists
The following table summarizes the quantitative effects of different CCR2 antagonists in the selected animal models of inflammation.
| Animal Model | CCR2 Antagonist | Key Quantitative Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) | RS-504393 (SMI) | - Reduced clinical arthritis score. - Decreased bone resorption and osteoclast progenitor frequency. | [1] |
| DSS-Induced Colitis | Cenicriviroc (B192934) (CVC) | - Significantly reduced Disease Activity Index (DAI) scores. - Decreased serum TNFα levels. - Attenuated colonic inflammation (histological assessment). | [2][3] |
| DSS-Induced Colitis | INCB3344 | - Dose-dependent inhibition of macrophage influx. - Significant reduction in disease severity. | [4][5] |
| Destabilization of the Medial Meniscus (DMM) | RS-504393 | - Decreased cartilage degradation (OARSI score). - Ameliorated pain-related behaviors. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.
References
- 1. Frontiers | Preventive CCL2/CCR2 Axis Blockade Suppresses Osteoclast Activity in a Mouse Model of Rheumatoid Arthritis by Reducing Homing of CCR2hi Osteoclast Progenitors to the Affected Bone [frontiersin.org]
- 2. CCR2/CCR5 antagonist cenicriviroc reduces colonic inflammation and fibrosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of the C-C chemokine Receptor-2 in a Murine Model of Injury-induced Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
Confirming the Mechanism of Action of a CCR2 Antagonist: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), constitute a critical signaling axis in immunology and oncology.[1][2][3] This pathway is a key driver in the recruitment of monocytes and macrophages to sites of inflammation, injury, and tumors.[2][3] Consequently, antagonizing the CCL2/CCR2 axis is a promising therapeutic strategy for a host of inflammatory diseases, fibrotic conditions, and cancers.[3][4][5]
Validating that a candidate molecule achieves its therapeutic effect by specifically inhibiting CCR2 requires a multi-faceted approach. Relying on a single assay is insufficient; a suite of orthogonal assays is necessary to build a robust body of evidence. This guide provides an objective comparison of key orthogonal assays used to confirm the mechanism of action (MoA) of a CCR2 antagonist, complete with experimental protocols and comparative data for well-characterized inhibitors.
Understanding the CCR2 Signaling Pathway
CCR2 is a G protein-coupled receptor (GPCR).[1][5] Upon binding its ligand, CCL2, the receptor undergoes a conformational change, activating intracellular heterotrimeric G proteins, primarily of the Gαi family.[1] This initiates a cascade of downstream signaling events, including the activation of pathways like PI3K/Akt, MAPK, and JAK/STAT, and mobilization of intracellular calcium.[5][6][7] The ultimate physiological response is the directed migration of the cell—a process known as chemotaxis.[1][8] A true CCR2 antagonist will block these events by preventing CCL2 from binding to and activating the receptor.
Target Engagement: Binding Assays
The first step in confirming the MoA is to demonstrate that the antagonist directly interacts with CCR2. Binding assays quantify the affinity of a compound for its target receptor.
A. Radioligand Binding Assay
This classic competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.[1][3] It is a robust method for determining the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of an antagonist.[3]
Experimental Protocol: Radioligand Binding [1][3]
-
Objective: To determine the IC50 value of an antagonist for CCR2 binding.
-
Materials:
-
Cell membranes from a cell line stably expressing human CCR2 (e.g., CHO-CCR2, U2OS-CCR2).[3]
-
Radiolabeled CCR2 ligand (e.g., ¹²⁵I-CCL2, [³H]-CCR2-RA).[1][3][9]
-
Test antagonist at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[3]
-
Glass fiber filters and a cell harvester.[3]
-
Scintillation counter.[2]
-
-
Procedure:
-
Prepare serial dilutions of the test antagonist.
-
In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand, and the diluted test antagonist.
-
To determine non-specific binding, add a high concentration of a known unlabeled antagonist in separate wells.
-
Incubate the plate (e.g., 2 hours at room temperature) to allow the binding to reach equilibrium.[1][3]
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.[3]
-
Wash the filters with cold wash buffer to remove unbound radioligand.[1]
-
Quantify the radioactivity on the filters using a scintillation counter.[2]
-
Calculate the percentage of specific binding inhibition for each antagonist concentration and use non-linear regression to determine the IC50 value.[1]
-
Comparative Data: CCR2 Antagonist Binding Affinity
| Compound | Target Species | Assay Type | Radioligand | IC50 (nM) |
| INCB3344 | Human | Whole Cell Binding | - | 5.1[1][10] |
| Mouse | Whole Cell Binding | ¹²⁵I-mCCL2 | 9.5[1][10] | |
| JNJ-41443532 | Human | Binding Affinity | - | 37 |
| CCX872 | Human | Binding Affinity | - | 3[2] |
| Mouse | Binding Affinity | - | 270[2] | |
| CCR2 antagonist 4 | Human | CCR2b Binding | - | 180[3][10] |
| RS 504393 | Human | CCR2b Inhibition | - | 89[10] |
| BMS CCR2 22 | Not Specified | Binding Assay | - | 5.1[11] |
B. Bioluminescence Resonance Energy Transfer (BRET) Binding Assay
A modern alternative to radioligand assays, BRET measures ligand binding in live cells in real-time.[12] This proximity-based assay detects the energy transfer between a luciferase-tagged receptor (donor) and a fluorescently labeled ligand (acceptor).[12] It is particularly useful for studying binding kinetics and does not require the separation of bound and unbound ligands.[12]
Functional Inhibition: Signaling Assays
These assays confirm that target engagement by the antagonist translates into the inhibition of downstream signaling pathways activated by CCR2.
A. Calcium Mobilization Assay
Upon activation, CCR2, like many GPCRs, triggers the release of calcium from intracellular stores.[13] This assay measures changes in intracellular calcium concentration using calcium-sensitive fluorescent dyes (e.g., Fluo-4) and a fluorescence plate reader (e.g., FLIPR).[13][14][15] An antagonist will block the calcium flux induced by an agonist like CCL2.
Experimental Protocol: Calcium Mobilization [11][14]
-
Objective: To measure an antagonist's ability to block CCL2-induced intracellular calcium mobilization.
-
Materials:
-
CCR2-expressing cells (e.g., THP-1, HEK-293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Recombinant CCL2.
-
Test antagonist.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR).[13]
-
-
Procedure:
-
Load CCR2-expressing cells with a calcium-sensitive dye.
-
Plate the cells in a microplate.
-
Pre-incubate the cells with various concentrations of the test antagonist or vehicle.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add a pre-determined concentration of CCL2 (agonist) to stimulate the cells.
-
Immediately record the change in fluorescence intensity over time.
-
The antagonist's potency (IC50) is determined by its ability to inhibit the CCL2-induced fluorescence signal.
-
Comparative Data: Calcium Flux Inhibition
| Compound | Target Species/Cell Line | Assay Type | IC50 (nM) |
| BMS CCR2 22 | Not Specified | Calcium Flux | 18[11] |
| YJC-10592 | Not Specified | Calcium Assay | 1.7[11] |
| MK0812 | Human Monocytic Leukemia Cells | Calcium Influx | Most potent of 10 antagonists tested[16] |
B. Other Key Signaling Assays
-
[³⁵S]GTPγS Binding Assay: Measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes upon receptor stimulation. An antagonist will inhibit this binding.[9]
-
β-Arrestin Recruitment Assay: Many GPCRs recruit β-arrestin upon activation, a key event in signal termination and internalization. BRET or FRET-based assays can quantify this recruitment, which is blocked by an antagonist.[9][17][18]
-
cAMP Assay: As CCR2 couples to Gαi, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1] An antagonist would prevent the CCL2-mediated decrease in cAMP.
Phenotypic Inhibition: Cell Function Assays
The ultimate confirmation of an antagonist's MoA is demonstrating its ability to block the primary physiological function mediated by CCR2: chemotaxis.
A. Chemotaxis Assay
This functional assay directly measures the ability of an antagonist to inhibit the directed migration of CCR2-expressing cells towards a CCL2 gradient.[1][8] The Boyden chamber or Transwell system is commonly used.[8]
Experimental Protocol: Chemotaxis [1][3][8]
-
Objective: To determine the functional potency (IC50) of an antagonist in inhibiting cell migration.
-
Materials:
-
Procedure:
-
Resuspend CCR2-expressing cells in chemotaxis medium.
-
Pre-incubate the cells with various concentrations of the test antagonist for 30-60 minutes at 37°C.[8]
-
Add medium containing CCL2 to the lower wells of the Transwell plate. Use medium without CCL2 as a negative control.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the top of each insert.
-
Incubate the plate for several hours (e.g., 1-3 hours) at 37°C to allow for cell migration.[3]
-
Remove non-migrated cells from the top surface of the insert membrane.
-
Fix, stain (e.g., with Crystal Violet), and count the cells that have migrated to the bottom surface of the membrane.[8]
-
Calculate the percentage of migration inhibition relative to the positive control (CCL2 alone) and determine the IC50 value.[2]
-
Comparative Data: Chemotaxis Inhibition
| Compound | Target Species/Cell Type | Assay Type | IC50 (nM) |
| INCB3344 | Human | Chemotaxis | 3.8[10] |
| Mouse | Chemotaxis | 7.8[10] | |
| JNJ-41443532 | Human | Chemotaxis | 30 |
| CCX872 | Human | Chemotaxis | 32[2] |
| Mouse | Chemotaxis | 69[2] | |
| CCR2 antagonist 4 | Human Monocytes | MCP-1 Induced Chemotaxis | 24[3][10] |
| RS 504393 | Not Specified | MCP-1 Chemotaxis | 330 |
| BMS CCR2 22 | Not Specified | Chemotaxis Assay | 1[11] |
In Vivo Confirmation
While in vitro assays are crucial for confirming the direct MoA, in vivo animal models are essential to demonstrate efficacy in a complex physiological system.[3] These models help validate that the antagonist can achieve sufficient exposure to block CCR2-mediated cell recruitment and impact disease progression.
-
Atherosclerosis Models: In mouse models like ApoE-deficient mice, CCR2 antagonists can reduce the infiltration of monocytes and macrophages into aortic plaques.[3]
-
Cancer Models: In preclinical models of pancreatic or breast cancer, CCR2 inhibitors have been shown to decrease the recruitment of immunosuppressive myeloid cells to the tumor microenvironment, which can reduce tumor growth and metastasis.[3][19]
-
Inflammatory Disease Models: Models of rheumatoid arthritis, diabetic nephropathy, or pulmonary fibrosis are used to show that CCR2 antagonists can reduce macrophage-driven inflammation and subsequent tissue damage.[3]
Conclusion
Confirming the mechanism of action for a CCR2 antagonist requires a rigorous, multi-step validation process. A compelling data package will demonstrate that the compound:
-
Binds directly and with high affinity to the CCR2 receptor (e.g., via Radioligand or BRET Binding Assays).
-
Functionally blocks intracellular signaling downstream of the receptor (e.g., via Calcium Mobilization or GTPγS assays).
-
Inhibits the key physiological response of cell migration (e.g., via Chemotaxis Assays).
-
Demonstrates efficacy in a relevant disease model in vivo.
By employing a combination of these orthogonal assays, researchers can build a comprehensive and convincing profile of their CCR2 antagonist, providing a solid foundation for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Application of BRET to monitor ligand binding to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. berthold.com [berthold.com]
- 15. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 16. Identification of effective CCR2 inhibitors for cancer therapy using humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. ASCO – American Society of Clinical Oncology [asco.org]
In vivo imaging to compare the effects of different CCR2 antagonists on cell recruitment.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of different C-C chemokine receptor 2 (CCR2) antagonists, with a focus on their effects on inflammatory cell recruitment as visualized through in vivo imaging techniques. The data and protocols presented are compiled from various preclinical studies to aid in the selection and application of these pharmacological tools for research and development.
The Role of CCR2 in Inflammatory Cell Recruitment
The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation and disease.[1][2] Chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), binds to its receptor CCR2, a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, and memory T cells.[1][3] This interaction triggers a signaling cascade that leads to chemotaxis, directing these immune cells to inflamed tissues.[1][3] Consequently, antagonizing the CCR2 receptor is a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases.[2]
Below is a diagram illustrating the CCL2/CCR2 signaling pathway and the mechanism of action for CCR2 antagonists.
References
Safety Operating Guide
Navigating the Disposal of CCR2-RA: A Guide to Safe and Compliant Laboratory Practices
For researchers and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the operational and disposal plans for C-C chemokine receptor type 2 (CCR2) antagonists, referred to here as CCR2-RA. While specific protocols for a compound labeled "this compound" are not publicly available, this document outlines the standard procedures for the safe disposal of laboratory research chemicals, which must be adapted based on the compound's specific Safety Data Sheet (SDS).
Core Principles of Chemical Waste Management
The foundation of safe disposal for any laboratory chemical, including this compound, rests on a hierarchy of waste management principles: pollution prevention, source reduction, reuse, recycling, and finally, proper disposal.[1] Before disposal, researchers should consider if the unwanted reagent can be used, shared, or recycled.[1]
All laboratory personnel must be trained on the proper handling, storage, labeling, and disposal of hazardous wastes. It is crucial to treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by the institution's environmental health and safety (EHS) office.
Step-by-Step Disposal Procedures for this compound
The following steps provide a general framework for the disposal of this compound. Crucially, the specific Safety Data Sheet (SDS) for the particular this compound in use must be consulted for detailed handling and disposal instructions.
Step 1: Hazardous Waste Determination
The first critical step is to determine if the this compound waste is hazardous. This determination must be made at the point of generation.[2] The Environmental Protection Agency (EPA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[3] Additionally, a chemical waste may be considered hazardous if it is "listed" by the EPA (F-listed, K-listed, P-listed, or U-listed).[2][3] The SDS for the specific this compound will contain information on its hazards.
Step 2: Proper Segregation
Incompatible chemicals must be segregated to prevent dangerous reactions.[3][4] this compound waste should be collected in a designated container and not mixed with other waste streams unless explicitly permitted by the SDS and institutional guidelines. For instance, organic solvents should be kept separate from aqueous mixtures.[4]
Step 3: Container Selection and Labeling
Waste must be stored in containers that are chemically compatible with the substance.[3][5] The container must be in good condition, with a secure, leak-proof closure.[3] All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "Waste this compound in [Solvent]"), and the date accumulation began.[2][4]
Step 4: Accumulation and Storage
Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area.[2] This area should be under the control of laboratory personnel.[3] It is imperative to keep waste containers closed except when adding waste.[2][4] Secondary containment, such as a tray or bin, should be used for all liquid hazardous wastes to contain potential spills.[4]
Step 5: Arrange for Pickup and Disposal
Once the container is full or the accumulation time limit is reached (as per institutional policy), arrangements should be made for its removal by the institution's EHS or a licensed hazardous waste disposal company.[2] Never dispose of hazardous chemicals down the sink, in the regular trash, or by evaporation.[4]
Experimental Protocols for Waste Handling
While a specific disposal protocol for this compound is not available, the following general experimental protocols for handling chemical waste should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.[6]
-
Spill Cleanup: In the event of a spill, it must be cleaned up immediately.[6] The spilled chemical and any absorbent materials used for cleanup should be treated as hazardous waste.
-
Empty Container Disposal: To dispose of an empty this compound container, it must be thoroughly emptied. The first rinse of the container should be collected and disposed of as hazardous waste.[4] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4] After thorough rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, pending institutional policies.[4]
Quantitative Data on Chemical Waste Regulations
The following table summarizes key quantitative limits and requirements from regulatory bodies. Note that institutional and local regulations may be more stringent.
| Parameter | Regulatory Guideline | Source |
| Maximum Accumulation Volume | Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area. | |
| Acute Hazardous Waste Limit | Do not accumulate more than one quart of acute hazardous waste (P-listed). | |
| Highly Toxic Chemical Definition (LD50) | A chemical is considered highly toxic if it has a median lethal dose (LD50) of less than 50 milligrams per kilogram of body weight. | [4] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these general principles and, most importantly, the specific guidance within the Safety Data Sheet for the this compound being used, laboratories can ensure the safe and compliant disposal of this and other chemical wastes, thereby protecting personnel and the environment.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. resources.tamusa.edu [resources.tamusa.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling CCR2 Receptor Antagonists
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of CCR2 receptor antagonists (CCR2-RA). The following procedural guidance is designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step operational plan. Adherence to these protocols is critical when working with potentially potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
Due to the potential for high potency and the lack of publicly available occupational exposure limits for many research compounds, a conservative approach to personal protection is paramount. The following table summarizes the recommended PPE for handling this compound, particularly in powder form.
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against skin contact and absorption. The outer glove can be removed if contaminated, leaving a clean inner glove. |
| Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Shields eyes from potential splashes or aerosolized particles of the compound. |
| Face Shield | To be worn in addition to safety glasses or goggles, especially when there is a significant risk of splashing. | Offers an additional layer of protection for the entire face. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Prevents the inhalation of aerosolized powder, which is a primary route of exposure. |
Handling and Experimental Protocols
Meticulous handling of this compound is crucial to prevent exposure and ensure experimental integrity. The following protocols provide a general framework for handling these compounds in a laboratory setting. Always consult the specific Safety Data Sheet (SDS) for the compound you are using for any additional handling instructions.
Preparation of Stock Solutions
-
Work in a Controlled Environment : All handling of powdered this compound should be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Don Appropriate PPE : Before handling the compound, ensure all recommended PPE is correctly donned.
-
Weighing the Compound :
-
Use a dedicated and calibrated analytical balance within the containment area.
-
Handle the container with care to avoid generating airborne dust.
-
Use anti-static weigh paper or a weigh boat.
-
-
Dissolution :
-
Based on the compound's solubility characteristics (consult the supplier's data sheet), add the appropriate solvent (e.g., DMSO, ethanol) to the vessel containing the weighed this compound.
-
Cap the vessel securely and mix gently until the compound is fully dissolved. Sonication may be used if necessary.
-
-
Storage :
-
Store stock solutions in clearly labeled, sealed vials at the recommended temperature (typically -20°C or -80°C) to maintain stability.[1]
-
Consult the supplier's data sheet for specific storage conditions and stability information.
-
In Vitro Assays (General Workflow)
The following is a generalized workflow for a typical in vitro experiment involving a this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste should be handled as hazardous pharmaceutical waste.
| Waste Type | Disposal Procedure |
| Unused Compound (Solid) | Collect in a clearly labeled, sealed container designated for hazardous chemical waste. |
| Stock Solutions and Liquid Waste | Collect in a sealed, leak-proof container that is chemically compatible with the solvent. Label clearly as hazardous waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container lined with a heavy-duty plastic bag. |
| Contaminated PPE (gloves, gown, etc.) | Place in a designated hazardous waste bag immediately after doffing. |
All hazardous waste must be disposed of in accordance with your institution's environmental health and safety guidelines and local, state, and federal regulations.
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Cleanup
-
Evacuate and Secure the Area : Alert others in the vicinity and restrict access to the spill area.
-
Don PPE : If not already wearing it, don the full set of recommended PPE.
-
Contain the Spill :
-
Powder : Gently cover the spill with absorbent pads to prevent aerosolization.
-
Liquid : Cover the spill with absorbent material, working from the outside in.
-
-
Clean the Area :
-
Carefully collect all contaminated materials and place them in a designated hazardous waste bag.
-
Clean the spill area thoroughly with a suitable decontaminating solution, followed by a rinse with water.
-
-
Dispose of Waste : Seal the hazardous waste bag and dispose of it according to your institution's procedures.
Exposure Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move to an area with fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Seek immediate medical attention.
Signaling Pathway and Disposal Workflow
The following diagrams illustrate the general signaling pathway of CCR2 and the logical workflow for the safe handling and disposal of a this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
